molecular formula C9H8N2S B1280080 N-Phenyl-2-aminothiazole CAS No. 33142-18-6

N-Phenyl-2-aminothiazole

Cat. No.: B1280080
CAS No.: 33142-18-6
M. Wt: 176.24 g/mol
InChI Key: OGVGQYZRJXSMGC-UHFFFAOYSA-N
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Description

N-Phenyl-2-aminothiazole is a useful research compound. Its molecular formula is C9H8N2S and its molecular weight is 176.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVGQYZRJXSMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902615
Record name NoName_3153
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of N-Phenyl-2-aminothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-Phenyl-2-aminothiazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic compound built upon the 2-aminothiazole scaffold, a structure of profound importance in medicinal chemistry. This scaffold is a cornerstone in numerous clinically approved drugs and serves as a versatile template in drug discovery for targeting a wide array of biological entities.[1][2][3] The addition of an N-phenyl group significantly modulates the molecule's physicochemical and pharmacological profile, making a thorough understanding of these properties essential for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, details common synthetic and analytical methodologies, and contextualizes this data within the broader landscape of drug development. By synthesizing technical data with field-proven insights, this document serves as an authoritative resource for professionals working with this valuable chemical entity.

The this compound Scaffold: A Medicinal Chemistry Perspective

The 2-Aminothiazole Core: A Privileged Structure

The 2-aminothiazole ring is recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] Derivatives have been extensively explored and developed as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents.[1][6][7] Its prevalence in marketed drugs, such as the kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib, underscores its therapeutic relevance and validates its utility as a foundational structure in modern drug design.[1][3] The thiazole ring's heteroatoms can participate in hydrogen bonding, while the entire structure can engage in various non-covalent interactions, contributing to its versatile binding capabilities.

Significance of N-Phenyl Substitution

The strategic placement of a phenyl group on the exocyclic amine of the 2-aminothiazole core is a common and effective tactic in medicinal chemistry. This substitution directly influences several key molecular attributes:

  • Lipophilicity: The phenyl group increases the molecule's lipophilicity, which can enhance membrane permeability and alter its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Steric Profile: It introduces steric bulk, which can be leveraged to achieve selective binding to a target protein by orienting the molecule within a binding pocket and preventing interactions with off-targets.

  • Electronic Properties: The aromatic ring can engage in π-π stacking and other hydrophobic interactions, offering additional anchor points within a receptor's active site.

A Critical Note on Isomerism and Assay Promiscuity

It is crucial to distinguish this compound (CAS: 33142-18-6) from its common isomer, 2-Amino-4-phenylthiazole (CAS: 2010-06-2). While structurally similar, their distinct connectivity leads to different physicochemical properties and biological activities. Furthermore, researchers must be aware that the 2-aminothiazole scaffold, in general, has been identified as a potential "frequent hitter" in high-throughput screening (HTS) campaigns.[8] These "promiscuous" compounds can show activity in numerous biophysical assays against diverse targets, often through non-specific mechanisms, making them challenging starting points for fragment-based drug discovery.[8] Careful validation and counterscreening are therefore essential when working with this class of molecules.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the bedrock of rational drug design, guiding formulation development, and predicting its in vivo behavior.

Identity and Molecular Structure

The fundamental identifiers and structural representations for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 33142-18-6[9][10]
Molecular Formula C₉H₈N₂S[9][10][11]
Molecular Weight 176.24 g/mol [9][11][12]
IUPAC Name N-phenyl-1,3-thiazol-2-amine[12]
Canonical SMILES C1=CC=C(C=C1)NC2=NC=CS2[11][]
InChI Key OGVGQYZRJXSMGC-UHFFFAOYSA-N[10][11]
Summary of Physicochemical Data

The following table consolidates key computed and experimental physicochemical data, which are critical for predictive modeling and experimental design.

PropertyValueSource(s)
Boiling Point 297.7 °C[9][10]
Flash Point 133.9 °C[9][10]
Density 1.275 g/cm³[9][10]
XLogP3 (Lipophilicity) 2.8[9][12]
Topological Polar Surface Area (TPSA) 53.2 Ų[9][12]
Hydrogen Bond Donor Count 1[9]
Hydrogen Bond Acceptor Count 3[9]
Rotatable Bond Count 2[9]
Refractive Index 1.678[9][10]
Analysis of Key Parameters for Drug Development
  • Lipophilicity (XLogP3): With a value of 2.8, this compound exhibits moderate lipophilicity.[9][12] This places it in a favorable range for balancing aqueous solubility with the ability to permeate biological membranes, a key consideration for oral bioavailability. However, further substitution can easily push derivatives into a range where poor solubility becomes a significant challenge.

  • Polarity (TPSA): The TPSA of 53.2 Ų is a strong predictor of passive molecular transport across cell membranes.[9][12] Molecules with a TPSA ≤ 140 Ų are generally considered to have a higher probability of good oral bioavailability. This value suggests that this compound itself is well-positioned to be cell-permeable.

  • Molecular Flexibility: The presence of two rotatable bonds allows for conformational flexibility, enabling the molecule to adapt its shape to fit optimally within a target's binding site.[9] This flexibility is an asset during the initial stages of lead discovery but may need to be constrained in later optimization phases to improve potency and reduce entropic penalties upon binding.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in drug development. The following spectroscopic techniques are standard for characterizing this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, the expected signals are:

  • ¹H NMR:

    • Aromatic Protons: A series of multiplets between δ 7.0-7.8 ppm corresponding to the protons on the phenyl ring.

    • Thiazole Protons: Two doublets in the region of δ 6.5-7.5 ppm, characteristic of the protons on the thiazole ring.

    • Amine Proton (N-H): A broad singlet that can appear over a wide chemical shift range, typically δ 8.5-9.5 ppm, and is exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Signals between δ 120-145 ppm for the phenyl ring carbons.

    • Thiazole Carbons: Signals typically appear with the C=N carbon around δ 168-170 ppm and the other ring carbons between δ 105-140 ppm.

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred as it can help in observing the N-H proton signal more reliably.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Analysis: Cap the NMR tube and insert it into the NMR spectrometer. Acquire ¹H, ¹³C, and other necessary 2D spectra (e.g., COSY, HSQC) to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • N-H Stretch: A sharp to moderately broad peak around 3250-3400 cm⁻¹.

  • Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.

  • C=N Stretch: A strong absorption in the 1620-1650 cm⁻¹ region, characteristic of the thiazole ring.

  • C=C Aromatic Stretch: Multiple sharp peaks between 1450-1600 cm⁻¹.

  • C-S Stretch: Weaker absorptions found in the fingerprint region, typically around 600-800 cm⁻¹.

  • Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The monoisotopic mass of C₉H₈N₂S is 176.0408 Da.[9][12] Analysis by HRMS should yield a measured mass within 5 ppm of this theoretical value.

Synthesis and Analytical Methodologies

Robust synthetic routes and reliable analytical methods are crucial for producing and evaluating this compound derivatives.

Common Synthetic Pathways: The Hantzsch Synthesis

The Hantzsch thiazole synthesis is the most classical and widely used method for constructing the 2-aminothiazole core.[2][14][15] The general approach involves the cyclocondensation reaction between an α-haloketone and a thiourea derivative. For this compound, this would typically involve the reaction of an appropriate α-halocarbonyl compound with N-phenylthiourea.

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 α-Halo Ketone Step1 Condensation & Cyclization Reactant1->Step1 Reactant2 N-Phenylthiourea Reactant2->Step1 Step2 Dehydration Step1->Step2 Product This compound Derivative Step2->Product G cluster_start Method Initiation cluster_dev Development Cycle cluster_val Validation Goal Goal: Quantify this compound Solubility Assess Solubility (ACN, MeOH, H2O) Goal->Solubility Column Select Column (e.g., C18) Solubility->Column MobilePhase Scout Mobile Phase (e.g., ACN/H2O) Column->MobilePhase Gradient Optimize Gradient/Isocratic Elution MobilePhase->Gradient Wavelength Select Detection λ (UV Scan) Gradient->Wavelength Validate Validate Method (Linearity, Accuracy, Precision) Wavelength->Validate Iterate if needed

Sources

Spectroscopic Data of N-Phenyl-2-aminothiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Phenyl-2-aminothiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the versatile 2-aminothiazole scaffold, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules.[1] The structural elucidation and confirmation of this compound, and its derivatives, are paramount for ensuring the integrity of research and the quality of pharmaceutical development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles of data acquisition and interpretation. This document emphasizes the causality behind experimental choices and provides detailed protocols to ensure the reproducibility and validation of results.

Molecular Structure of this compound

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound consists of a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, with a phenyl group attached to the amino group at the 2-position.

Figure 1: Molecular Structure of this compound cluster_thiazole Thiazole Ring cluster_amino Amino Group cluster_phenyl Phenyl Ring C1 C N1 N C1->N1 C2 C N1->C2 C3 C C2->C3 N2 N C2->N2 S1 S C3->S1 S1->C1 H1 H N2->H1 C4 C N2->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C9->C4

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

Experimental Protocol: NMR Analysis

The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice for 2-aminothiazole derivatives due to its ability to dissolve a wide range of organic compounds.[2]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a high level of homogeneity, which is essential for sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) will be required.

    • Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Data Interpretation

The following tables summarize the expected chemical shifts for this compound based on data from structurally similar compounds.[3][4]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.6Singlet1HN-H (amino)
~7.6Doublet1HThiazole-H
~7.5Multiplet2HPhenyl-H (ortho)
~7.3Multiplet2HPhenyl-H (meta)
~7.1Multiplet1HPhenyl-H (para)
~6.9Doublet1HThiazole-H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~169C2 (Thiazole, C-N)
~153C4 (Thiazole)
~140Phenyl (quaternary)
~129Phenyl-CH
~122Phenyl-CH
~118Phenyl-CH
~111C5 (Thiazole)

The chemical shifts of the thiazole protons are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms. The phenyl group protons will exhibit a characteristic splitting pattern depending on their position relative to the amino group. The N-H proton is expected to be a broad singlet, and its chemical shift can be concentration-dependent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Analysis

For a solid sample like this compound, several preparation methods are available. The KBr pellet technique is a common and effective choice.[2]

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry a small amount (1-2 mg) of the this compound sample and approximately 100-200 mg of spectroscopic grade potassium bromide (KBr).

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interference.

Data Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3220N-H StretchSecondary Amine
~3030C-H StretchAromatic
~1570C=C StretchAromatic Ring
~1475C=N StretchThiazole Ring
~1160C-S StretchThiazole Ring
~820C-N StretchAryl Amine

The N-H stretching vibration is a key indicator of the amino group. The aromatic C-H and C=C stretching bands confirm the presence of the phenyl ring. The C=N and C-S stretching vibrations are characteristic of the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

Electron Impact (EI) ionization is a common method for the analysis of relatively small, volatile organic molecules like this compound.

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

    • The sample is vaporized in the ion source under high vacuum.

  • Ionization:

    • The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This results in the ejection of an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).

  • Mass Analysis and Detection:

    • The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

    • The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Data Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (176.24 g/mol ).[5] The fragmentation pattern provides valuable structural information.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
176[M]⁺• (Molecular Ion)
134[M - C₂H₂N]⁺
108[C₆H₅N]⁺
77[C₆H₅]⁺

A plausible fragmentation pathway is initiated by the cleavage of the thiazole ring.

Figure 2: Proposed Mass Spectrometry Fragmentation of this compound M This compound [M]⁺• m/z = 176 F1 [M - C₂H₂N]⁺ m/z = 134 M->F1 - C₂H₂N F2 [C₆H₅N]⁺ m/z = 108 F1->F2 - CS F3 [C₆H₅]⁺ m/z = 77 F2->F3 - HCN

Figure 2: Proposed Mass Spectrometry Fragmentation of this compound

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a robust and comprehensive method for its structural confirmation and purity assessment. This guide has detailed the experimental protocols and the interpretation of the spectral data, offering a valuable resource for researchers in the field. The synergistic use of these techniques allows for an unambiguous identification of this important heterocyclic compound, which is a critical step in the advancement of medicinal chemistry and drug discovery.

References

  • Himaja, M., Kishore Raju, V., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. [Link]

  • Royal Society of Chemistry. (2017). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances. [Link]

  • National Center for Biotechnology Information. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. International Journal of Science and Research (IJSR). [Link]

  • University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • The University of Queensland. (n.d.). and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-4-phenylthiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, characterization, dyeing performance and fastness properties of 2-amino 4-phenyl thiazole based bisazo disperse dyes having different tertiary amine as a coupling component. Journal of Chemical and Pharmaceutical Research, 8(4), 586-593. [Link]

  • SpectraBase. (n.d.). 2-Amino-4-phenylthiazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-phenylthiazole. PubChem. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Taylor & Francis Online. (n.d.). FAR IR SPECTRA AND STRUCTURES OF Zn(II) COMPLEXES OF 2-AMINOTHIAZOLES. Journal of Coordination Chemistry. [Link]

  • MDPI. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. [Link]

  • Chemical Synthesis Database. (n.d.). N-phenyl-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

  • NIST. (n.d.). 2-Thiazolamine, 4-phenyl-. NIST WebBook. Retrieved from [Link]

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An In-Depth Technical Guide to the Crystal Structure Analysis of N-Phenyl-2-aminothiazole: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Crystalline Architecture in Drug Development

The three-dimensional arrangement of molecules in a solid-state material, its crystal structure, is a critical determinant of its physicochemical properties. For an active pharmaceutical ingredient (API), properties such as solubility, dissolution rate, stability, and bioavailability are intrinsically linked to its crystalline form. A thorough understanding of the crystal structure of a drug candidate like N-Phenyl-2-aminothiazole, a heterocyclic amine with potential pharmacological applications, is therefore not merely an academic exercise but a cornerstone of rational drug design and development. This guide will delineate the process of elucidating this crucial structural information.

Synthesis and Crystallization: The Genesis of a Single Crystal

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

This compound can be synthesized via a well-established route for 2-aminothiazole derivatives, typically involving the condensation of a thiourea derivative with an α-haloketone. A plausible synthetic route is the reaction of phenylthiourea with 2-chloroacetaldehyde.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylthiourea (1 equivalent) in ethanol.

  • Addition of Reagent: To this solution, add 2-chloroacetaldehyde (1.1 equivalents) dropwise at room temperature with constant stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.

  • Purification: Filter the crude product and wash with cold water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Crystallization: The Art of Molecular Order

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow well-formed crystals, typically 0.1-0.3 mm in each dimension, free from defects.

Experimental Protocol: Single Crystal Growth

Several methods can be employed to grow single crystals of this compound:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) is left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

  • Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Framework

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The SC-XRD Workflow

The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

SC_XRD_Workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation Crystal High-Quality Single Crystal Mount Mount Crystal on Goniometer Crystal->Mount XRay Irradiate with X-rays Mount->XRay Diffraction Collect Diffraction Pattern XRay->Diffraction Integration Integration & Scaling Diffraction->Integration SpaceGroup Space Group Determination Integration->SpaceGroup Solution Structure Solution (e.g., SHELXT) SpaceGroup->Solution Refinement Refinement (e.g., SHELXL in Olex2) Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Analysis Structural Analysis (Mercury, Hirshfeld) Validation->Analysis Intermolecular_Interactions mol1 This compound (Molecule 1) N-H Phenyl Ring Thiazole Ring mol2 This compound (Molecule 2) N Phenyl Ring Thiazole Ring mol1:nh->mol2:n N-H···N H-Bond mol3 This compound (Molecule 3) C-H Phenyl Ring Thiazole Ring mol2:ph->mol3:tz π-π Stacking mol3:ch->mol1:ph C-H···π Interaction

The N-Phenyl-2-aminothiazole Scaffold: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-Phenyl-2-aminothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological profile of this scaffold, intended for researchers, scientists, and drug development professionals. We will delve into its prominent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, elucidating the underlying mechanisms of action and structure-activity relationships. This guide further provides detailed, field-proven experimental protocols for the evaluation of these biological activities, supported by visualizations of key signaling pathways and experimental workflows. All data and claims are substantiated by authoritative references to ensure scientific integrity.

Introduction: The Versatility of the this compound Core

The 2-aminothiazole ring is a fundamental building block in numerous clinically relevant molecules. The introduction of a phenyl group at the 2-amino position gives rise to the this compound scaffold, a modification that significantly influences the molecule's physicochemical properties and biological target interactions. This core structure is present in a variety of approved drugs and clinical candidates, underscoring its therapeutic potential.[1][2][3] The versatility of this scaffold stems from the facile functionalization of both the thiazole and phenyl rings, allowing for the fine-tuning of its pharmacological profile to achieve desired potency and selectivity.

The most common synthetic route to the 2-aminothiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[2] This robust and versatile method allows for the introduction of a wide range of substituents on the thiazole ring.

G cluster_reactants Reactants cluster_synthesis Hantzsch Thiazole Synthesis cluster_product Product alpha_haloketone α-Haloketone condensation Condensation alpha_haloketone->condensation thiourea Thiourea Derivative thiourea->condensation aminothiazole 2-Aminothiazole Core condensation->aminothiazole

Anticancer Activity: A Multi-pronged Attack on Malignancy

The this compound scaffold has demonstrated significant potential in the development of novel anticancer agents, exhibiting activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][2][3] The anticancer efficacy of these derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

2.1.1. Kinase Inhibition: A predominant mechanism of action for many this compound derivatives is the inhibition of various protein kinases that are often dysregulated in cancer. These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. Notable kinase targets include:

  • Cyclin-Dependent Kinases (CDKs): Derivatives of this scaffold have been identified as potent inhibitors of CDKs, such as CDK2/cyclin E, leading to cell cycle arrest and apoptosis.[1]

  • Src and Abl Kinases: The clinically approved drug Dasatinib, which contains a 2-aminothiazole core, is a potent inhibitor of Src and Abl kinases.[2]

  • c-Met and ALK: this compound derivatives have been shown to inhibit the activity of c-Met and Anaplastic Lymphoma Kinase (ALK), both of which are receptor tyrosine kinases implicated in various cancers.

G cluster_pathway Kinase Inhibition Pathway NPAT This compound Derivative Kinase Protein Kinase (e.g., CDK, Src, c-Met) ATP ATP Substrate Substrate Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling Proliferation Cell Proliferation & Survival

2.1.2. Tubulin Polymerization Inhibition: Several this compound derivatives have been identified as inhibitors of tubulin polymerization.[1] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This dual mechanism of inducing cell cycle arrest and acting as a vascular disrupting agent makes these compounds particularly promising.[1]

Quantitative Anticancer Activity

The anticancer activity of this compound derivatives is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay. The results are often expressed as the half-maximal inhibitory concentration (IC50).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 HT29 (Colon)2.01[2]
Compound 2 A549 (Lung)4-8[2]
Compound 3 HeLa (Cervical)0.001 (mmol/L)[2]
Compound 4c SKNMC (Neuroblastoma)10.8[4]
Compound 4d Hep-G2 (Hepatocarcinoma)11.6[4]
Derivative 61a A375P (Melanoma)0.5[5]
Derivative 88 HS 578T (Breast)0.8[1][5]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The this compound scaffold has emerged as a promising framework for the development of novel antimicrobial agents with activity against a range of bacteria and fungi.[5][6][7][8] These compounds offer a potential avenue to address the growing challenge of antimicrobial resistance.

Spectrum of Antimicrobial Activity

Derivatives of this scaffold have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. Specific pathogens that have shown susceptibility include:

  • Gram-positive bacteria: Staphylococcus aureus (including MRSA), Bacillus subtilis.[8][9]

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.[5]

  • Fungi: Aspergillus niger, Candida albicans.[9]

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3a MRSAComparable to linezolid[8]
Compound 3b VREPotent activity[8]
Compound 3e S. pneumoniaePotent activity[8]
Derivative 117 (R1=4-Cl) C. perfringens0.039[1][5]
Derivative 117 (R1=H) A. tumefaciens0.078[1][5]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of this compound derivatives against bacterial strains.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound derivative (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Incubator

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the this compound derivative in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension 1:150 in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. The this compound scaffold has shown promise in the development of anti-inflammatory agents by targeting key mediators of the inflammatory response.[1][5]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these derivatives are often linked to the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production. A key mechanism is the inhibition of nitric oxide (NO) production by inducible nitric oxide synthase (iNOS). Overproduction of NO is a critical factor in the pathophysiology of inflammatory diseases.

G cluster_pathway Anti-inflammatory Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Macrophage Macrophage NF_kB NF-κB Activation iNOS_Gene iNOS Gene Transcription iNOS_Protein iNOS Protein L_Arginine L-Arginine NO Nitric Oxide (NO) Inflammation Inflammation NPAT This compound Derivative

Experimental Protocol: Griess Assay for Nitrite Determination

This protocol measures the production of nitrite, a stable metabolite of NO, in macrophage cell cultures to assess the anti-inflammatory potential of this compound derivatives.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound derivative

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A to each supernatant sample, followed by a 10-minute incubation at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. The this compound scaffold has shown potential in the development of neuroprotective agents by targeting key pathological processes in these diseases.[10]

Mechanisms of Neuroprotective Action

5.1.1. Inhibition of Amyloid-β and Tau Aggregation: The aggregation of amyloid-β (Aβ) peptides into plaques and the hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles are hallmarks of Alzheimer's disease. Some this compound derivatives have been shown to inhibit the aggregation of both Aβ and tau, potentially by interfering with the protein-protein interactions that drive fibril formation.[11][12][13]

5.1.2. Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound derivatives can exert neuroprotective effects through their antioxidant properties, such as scavenging reactive oxygen species (ROS).[6][14]

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This protocol assesses the ability of this compound derivatives to inhibit the aggregation of Aβ peptides.

Materials:

  • Aβ(1-42) peptide

  • Thioflavin T (ThT)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • This compound derivative

  • 96-well black, clear-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Aβ Preparation: Prepare a stock solution of Aβ(1-42) in a suitable solvent (e.g., hexafluoroisopropanol), then lyophilize and resuspend in the assay buffer to the desired concentration.

  • Assay Setup: In a 96-well plate, mix the Aβ peptide solution with various concentrations of the this compound derivative. Include a control with Aβ and vehicle (DMSO).

  • Incubation: Incubate the plate at 37°C with gentle agitation to promote aggregation.

  • ThT Addition: At various time points, add ThT solution to the wells to a final concentration of 10 µM.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis: An increase in ThT fluorescence indicates Aβ fibril formation. Calculate the percentage of inhibition of Aβ aggregation for each compound concentration relative to the control.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Elucidation: While significant progress has been made, a deeper understanding of the specific molecular targets and signaling pathways for each biological activity is crucial for rational drug design.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to guide the design of next-generation compounds with improved efficacy and safety profiles.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity.

The continued exploration of the this compound scaffold holds great promise for the discovery and development of novel therapeutics to address a wide range of unmet medical needs.

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The Evolving Landscape of N-Phenyl-2-aminothiazoles: A Technical Guide to Derivatives and Their Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-Phenyl-2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the known derivatives of this versatile core, detailing their synthesis, mechanisms of action, and diverse applications, with a primary focus on their role in drug discovery and development. We delve into the structure-activity relationships that govern their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, with a particular emphasis on their function as kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a comprehensive overview and detailed experimental insights to facilitate further innovation.

The this compound Core: A Foundation for Diverse Bioactivity

The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. The attachment of a phenyl group at the 2-amino position introduces a key structural motif that has proven to be highly amenable to chemical modification, leading to a vast library of derivatives with a broad spectrum of pharmacological activities.[1][2][3] The inherent electronic properties and the three-dimensional arrangement of the this compound core allow for critical interactions with various biological targets.

The general structure of this compound provides multiple sites for substitution, primarily on the phenyl ring and at the 4 and 5 positions of the thiazole ring. These modifications significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.[4][5]

Synthetic Strategies: The Hantzsch Thiazole Synthesis

The most common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[2][6] This reaction involves the condensation of an α-haloketone with a thiourea derivative. The phenyl-substituted thiourea serves as a key precursor for generating this compound derivatives.

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[7]

Hantzsch_Mechanism Thiourea Phenylthiourea Intermediate1 Thiouronium Salt Intermediate Thiourea->Intermediate1 + α-Haloketone Haloketone α-Haloketone Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product - H2O - HX

Caption: General mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of a Generic this compound Derivative

This protocol outlines the fundamental steps for the synthesis of an this compound derivative via the Hantzsch reaction.[2]

Materials:

  • α-Bromoacetophenone (or a substituted derivative)

  • N-Phenylthiourea (or a substituted derivative)

  • Ethanol

  • Sodium carbonate solution (5%)

Procedure:

  • In a round-bottom flask, dissolve the α-bromoacetophenone (1 equivalent) and N-phenylthiourea (1.2 equivalents) in ethanol.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.

Key Derivatives and Their Therapeutic Applications

The versatility of the this compound scaffold has led to the development of numerous derivatives with significant therapeutic potential.

Anticancer Agents: The Rise of Kinase Inhibitors

A major area of success for this compound derivatives has been in the development of kinase inhibitors for cancer therapy.[4][8] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Dasatinib: A Case Study in Kinase Inhibition

Dasatinib (BMS-354825) is a potent, orally available multi-targeted kinase inhibitor that features the this compound core.[8][9] It is a prime example of the successful application of this scaffold in oncology. Dasatinib is an inhibitor of a range of kinases, including the Src family kinases and Bcr-Abl.[10]

Dasatinib_MOA cluster_cell Cancer Cell cluster_outcome Therapeutic Outcome Dasatinib Dasatinib Src Src Kinase Dasatinib->Src Inhibits BcrAbl Bcr-Abl Kinase Dasatinib->BcrAbl Inhibits Downstream Downstream Signaling (Proliferation, Survival) Src->Downstream Activates BcrAbl->Downstream Activates Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to

Caption: Simplified signaling pathway showing the inhibitory action of Dasatinib.

Other Kinase Targets:

  • Aurora Kinases: Derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have been identified as potent inhibitors of Aurora kinases A and B, which are key regulators of mitosis.[11][12][13] Inhibition of these kinases leads to mitotic arrest and apoptosis in cancer cells.

  • Protein Kinase CK2: Aryl 2-aminothiazoles have been discovered as a novel class of allosteric inhibitors of protein kinase CK2, a kinase implicated in cancerous transformation.[14]

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
DasatinibSrc, Bcr-AblK562 (Leukemia)<0.001[9]
Compound 18Aurora A, Aurora BHCT116 (Colon)0.015[11]
Compound 27CK2 (allosteric)786-O (Renal)5.0[6]
Antimicrobial Agents

This compound derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[15][16][17] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Activity

This protocol provides a standard method for evaluating the antibacterial activity of synthesized compounds.[16]

Materials:

  • Nutrient agar plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ampicillin)

  • Sterile cork borer

Procedure:

  • Prepare a bacterial inoculum and spread it evenly onto the surface of a nutrient agar plate.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined concentration of the test compound solution to the wells.

  • Include a positive control (standard antibiotic) and a negative control (solvent alone) in separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antibacterial activity.

Anti-inflammatory Agents

Several this compound derivatives have been reported to possess anti-inflammatory properties.[1][18][19] Their mechanism of action is often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.[18][19][20]

Materials:

  • Wistar rats

  • Carrageenan solution (1%)

  • Test compound suspension

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Divide the rats into groups: control, standard, and test groups (receiving different doses of the compound).

  • Administer the test compound or standard drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Cytotoxicity Evaluation: The MTT Assay

A critical step in the development of any new therapeutic agent is the evaluation of its cytotoxicity. The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.[1][4][5]

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

MTT_Assay_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h (cell adherence) start->incubate1 treat Treat cells with this compound derivatives (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at ~570nm solubilize->read end Determine IC50 values read->end

Caption: A typical workflow for an MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly valuable platform for the discovery of novel therapeutic agents. The synthetic accessibility via the Hantzsch synthesis and the ease of diversification have fueled extensive research in this area. While significant progress has been made, particularly in the development of kinase inhibitors for oncology, the full potential of these derivatives is yet to be realized.

Future research should focus on:

  • Exploring new biological targets: Expanding the scope of screening to identify novel mechanisms of action.

  • Improving selectivity: Designing derivatives with enhanced selectivity for their intended targets to minimize off-target effects and toxicity.

  • Optimizing pharmacokinetic properties: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties to improve drug-like characteristics.

  • Application in other therapeutic areas: Investigating the potential of these derivatives for the treatment of neurodegenerative diseases, metabolic disorders, and other conditions.

The continued exploration of the chemical space around the this compound core, guided by a deeper understanding of structure-activity relationships and target biology, holds immense promise for the development of the next generation of innovative medicines.

References

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The Versatile Scaffold: A Deep Dive into N-Phenyl-2-aminothiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The N-phenyl-2-aminothiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have established it as a cornerstone in the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive review of the this compound moiety, delving into its synthesis, multifaceted pharmacological landscape, and the critical structure-activity relationships that govern its biological effects. We will explore its prominent role in oncology, particularly as a kinase inhibitor exemplified by the multi-target drug Dasatinib, and its emerging potential in neuroprotection, antimicrobial, and anti-inflammatory applications. This guide will also furnish detailed experimental protocols for its synthesis and biological evaluation, along with an analysis of the challenges and future perspectives in harnessing the full therapeutic potential of this remarkable scaffold.

Introduction: The Privileged Status of the 2-Aminothiazole Moiety

Heterocyclic Scaffolds in Drug Discovery: A Brief Overview

Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are fundamental to the field of medicinal chemistry. Their structural diversity and ability to engage in a wide range of intermolecular interactions make them ideal pharmacophores for designing drugs that can selectively bind to biological targets.

Emergence of the 2-Aminothiazole Core: A Gateway to Bioactivity

Among the vast array of heterocyclic systems, the 2-aminothiazole ring has emerged as a particularly "privileged" scaffold.[1] This designation stems from its frequent appearance in biologically active compounds across various therapeutic areas.[2] The 2-aminothiazole motif is a key structural component in a number of FDA-approved drugs, highlighting its clinical significance.[3]

Introducing the this compound Scaffold: Structural Features and Significance

The this compound scaffold is a specific class of 2-aminothiazole derivatives that has proven to be exceptionally fruitful in drug discovery. This structure is characterized by a phenyl group attached to the amino group at the 2-position of the thiazole ring. This seemingly simple addition has profound implications for the molecule's biological activity, influencing its pharmacokinetic and pharmacodynamic properties. The this compound core is a cornerstone of numerous kinase inhibitors and other targeted therapies.[4]

Synthetic Strategies: Accessing the this compound Core

The Classic Hantzsch Thiazole Synthesis: Mechanism and Modern Adaptations

The most common and enduring method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of an α-haloketone with a thiourea derivative. The general mechanism proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring.

Modern adaptations of the Hantzsch synthesis have focused on improving its efficiency and environmental footprint. These include the use of microwave irradiation to accelerate the reaction and the development of one-pot procedures that combine multiple steps without the need for isolating intermediates.[5][6] Green chemistry approaches, such as using polyethylene glycol (PEG) as a recyclable solvent, have also been successfully employed.[7]

Detailed Step-by-Step Protocol: A Representative Hantzsch Synthesis of N-phenyl-4-phenylthiazol-2-amine

Materials:

  • 2-Bromoacetophenone (1.0 mmol)

  • N-phenylthiourea (1.2 mmol)

  • Ethanol (10 mL)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a round-bottom flask, add 2-bromoacetophenone (1.0 mmol) and N-phenylthiourea (1.2 mmol) in ethanol (10 mL).

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure N-phenyl-4-phenylthiazol-2-amine.

Alternative Synthetic Routes: Exploring Diversity

While the Hantzsch synthesis is a workhorse, other methods have been developed to access this compound derivatives, particularly for generating diverse libraries of compounds for screening. These include reactions involving α-tosyloxyketones and thioureas, as well as multi-component reactions that offer a high degree of atom economy.[8]

Workflow Diagram: Synthetic Pathways to N-Phenyl-2-aminothiazoles

G cluster_hantzsch Hantzsch Synthesis cluster_alternative Alternative Routes haloketone α-Haloketone intermediate S-Alkylation Intermediate haloketone->intermediate + thiourea N-Phenylthiourea thiourea->intermediate thiazoline Thiazoline Intermediate intermediate->thiazoline Intramolecular Cyclization product_hantzsch This compound thiazoline->product_hantzsch Dehydration tosyloxyketone α-Tosyloxyketone product_alternative This compound tosyloxyketone->product_alternative + N-Phenylthiourea caption Synthetic Pathways to N-Phenyl-2-aminothiazoles

Caption: Synthetic Pathways to N-Phenyl-2-aminothiazoles.

The Pharmacological Landscape: A Spectrum of Biological Activities

The this compound scaffold is a versatile pharmacophore that has been incorporated into molecules with a wide range of biological activities.[2]

Anticancer Activity: Targeting Kinases and Beyond

The most prominent therapeutic application of this compound derivatives is in the field of oncology. Many of these compounds function as potent inhibitors of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.[4]

Dasatinib is a prime example of a successful drug built around the this compound core. It is a potent, orally active, multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[9] Dasatinib's mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of CML, as well as other kinases such as the SRC family kinases.[9] By binding to the ATP-binding site of these kinases, Dasatinib blocks their activity, leading to the inhibition of downstream signaling pathways that promote cancer cell proliferation and survival.[10] However, resistance to Dasatinib can emerge through various mechanisms, including mutations in the BCR-ABL kinase domain and the activation of bypass signaling pathways.[11][12][13]

Signaling Pathway Diagram: Dasatinib's Mechanism of Action

G dasatinib Dasatinib bcr_abl BCR-ABL dasatinib->bcr_abl src_kinases SRC Family Kinases dasatinib->src_kinases downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) bcr_abl->downstream src_kinases->downstream proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Apoptosis downstream->apoptosis proliferation->apoptosis caption Dasatinib's Mechanism of Action

Caption: Dasatinib's Mechanism of Action.

Neuroprotective Effects: Combating Neurodegenerative Diseases

There is growing interest in the potential of this compound derivatives for the treatment of neurodegenerative diseases such as Alzheimer's disease.[14] Some of these compounds have been shown to inhibit kinases like glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), which are implicated in the hyperphosphorylation of the tau protein, a key event in the pathology of Alzheimer's disease.

Antimicrobial and Antiviral Properties

The this compound scaffold has also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[15] Some derivatives have shown potent activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[15] The proposed mechanism of antibacterial action for some of these compounds involves the permeabilization of the bacterial membrane.[16]

Anti-inflammatory and Analgesic Potential

Derivatives of this compound have been investigated for their anti-inflammatory properties. Some compounds have been shown to suppress the production of pro-inflammatory mediators in activated microglial cells, suggesting their potential in treating neuroinflammatory conditions.[5] The mechanism of action for some of these compounds involves the inhibition of signaling pathways such as the NF-κB pathway.[5]

Other Therapeutic Areas: A Synopsis
Biological ActivityAssociated Targets/Mechanisms
Anticancer Kinase inhibition (BCR-ABL, SRC, Aurora kinases), Hec1/Nek2 inhibition
Neuroprotective GSK-3β inhibition, CDK5 inhibition
Antimicrobial Bacterial membrane permeabilization, MurB inhibition, CYP51 inhibition
Anti-inflammatory Inhibition of NF-κB pathway, downregulation of iNOS and COX-2

Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings.

The Importance of the Phenyl Ring Substitution

Substituents on the N-phenyl ring can significantly modulate the potency and selectivity of these compounds. For instance, in the context of kinase inhibitors, specific substitution patterns on the phenyl ring can enhance binding to the target kinase and improve pharmacokinetic properties.

Modifications of the Thiazole Core

Substitution at the 4- and 5-positions of the thiazole ring can also have a profound impact on biological activity. These positions can be modified to introduce additional points of interaction with the target protein or to fine-tune the physicochemical properties of the molecule.

The Role of the Amine Linker

The amine linker between the phenyl and thiazole rings is a critical component of the pharmacophore. Modifications to this linker, such as acylation, can lead to significant changes in biological activity.

Diagram: Key SAR Insights for this compound Derivatives

Caption: Key SAR Insights.

Case Study: In-Depth Protocol for Biological Evaluation

Experimental Workflow: Screening for Kinase Inhibitory Activity

G compound_prep Compound Preparation (Serial Dilutions) assay_setup Assay Setup (Kinase, Substrate, ATP) compound_prep->assay_setup incubation Incubation assay_setup->incubation detection Detection (e.g., Luminescence) incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis caption Kinase Inhibition Assay Workflow

Caption: Kinase Inhibition Assay Workflow.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is inversely correlated with the amount of kinase inhibition.[17]

Materials and Reagents:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • This compound test compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay buffer

  • White, opaque 384-well plates

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound test compounds in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction: a. In a 384-well plate, add the kinase, substrate, and assay buffer. b. Add the test compounds to the appropriate wells. Include positive (known inhibitor) and negative (vehicle) controls. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature and time for the specific kinase.

  • ADP Detection: a. Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature. b. Add the Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction. Incubate at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (wells with no kinase). b. Normalize the data to the positive and negative controls. c. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Challenges and Future Perspectives

Overcoming Challenges in Synthesis and Selectivity

While the Hantzsch synthesis is widely used, it can present challenges, such as the handling of lachrymatory α-haloketones and the potential for side reactions. The development of greener and more efficient synthetic methods remains an active area of research.[18] Achieving high selectivity for a specific kinase target over others is a major challenge in the development of kinase inhibitors, and the this compound scaffold is no exception.

Exploring New Therapeutic Frontiers

The broad spectrum of biological activities associated with the this compound scaffold suggests that its therapeutic potential extends beyond its current applications. Further exploration of its utility in areas such as neurodegenerative, infectious, and inflammatory diseases is warranted.

The Rise of PROTACs and Targeted Protein Degraders

A new and exciting area of drug discovery is the development of PROteolysis TArgeting Chimeras (PROTACs). These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The this compound scaffold could potentially be incorporated into PROTACs as a warhead to target specific proteins for degradation.

Conclusion: The Enduring Legacy and Future Potential

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and diverse pharmacological profile have led to the development of important therapeutic agents, most notably in the field of oncology. The ongoing research into its potential in other therapeutic areas, coupled with the emergence of new drug discovery technologies, ensures that the this compound core will continue to be a source of innovation and a valuable tool in the quest for new medicines.

References

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The N-Phenyl-2-aminothiazole Scaffold: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-phenyl-2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs. Its prevalence stems from its remarkable ability to interact with a diverse range of biological targets, primarily within the protein kinase family. This technical guide provides an in-depth exploration of the mechanisms of action of this compound derivatives in biological systems. We will dissect the key molecular interactions, delineate the modulation of critical signaling pathways, and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals. This document is designed to serve as a comprehensive resource, blending established knowledge with practical insights to empower the rational design and investigation of novel therapeutics based on this versatile chemical framework.

Introduction: The Significance of the this compound Moiety

The 2-aminothiazole ring system, particularly when N-substituted with a phenyl group, represents a cornerstone of modern drug discovery. This structural motif is present in a wide array of pharmacologically active agents, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Its success can be attributed to its unique electronic properties and its ability to act as a versatile pharmacophore, capable of engaging in multiple types of interactions with biological macromolecules.

Notably, the this compound scaffold is a key feature in several approved kinase inhibitors, such as Dasatinib, a potent inhibitor of Src family kinases and Bcr-Abl, used in the treatment of chronic myeloid leukemia (CML).[3][4] This highlights the profound impact of this chemical entity on oncology and signals its broader potential in other therapeutic areas. Understanding the intricate details of its mechanism of action is therefore paramount for the continued development of next-generation therapeutics.

Core Mechanism of Action: Kinase Inhibition and Modulation of Cellular Signaling

The primary mechanism through which this compound derivatives exert their biological effects is the inhibition of protein kinases.[4][5] These enzymes play a pivotal role in signal transduction pathways that regulate a multitude of cellular processes, including growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

Molecular Interactions with the Kinase ATP-Binding Site

This compound-based inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, adenosine triphosphate (ATP). The key interactions that facilitate this binding are:

  • Hinge Binding: The 2-amino group and the thiazole nitrogen atom form crucial hydrogen bonds with the "hinge" region of the kinase, a flexible segment that connects the N- and C-terminal lobes of the enzyme. This bidentate interaction is a common feature of many kinase inhibitors and serves as a critical anchor for the molecule within the active site.

  • Hydrophobic Interactions: The phenyl ring and other hydrophobic substituents on the scaffold engage in van der Waals interactions with hydrophobic residues lining the ATP-binding pocket. These interactions contribute significantly to the affinity and selectivity of the inhibitor.

  • Solvent-Exposed Region: Modifications to the this compound core can extend into the solvent-exposed region of the ATP-binding site, allowing for the introduction of various functional groups to fine-tune potency, selectivity, and pharmacokinetic properties.

Key Kinase Targets and Downstream Signaling Pathways

Derivatives of this compound have been shown to inhibit a range of kinases, leading to the modulation of several critical signaling pathways.

  • Src Family Kinases (SFKs): As exemplified by Dasatinib, many this compound derivatives are potent inhibitors of SFKs (e.g., Src, Lck, Fyn).[4][6][7] SFKs are involved in pathways that control cell proliferation, survival, and migration. Inhibition of SFKs can lead to the downregulation of downstream pathways such as the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways.

  • Cyclin-Dependent Kinases (CDKs): Certain N-acyl-2-aminothiazoles are potent and selective inhibitors of CDK2/cyclin E, which are key regulators of the cell cycle.[8] Inhibition of these kinases leads to cell cycle arrest, typically at the G1/S transition, and can induce apoptosis.

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is a critical regulator of inflammatory responses. This compound-based compounds have been designed as p38 MAPK inhibitors, demonstrating potential as anti-inflammatory agents.[9]

  • Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Inhibition of Aurora kinases by this compound derivatives can lead to mitotic arrest and apoptosis in cancer cells.

The following diagram illustrates the general mechanism of action of this compound derivatives as kinase inhibitors, leading to the modulation of downstream signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor Tyrosine Kinase (RTK) src Src Family Kinase receptor->src growth_factor Growth Factor growth_factor->receptor aminothiazole This compound Inhibitor aminothiazole->src ras Ras src->ras pi3k PI3K src->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription

Caption: General signaling pathway inhibition by this compound derivatives.

Structure-Activity Relationship (SAR): The Basis for Rational Design

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings. Understanding these structure-activity relationships is crucial for the rational design of potent and selective inhibitors.

Position of SubstitutionEffect on ActivityRationale
Phenyl Ring (ortho, meta, para) Substituents at the ortho and meta positions often enhance potency. Halogen and small alkyl groups are frequently favored.These substitutions can induce a non-planar conformation between the phenyl and thiazole rings, which can be optimal for fitting into the hydrophobic pocket of the kinase. They can also engage in specific interactions with active site residues.
Thiazole Ring (C4 and C5) Bulky substituents at the C4 and C5 positions are generally well-tolerated and can be used to modulate selectivity and physicochemical properties.These positions often point towards the solvent-exposed region of the ATP-binding site, allowing for the introduction of polar groups to improve solubility or additional hydrophobic groups to enhance potency.
2-Amino Group Acylation or substitution of the 2-amino group is a common strategy to introduce additional interaction points and modulate the overall properties of the molecule.This position can be modified to interact with residues outside of the immediate hinge region, leading to increased affinity and selectivity.

Experimental Protocols for a Self-Validating System

The following protocols describe key in vitro assays for evaluating the biological activity of this compound derivatives. These protocols are designed to be self-validating, with appropriate controls to ensure the reliability of the data.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced.

Principle: Kinase activity is directly proportional to the amount of ADP generated. A luminescence-based assay can be used to quantify ADP levels.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • This compound test compound

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G start Start compound_prep Prepare Compound Dilutions start->compound_prep kinase_reaction Set up Kinase Reaction (Kinase, Substrate, ATP, Compound) compound_prep->kinase_reaction incubation_1 Incubate (30°C, 60 min) kinase_reaction->incubation_1 adp_detection Add ADP-Glo™ Reagent (Stop Reaction) incubation_1->adp_detection incubation_2 Incubate (RT, 40 min) adp_detection->incubation_2 luminescence_gen Add Kinase Detection Reagent (Generate Luminescence) incubation_2->luminescence_gen incubation_3 Incubate (RT, 30 min) luminescence_gen->incubation_3 read_plate Read Luminescence incubation_3->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end G start Start cell_lysis Cell Lysis & Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Workflow for Western Blotting analysis.

Conclusion and Future Perspectives

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective modulators of biological systems, particularly as kinase inhibitors. The mechanisms of action of these compounds are primarily centered on their ability to compete with ATP for binding to the active site of kinases, thereby disrupting aberrant signaling pathways that drive disease. The continuous exploration of structure-activity relationships, coupled with robust and self-validating experimental evaluation, will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles. Future research in this area will likely focus on the development of inhibitors with novel kinase selectivity profiles, the exploration of allosteric inhibition mechanisms, and the application of this versatile scaffold to a broader range of therapeutic targets beyond the kinome.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

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  • Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

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  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

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The 2-Aminothiazole Core: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on its Discovery, History, and Enduring Legacy in Drug Development

Introduction: The Emergence of a Versatile Heterocycle

The story of 2-aminothiazole is a testament to the enduring power of heterocyclic chemistry in the quest for novel therapeutics. This five-membered ring system, containing both sulfur and nitrogen, has risen from a laboratory curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of life-saving drugs across various therapeutic areas, from infectious diseases to oncology.[3][4][5] This technical guide provides a comprehensive overview of the discovery and history of 2-aminothiazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the foundational synthetic methodologies, explore the evolution of their medicinal applications, and provide practical insights into their synthesis and structure-activity relationships.

The Genesis of a Scaffold: Discovery and Early Synthesis

The journey of the 2-aminothiazole scaffold began with the pioneering work on thiazole chemistry in the late 19th century. The most pivotal and enduring method for the synthesis of this core structure is the Hantzsch thiazole synthesis , first reported in 1887.[6][7] This robust and versatile reaction involves the condensation of an α-haloketone with a thiourea.[7] The elegance and efficiency of the Hantzsch synthesis solidified its place as a fundamental tool in heterocyclic chemistry and opened the door for the exploration of a vast chemical space of thiazole derivatives.

The Hantzsch Thiazole Synthesis: A Mechanistic Perspective

The enduring utility of the Hantzsch synthesis lies in its straightforward and predictable mechanism. The reaction proceeds through a series of well-defined steps:

  • Nucleophilic Attack: The sulfur atom of the thiourea, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone.

  • Intramolecular Cyclization: Subsequent intramolecular cyclization occurs, forming a five-membered ring intermediate.

  • Dehydration: The final step involves the elimination of a water molecule to yield the aromatic 2-aminothiazole ring.

This fundamental transformation has been the subject of numerous modifications and improvements over the decades, including the use of various catalysts and reaction conditions to enhance yields and accommodate a wider range of substrates.[6][8]

Hantzsch_Synthesis reagents α-Haloketone + Thiourea intermediate1 Thiouronium Salt Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration (-H2O)

Caption: The reaction pathway of the Hantzsch thiazole synthesis.

From Chemical Curiosity to Therapeutic Goldmine: The Pharmacological Awakening

For many years after its initial synthesis, the 2-aminothiazole scaffold remained largely of academic interest.[9] However, the mid-20th century witnessed a paradigm shift with the discovery of the potent biological activities of its derivatives. This marked the beginning of an intense period of research that continues to this day, solidifying the 2-aminothiazole core as a "privileged structure" in medicinal chemistry.[10]

The initial breakthrough came with the discovery of the antibacterial properties of sulfathiazole, a sulfa drug containing the 2-aminothiazole moiety.[9] This discovery spurred further investigation into the therapeutic potential of this scaffold, revealing a remarkably diverse range of pharmacological effects.

A Spectrum of Biological Activities

The versatility of the 2-aminothiazole core is evident in the wide array of biological activities exhibited by its derivatives. This has led to their investigation and development for a multitude of therapeutic applications.[1][5]

Biological ActivityDescriptionKey Examples of Derivatives
Antimicrobial Inhibition of bacterial and fungal growth.Sulfathiazole, Cefdinir[4]
Anti-inflammatory Modulation of inflammatory pathways.Meloxicam[4]
Anticancer Inhibition of cancer cell proliferation and survival.Dasatinib, Alpelisib[11][12]
Antiviral Inhibition of viral replication.Ritonavir (contains a thiazole ring)
Anticonvulsant Modulation of neuronal excitability.Investigational compounds
Antihypertensive Lowering of blood pressure.Investigational compounds
Neuroprotective Protection of nerve cells from damage.Investigational compounds[4]

This broad spectrum of activity is attributed to the ability of the 2-aminothiazole scaffold to interact with a wide range of biological targets, including enzymes, receptors, and ion channels.[13]

The Modern Era: Rational Drug Design and Targeted Therapies

The advent of modern drug discovery techniques, including high-throughput screening, computational modeling, and structure-based drug design, has further propelled the development of 2-aminothiazole derivatives. Researchers can now rationally design and synthesize novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

A prime example of this is the development of Dasatinib , a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.[2][11] The 2-aminothiazole core in Dasatinib plays a crucial role in its binding to the ATP-binding site of the BCR-Abl kinase, inhibiting its activity and halting the proliferation of cancer cells.[2]

Similarly, Alpelisib , a PI3K inhibitor approved for the treatment of certain types of breast cancer, also features a 2-aminothiazole moiety that is critical for its therapeutic effect.[2][11]

Experimental Protocol: A Representative Synthesis of a 2-Aminothiazole Derivative

To provide a practical understanding of the synthesis of these important compounds, a representative experimental protocol based on the Hantzsch synthesis is detailed below. This protocol describes the synthesis of 2-amino-4-phenylthiazole.

Materials:

  • Phenacyl bromide (α-bromoacetophenone)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenacyl bromide (1.99 g, 10 mmol) in ethanol (50 mL).

  • Addition of Thiourea: To this solution, add thiourea (0.76 g, 10 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.

  • Precipitation and Filtration: The product, 2-amino-4-phenylthiazole, will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with cold distilled water to remove any inorganic impurities. Dry the product in a desiccator or a vacuum oven.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.

Synthesis_Workflow start Start dissolve Dissolve Phenacyl Bromide in Ethanol start->dissolve add_thiourea Add Thiourea dissolve->add_thiourea reflux Reflux for 3 hours add_thiourea->reflux neutralize Neutralize with NaHCO3 reflux->neutralize precipitate Precipitate Product neutralize->precipitate filter Filter and Wash precipitate->filter dry Dry the Product filter->dry end End dry->end

Caption: A step-by-step workflow for the synthesis of 2-amino-4-phenylthiazole.

Conclusion: An Enduring Legacy and a Bright Future

The discovery and development of 2-aminothiazole derivatives represent a remarkable journey of scientific inquiry and innovation. From its humble beginnings as a product of a classic organic reaction, this versatile scaffold has evolved into a cornerstone of modern drug discovery.[3][11] The continued exploration of the vast chemical space around the 2-aminothiazole core, coupled with advancements in our understanding of disease biology, promises a bright future for the development of novel and more effective therapies. The legacy of the 2-aminothiazole scaffold serves as a powerful reminder of the profound impact that fundamental chemical research can have on human health.

References

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
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  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.
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  • Bandyopadhyay, D., & Mukherjee, S. (2008). Molecular iodine as a versatile reagent for Hantzsch synthesis of 2-aminothiazole derivatives. Tetrahedron Letters, 49(30), 4593-4595.
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  • National Center for Biotechnology Information. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

  • ResearchGate. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • PubMed. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2004). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 4(4), 344-348.
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  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Dodson, R. M., & King, L. C. (1955). THE PREPARATION OF 2-AMINOTHIAZOLE FROM CYCLIC ACETALS. Journal of the American Chemical Society, 77(3), 843-844.
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Unlocking the Potential of N-Phenyl-2-aminothiazole: A Quantum Chemical Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the 2-Aminothiazole Scaffold and the Predictive Power of Quantum Chemistry

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] N-Phenyl-2-aminothiazole, a key derivative, represents a promising scaffold for the development of novel therapeutics.[3] Understanding the intricate relationship between its three-dimensional structure and its electronic properties is paramount for rational drug design and lead optimization.

This technical guide delves into the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular characteristics of this compound. By dissecting its electronic landscape, we can gain invaluable insights into its reactivity, stability, and potential intermolecular interactions, thereby accelerating the drug discovery process. This document moves beyond a mere listing of computational steps; it provides the scientific rationale behind the chosen methodologies and a framework for interpreting the results in a medicinally relevant context.

Part 1: The Computational Blueprint: Methodology and Rationale

The foundation of any robust computational study lies in the careful selection of theoretical methods and basis sets. The goal is to achieve a balance between computational accuracy and efficiency. For a molecule like this compound, Density Functional Theory (DFT) offers an excellent compromise.[4]

The Choice of Density Functional Theory (DFT)

DFT has become a workhorse in computational chemistry due to its ability to provide accurate results for medium-sized organic molecules at a manageable computational cost.[4] Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density to determine the energy and other properties of a system.

The B3LYP Functional and 6-311++G(d,p) Basis Set: A Justified Selection
  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This hybrid functional is one of the most widely used and well-validated functionals for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for understanding molecular orbitals and reactivity.

  • 6-311++G(d,p) Basis Set: The choice of basis set is critical for accurately representing the molecular orbitals. The 6-311++G(d,p) basis set is a triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility. Let's break down the notation:

    • 6-311G: Indicates a triple-zeta basis set.

    • ++: Represents the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for describing anions and systems with lone pairs of electrons, which are present in this compound.

    • (d,p): Denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbitals, which is necessary to accurately model chemical bonds.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the key steps for performing quantum chemical calculations on this compound using a computational chemistry package like Gaussian.

  • Molecular Structure Creation:

    • The initial 3D structure of this compound is constructed using a molecular builder such as GaussView.

    • The initial geometry is cleaned to ensure reasonable bond lengths and angles before starting the calculations.

  • Geometric Optimization:

    • The primary goal is to find the most stable, lowest-energy conformation of the molecule.

    • This is achieved by performing a geometry optimization calculation.

    • Gaussian Input:

    • Successful optimization is confirmed by a subsequent frequency calculation, which should yield no imaginary frequencies.

  • Frequency Calculation:

    • This calculation confirms that the optimized structure is a true energy minimum and provides thermodynamic data.

    • Gaussian Input (using the optimized geometry):

  • Single-Point Energy and Population Analysis:

    • With the optimized geometry, a single-point energy calculation is performed to obtain the final electronic energy and to generate the necessary files for analyzing the molecular orbitals (HOMO, LUMO), electrostatic potential (MEP), and natural bond orbitals (NBO).

    • Gaussian Input:

Computational Workflow A 1. Molecular Structure Creation (GaussView) B 2. Geometric Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Single-Point Energy & Population Analysis (HOMO/LUMO, MEP, NBO) C->D E 5. Data Analysis & Interpretation D->E

Figure 1: A flowchart illustrating the key stages of the quantum chemical calculation workflow for this compound.

Part 2: Deciphering the Molecular Landscape: Analysis and Interpretation

This section presents a case study of the expected results from the quantum chemical calculations on this compound, providing a framework for their interpretation in the context of drug design.

Optimized Molecular Geometry

The geometric optimization provides the most stable three-dimensional arrangement of the atoms. The calculated bond lengths and angles can be compared with experimental data if available, or with data from similar crystallographically characterized molecules to validate the computational method.

Table 1: Selected Optimized Geometric Parameters for this compound (Hypothetical Data)

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC-S (thiazole)1.75
C=N (thiazole)1.32
C-N (amino)1.38
N-C (phenyl)1.42
Bond AngleC-S-C (thiazole)88.5
C-N-C (amino bridge)125.0

Note: The data in this table is hypothetical but representative of typical values for such a molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[5][6] The HOMO is the orbital from which an electron is most easily donated, while the LUMO is the orbital to which an electron is most easily accepted.

  • HOMO Energy: A higher HOMO energy indicates a greater tendency to donate electrons, suggesting susceptibility to electrophilic attack.

  • LUMO Energy: A lower LUMO energy indicates a greater ability to accept electrons, suggesting susceptibility to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[5] A smaller energy gap implies a more reactive molecule.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-1.20
Energy Gap (ΔE)4.65

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the amino nitrogen, while the LUMO is likely distributed over the phenyl ring and the C=N bond of the thiazole ring. This distribution suggests that the thiazole moiety is the likely site for electrophilic attack, a crucial piece of information for understanding its potential interactions with biological targets.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D map of the electrostatic potential on the surface of a molecule, providing a visual guide to its reactive sites. It is an invaluable tool for predicting how a molecule will interact with other molecules, including receptor binding sites.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack and can act as hydrogen bond donors.

  • Green Regions (Neutral Potential): Represent areas of relatively neutral electrostatic potential.

In this compound, the most negative potential (red) is expected to be located around the nitrogen and sulfur atoms of the thiazole ring, highlighting these as key sites for electrophilic interactions and hydrogen bonding. The hydrogen atom of the amino group is expected to be a region of positive potential (blue), indicating its potential to act as a hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs.[7] It is particularly useful for quantifying delocalization effects and hyperconjugative interactions, which contribute to molecular stability. The analysis calculates the stabilization energy (E(2)) for donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

Table 3: Key Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis for this compound (Hypothetical Data)

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) N (amino)π(C=N) (thiazole)25.5
LP(1) S (thiazole)π(C=C) (thiazole)15.2
π(C=C) (phenyl)π*(C=N) (thiazole)5.8

LP denotes a lone pair, and π denotes an antibonding π orbital.*

The significant E(2) value for the interaction between the lone pair on the amino nitrogen and the antibonding π* orbital of the thiazole's C=N bond indicates substantial electron delocalization, which contributes to the stability of the molecule and influences the planarity of the system.

Analysis_Interrelation Opt Optimized Geometry HOMO_LUMO HOMO-LUMO Analysis Opt->HOMO_LUMO MEP MEP Analysis Opt->MEP NBO NBO Analysis Opt->NBO Reactivity Reactivity & Stability Prediction HOMO_LUMO->Reactivity Interactions Intermolecular Interaction Potential MEP->Interactions NBO->Reactivity Reactivity->Interactions

Figure 2: The interrelationship between the different quantum chemical analyses, all stemming from the optimized molecular geometry.

Conclusion: From In Silico Insights to tangible Drug Discovery

Quantum chemical calculations provide a powerful lens through which to view the molecular world of this compound. The insights gained from these in silico studies—from the precise three-dimensional structure to the intricate details of its electronic landscape—are not merely academic exercises. They provide a rational basis for:

  • Predicting Sites of Metabolism: Understanding the reactive sites can help in predicting how the molecule might be metabolized in the body.

  • Guiding Analogue Design: By identifying the key electronic features responsible for potential activity, medicinal chemists can design more potent and selective analogues.

  • Understanding Receptor Interactions: The MEP and orbital information can be used to develop hypotheses about how the molecule might bind to a biological target, which can then be tested through molecular docking and other computational methods.

By integrating these computational approaches early in the drug discovery pipeline, researchers can make more informed decisions, ultimately saving time and resources in the quest for novel and effective therapeutics.

References

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Methodological & Application

N-Phenyl-2-aminothiazole: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the N-Phenyl-2-aminothiazole Core

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and functional materials.[1][2] The introduction of a phenyl group at the 2-amino position to form this compound creates a versatile building block with a unique combination of steric and electronic properties. This modification allows for the exploration of diverse chemical space, leading to the development of novel therapeutics and advanced materials.[3][4] This technical guide provides a comprehensive overview of this compound as a building block, offering detailed application notes and robust protocols for its synthesis and derivatization.

I. Synthesis of the this compound Scaffold: The Hantzsch Thiazole Synthesis

The most reliable and widely employed method for the synthesis of this compound and its derivatives is the Hantzsch thiazole synthesis.[5][6] This reaction involves the condensation of an α-haloketone with a thiourea derivative, in this case, N-phenylthiourea.

Mechanistic Insights

The reaction proceeds through a well-established mechanism. The sulfur atom of N-phenylthiourea acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction. The resulting intermediate then undergoes an intramolecular cyclization, followed by dehydration to yield the aromatic thiazole ring.[7] The regioselectivity of the final product is influenced by the reaction conditions, with neutral or basic conditions favoring the formation of the 2-(N-substituted amino)thiazole.[8]

Hantzsch_Mechanism reagents α-Haloketone + N-Phenylthiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 SN2 Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration

Caption: The Hantzsch synthesis of this compound.

Protocol 1: Synthesis of N-Phenyl-4-methyl-2-aminothiazole

This protocol details the synthesis of a representative this compound derivative using the Hantzsch reaction.

Materials:

  • N-Phenylthiourea

  • Chloroacetone (α-chloro ketone)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-phenylthiourea (15.2 g, 0.1 mol) in 100 mL of ethanol.

  • Addition of α-Haloketone: To the stirred solution, add chloroacetone (9.25 g, 0.1 mol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction until the effervescence ceases.

  • Isolation of Product: The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield pale yellow crystals.

  • Characterization: Dry the purified product in a vacuum oven. Determine the yield, melting point, and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 75-85%

Reactant Molar Mass ( g/mol ) Amount (g) Moles
N-Phenylthiourea152.2315.20.1
Chloroacetone92.539.250.1

II. This compound as a Building Block: Key Derivatization Reactions

The true utility of this compound lies in its capacity to serve as a scaffold for further chemical modifications. The exocyclic amino group and the thiazole ring itself offer multiple sites for derivatization.

Derivatization start This compound acylation Acylation (Amide Formation) start->acylation Acyl Halide, Pyridine alkylation Alkylation (Secondary/Tertiary Amine) start->alkylation Alkyl Halide, Base or Reductive Amination suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki Aryl Boronic Acid, Pd Catalyst (on halogenated derivative)

Caption: Key derivatization pathways for this compound.

A. Acylation of the 2-Amino Group

Acylation of the exocyclic amino group is a common strategy to introduce a wide range of functional groups, leading to the formation of amides. These amides are often key intermediates in the synthesis of bioactive molecules.[9][10]

Protocol 2: Synthesis of N-(4-methyl-2-thiazolyl)-N-phenylacetamide

This protocol describes the acylation of N-phenyl-4-methyl-2-aminothiazole with acetyl chloride.

Materials:

  • N-Phenyl-4-methyl-2-aminothiazole (from Protocol 1)

  • Acetyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-phenyl-4-methyl-2-aminothiazole (1.90 g, 10 mmol) in 30 mL of anhydrous DCM. Add anhydrous pyridine (1.2 mL, 15 mmol) to the solution.

  • Addition of Acyl Chloride: Cool the mixture in an ice bath. Slowly add a solution of acetyl chloride (0.85 g, 11 mmol) in 10 mL of anhydrous DCM dropwise using a dropping funnel over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Purification: Wash the organic layer with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactant Molar Mass ( g/mol ) Amount Moles
N-Phenyl-4-methyl-2-aminothiazole190.261.90 g10 mmol
Acetyl chloride78.500.85 g11 mmol
Pyridine79.101.2 mL15 mmol
B. N-Alkylation of the 2-Amino Group

N-alkylation introduces alkyl or arylalkyl groups, further diversifying the chemical space and modulating the physicochemical properties of the parent molecule.[1][11]

Protocol 3: Reductive Amination for N-Alkylation

Reductive amination is a versatile method for N-alkylation that proceeds via an imine intermediate.[1]

Materials:

  • This compound

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Anhydrous methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.76 g, 10 mmol) and benzaldehyde (1.17 g, 11 mmol) in 50 mL of anhydrous methanol. Stir the mixture at room temperature for 2-4 hours to form the imine intermediate. Monitor by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 8-12 hours.

  • Work-up: Quench the reaction by the slow addition of 20 mL of water.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

C. Suzuki Cross-Coupling Reactions

For further functionalization of the thiazole ring, a halogen atom can be introduced, which then serves as a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds.[7][12]

Protocol 4: Suzuki Coupling of a Brominated this compound Derivative

This protocol outlines a general procedure for the Suzuki coupling of a pre-synthesized 5-bromo-N-phenyl-2-aminothiazole derivative with an aryl boronic acid.

Materials:

  • 5-Bromo-N-phenyl-2-aminothiazole derivative

  • Aryl boronic acid

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water or toluene)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 5-bromo-N-phenyl-2-aminothiazole derivative (1.0 mmol), aryl boronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

III. Applications in Medicinal Chemistry and Drug Development

Derivatives of this compound have demonstrated significant potential in drug discovery, exhibiting a range of biological activities.

  • Anticancer Agents: Many N-aryl-2-aminothiazole derivatives have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3][4] The N-phenyl group can be tailored to fit into the ATP-binding pocket of these kinases, leading to cell cycle arrest and apoptosis in cancer cells.

  • Antimicrobial and Antifungal Agents: The thiazole core is a well-known pharmacophore in antimicrobial agents. N-phenyl substitution can enhance the lipophilicity and cell permeability of these compounds, improving their efficacy against various bacterial and fungal strains.[9][13]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation via the Hantzsch synthesis and the reactivity of both the exocyclic amino group and the thiazole ring provide a rich platform for the generation of diverse molecular architectures. The protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to harness the potential of this important scaffold in their synthetic endeavors.

References

  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem.
  • PubMed. (n.d.). Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. Retrieved from [Link]

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]

  • ResearchGate. (2025). SYNTHESIS, CHARACTERIZATION OF SOME SUBSTITUTED BIPHENYL-2- AMINOTHIAZOL DERIVATIVES. Retrieved from [Link]

  • National Institutes of Health. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]

  • Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]

  • National Institutes of Health. (2012). Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells. Retrieved from [Link]

  • ResearchGate. (2016). N-alkylation of aminothiazole ring in ceftazime?. Retrieved from [Link]

  • National Institutes of Health. (2025). Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. Retrieved from [Link]

  • Heterocycles. (n.d.). facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • PubMed. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). 147-152 Research Article Synthesis of some new 5- substituted of. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring. BenchChem.
  • Royal Society of Chemistry. (n.d.). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Retrieved from [Link]

  • National Institutes of Health. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Strategic Functionalization of the N-Phenyl-2-aminothiazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant drugs, including anticancer agents like Dasatinib and Alpelisib.[1][2][3] Its ability to engage in diverse biological interactions makes it a high-value target for analog synthesis in drug discovery. This guide provides a comprehensive overview of robust and reproducible protocols for the functionalization of the N-Phenyl-2-aminothiazole ring. We move beyond simple procedural lists to explain the chemical rationale behind key transformations, including reactions at the exocyclic amino group and strategic C-H functionalization of the thiazole core. Detailed, field-tested protocols for halogenation, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, and derivatization of the amino group are presented. This document serves as a practical resource for chemists aiming to expand the chemical space around this vital pharmacophore for the development of novel therapeutic agents.[4][5][6][7]

Foundational Synthesis: The Hantzsch Synthesis of the this compound Core

Expertise & Experience: Before functionalization, a reliable synthesis of the core structure is paramount. The most common and versatile method is the Hantzsch thiazole synthesis.[1][8] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the this compound core, this specifically means reacting an appropriate α-haloketone with N-phenylthiourea. The choice of the α-haloketone determines the substituent at the C4 position of the resulting thiazole ring.

Trustworthiness: This century-old reaction is highly reliable. The mechanism proceeds via a nucleophilic attack of the sulfur atom of the thiourea onto the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis alpha_halo α-Haloketone reaction_step Condensation & Cyclization alpha_halo->reaction_step Reflux, Ethanol thiourea N-Phenylthiourea thiourea->reaction_step product This compound reaction_step->product Dehydration Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up reagents 1. Add to Schlenk Flask: - 5-Bromo-2-aminothiazole - Arylboronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd Catalyst & Ligand purge 2. Evacuate & Backfill with Inert Gas (3x) reagents->purge add_solvent 3. Add Anhydrous Solvent (e.g., Dioxane/H₂O) purge->add_solvent heat 4. Heat Reaction (80-120 °C, 2-24 h) add_solvent->heat Run Reaction workup 5. Aqueous Work-up (EtOAc, H₂O, Brine) heat->workup Isolate Crude purify 6. Column Chromatography workup->purify product 5-Aryl-2-aminothiazole Product purify->product Purified Product Buchwald_Hartwig aminothiazole 2-Aminothiazole catalyst Pd₂(dba)₃ / Ligand Base (NaOtBu) Toluene, 110°C aminothiazole->catalyst aryl_halide Aryl Halide / Triflates aryl_halide->catalyst product N-Aryl-2-aminothiazole catalyst->product C-N Coupling

Sources

Application Notes & Protocols for the Synthesis of Kinase Inhibitors Utilizing the N-Phenyl-2-aminothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Abstract: The N-Phenyl-2-aminothiazole framework is a cornerstone in modern kinase inhibitor design, celebrated for its role as a "privileged scaffold." Its inherent ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an exceptionally effective starting point for developing potent and selective inhibitors.[1][2] This guide provides an in-depth exploration of the synthesis and application of this scaffold, moving beyond simple procedural lists to explain the underlying chemical principles and strategic decisions that drive successful inhibitor design. We will cover the foundational synthesis of the core structure, strategies for functionalization to achieve target selectivity, a detailed protocol for a representative inhibitor, and the essential biochemical and cellular assays required to validate its mechanism of action.

Introduction: The Strategic Value of the 2-Aminothiazole Hinge Binder

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[4][5] The majority of clinically successful kinase inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding site and prevent the phosphotransfer reaction.[6]

Central to this competitive inhibition is the interaction with the "hinge region," a flexible loop connecting the N- and C-lobes of the kinase catalytic domain.[2][6] This region forms a specific hydrogen bond pattern with the adenine ring of ATP to anchor it in the binding pocket.[3] An effective inhibitor must mimic this interaction.

The 2-aminothiazole scaffold excels in this role. The nitrogen atoms of the thiazole ring and the exocyclic amino group act as ideal hydrogen bond donors and acceptors, effectively replicating the binding motif of adenine.[1][3] This makes it a highly effective "hinge binder." The development and success of Dasatinib, a potent inhibitor of Bcr-Abl and Src family kinases used to treat chronic myelogenous leukemia (CML), stands as a testament to the power of this scaffold.[7][8][9] By strategically modifying the N-phenyl group and other positions on the thiazole ring, chemists can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.[8][10]

G Hinge_NH Backbone NH (GK+3) Hinge_CO Backbone C=O (GK+1) Inhibitor N S NH₂ Phenyl Inhibitor:N1->Hinge_NH H-Bond Donor Inhibitor:NH2->Hinge_CO

Figure 1: A diagram illustrating the key hydrogen bond interactions between the 2-aminothiazole scaffold and the kinase hinge backbone residues.

Part 1: Foundational Synthesis of the this compound Core

The most robust and widely used method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[11][12] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea derivative. The causality is straightforward: the sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of the carbonyl, while the nitrogen atoms participate in the subsequent cyclization and dehydration to form the aromatic thiazole ring.

Protocol 1: General Synthesis of a Substituted this compound

This protocol describes the synthesis of a core scaffold, which can then be further functionalized. We use 2-bromo-1-(4-methoxyphenyl)ethan-1-one and N-phenylthiourea as representative starting materials.

Workflow:

Figure 2: A general workflow for the Hantzsch synthesis of an this compound core.

Materials:

  • 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 eq)

  • N-phenylthiourea (1.0 eq)

  • Ethanol (absolute)

  • Sodium bicarbonate (for neutralization, if needed)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-phenylthiourea (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of thiourea).

  • Addition of α-Haloketone: To the stirring solution, add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 eq) portion-wise at room temperature. The addition may be slightly exothermic.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Expert Insight: The initial product is often the hydrobromide salt of the aminothiazole, which is typically insoluble in ethanol and may begin to precipitate during the reaction.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Neutralization (Optional but Recommended): If the isolated product is the salt, it can be neutralized. Suspend the solid in water and add a saturated solution of sodium bicarbonate dropwise until the pH is ~8. Stir for 30 minutes.

  • Final Purification: Collect the free base by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final product, 4-(4-methoxyphenyl)-N-phenylthiazol-2-amine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.

Part 2: Strategic Functionalization and Structure-Activity Relationships (SAR)

A core scaffold is only the beginning. Achieving high potency and selectivity against a specific kinase target requires systematic modification of the this compound structure. Iterative structure-activity relationship (SAR) studies are essential to this process.[8][10]

Table 1: Illustrative Structure-Activity Relationships (SAR) for this compound Analogs

Position of ModificationSubstituentRationale / Effect on ActivityTarget Kinase Example
Thiazole C5-position -HSmall group, allows access to smaller pockets.Generic
-CH₃Increases steric bulk, can improve van der Waals contacts.CDK2[13]
-CONH-RIntroduces H-bond donor/acceptor, allows vector growth into solvent-exposed regions. Critical for Dasatinib's potency.[7][8]Bcr-Abl, Src
N-Phenyl C2/C6-position -Cl, -CH₃Ortho groups force the phenyl ring out of plane with the thiazole, which can be crucial for fitting into the ATP pocket and avoiding steric clashes.[8][10]Lck, Src
N-Phenyl C4-position -OH, -OCH₃Can form additional hydrogen bonds with the protein or improve solubility.General SAR
Thiazole N-Acylation -COCH₃Acylation of the 2-amino group can improve cell permeability and alter the H-bonding profile.[13][14]CDK5

Note: This table is illustrative, compiling general principles from multiple sources. The precise effect of any substitution is highly dependent on the specific kinase target.

Bioisosteric Replacement: A Tool for Optimizing Properties

A common challenge in drug development is poor physicochemical properties, such as low water solubility.[15] One powerful strategy is bioisosteric replacement , where a functional group is swapped for another with similar physical or chemical properties to improve the molecule's profile without losing biological activity.[16][17]

In the context of our scaffold, the sulfur atom of the thiazole can be replaced with an oxygen atom to form an N-Phenyl-2-aminooxazole . This isosteric exchange typically increases hydrophilicity and can significantly improve water solubility, potentially leading to better pharmacokinetic properties.[15]

Part 3: Case Study - Synthesis of a Dasatinib Analog

To demonstrate the application of these principles, this section provides a high-level protocol for synthesizing a key intermediate used in the preparation of Dasatinib, a potent pan-Src kinase inhibitor.[7][8] This synthesis showcases the amidation at the C5 position, a critical step for achieving high potency.[10]

Workflow for Dasatinib Analog Synthesis:

G A Start: Ethyl 2-amino-4-methylthiazole -5-carboxylate B 1. Saponification (LiOH or NaOH) A->B C Intermediate: 2-amino-4-methylthiazole -5-carboxylic acid B->C D 2. Amide Coupling (e.g., HATU, EDCI) with N-(2-chloro-6-methylphenyl)amine C->D E Product: Dasatinib Carboxamide Core D->E

Figure 3: Synthetic workflow for creating the core amide structure of Dasatinib-like inhibitors.

Protocol 2: Synthesis of the C5-Carboxamide Core

Step A: Saponification of the Ester

  • Dissolution: Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH, ~1.5 eq) and stir the mixture at room temperature for 3-5 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH ~4 with 1N HCl. The carboxylic acid product will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and dry thoroughly to yield 2-amino-4-methylthiazole-5-carboxylic acid.

Step B: Amide Coupling

  • Activation: In an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid from Step A (1.0 eq), N-(2-chloro-6-methylphenyl)amine (1.0 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like DMF.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq), and stir the mixture at room temperature.

  • Reaction: Allow the reaction to proceed for 12-24 hours. Monitor completion by TLC or LC-MS.

    • Expert Insight: Amide coupling reactions can be sensitive to water. Ensuring all reagents and glassware are dry is critical for achieving a high yield.

  • Purification: Upon completion, the reaction is typically quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the target amide.

Part 4: Protocol for Biological Validation

Synthesizing a compound is only half the battle. Its biological activity must be rigorously confirmed. This section provides standard protocols for an in vitro kinase assay to determine potency (IC₅₀) and a cellular assay to confirm the mechanism of action.

Protocol 3: In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a synthesized compound to inhibit the enzymatic activity of its target kinase.[1]

Objective: To determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the target kinase (e.g., Src, Abl), a specific peptide substrate for that kinase, and a suitable kinase buffer.

  • Compound Preparation: Prepare a serial dilution of the synthesized this compound inhibitor in DMSO. A typical concentration range might be 100 µM down to 1 nM. Include a DMSO-only control.

  • Incubation: Add the diluted compounds to the kinase/substrate reaction mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a detection antibody for phosphorylated substrate).

  • Reaction: Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination & Detection: Stop the reaction and measure the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., scintillation counting for radioactivity, fluorescence, or luminescence).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 4: Western Blot Analysis for Cellular Activity

This technique confirms that the inhibitor affects the kinase signaling pathway within a living cell by detecting changes in the phosphorylation status of downstream proteins.[1]

Objective: To assess the inhibition of a specific signaling pathway in cancer cells treated with the synthesized inhibitor.

Procedure:

  • Cell Culture: Plate cancer cells known to rely on the target kinase pathway (e.g., K562 cells for Bcr-Abl) and grow to ~70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of the inhibitor (and a DMSO control) for a specific duration (e.g., 2-6 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target protein (e.g., anti-phospho-STAT5 for the Bcr-Abl pathway).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: A decrease in the intensity of the phosphorylated protein band with increasing inhibitor concentration confirms the compound's on-target cellular activity. Re-probe the blot with an antibody for the total (phosphorylated and unphosphorylated) protein to ensure equal protein loading.

References

  • Pevarello, P., et al. (2004). Discovery of 2-aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 47(15), 3367-80. Retrieved from [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. Retrieved from [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Retrieved from [Link]

  • Skořepová, E., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(19), 6296. Retrieved from [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. ResearchGate. Retrieved from [Link]

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. Retrieved from [Link]

  • Gaji, T., et al. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. ResearchGate. Retrieved from [Link]

  • Gaji, T., et al. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. PMC - NIH. Retrieved from [Link]

  • Hu, Y., et al. (2021). How Ligands Interact with the Kinase Hinge. PMC - NIH. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Retrieved from [Link]

  • Misra, R. N., et al. (2004). Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 14(22), 5521-5. Retrieved from [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies. Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC - NIH. Retrieved from [Link]

  • Benchekroun, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

  • Benchekroun, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]

  • Wessjohann, L. A. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Sygnature Discovery. Retrieved from [Link]

  • MacCoss, M. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Retrieved from [Link]

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Application Notes & Protocols: A Guide to the N-Acylation of N-Phenyl-2-aminothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Acylated 2-Aminothiazoles

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The N-acylation of the exocyclic amino group on the thiazole ring is a pivotal synthetic strategy. This modification allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1][4]

This guide provides a comprehensive experimental framework for the N-acylation of N-Phenyl-2-aminothiazole, delving into the reaction's mechanistic underpinnings, offering a detailed step-by-step protocol, and outlining methods for result validation.

Reaction Principle: The Mechanism of N-Acylation

The N-acylation of this compound is a classic example of nucleophilic acyl substitution. The reaction involves the attack of the nucleophilic exocyclic nitrogen atom of the aminothiazole on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.

The process is significantly enhanced by the presence of a base, which plays a dual role. In its simplest function, a base like pyridine neutralizes the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.[5][6][7] More advanced catalysts, such as 4-Dimethylaminopyridine (DMAP), function as superior acyl transfer agents.[8] DMAP first attacks the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is a far more potent acylating agent than the starting material, leading to dramatic reaction rate accelerations, often by several orders of magnitude.[9] This allows the reaction to proceed efficiently under mild conditions, even with less reactive amines.[9][10]

N_Acylation_Mechanism Figure 1: Generalized Mechanism of N-Acylation cluster_reactants Reactants cluster_intermediate Activation Step cluster_acylation Acylation Step cluster_products Products Aminothiazole This compound Tetrahedral Tetrahedral Intermediate AcylHalide Acyl Chloride (R-COCl) Acylpyridinium N-Acylpyridinium Intermediate (Highly Reactive) AcylHalide->Acylpyridinium + Catalyst Catalyst Catalyst (DMAP) Acylpyridinium->Tetrahedral + Aminothiazole Product N-Acylated Product Tetrahedral->Product - Catalyst - H⁺ Catalyst_Regen Catalyst (Regenerated) HCl HCl Experimental_Workflow Figure 2: Experimental Workflow for N-Acylation A 1. Reaction Setup (Aminothiazole, DCM, Base) B 2. Acylation (Add Acyl Chloride at 0°C) A->B C 3. Reaction Monitoring (TLC at Room Temp) B->C D 4. Work-up (Quench with Water) C->D E 5. Extraction (DCM) D->E F 6. Washing (NaHCO₃, H₂O, Brine) E->F G 7. Drying & Concentration (Na₂SO₄, Rotovap) F->G H 8. Purification (Recrystallization) G->H I 9. Characterization (NMR, MS, etc.) H->I

Sources

Introduction: The Versatility of the 2-Aminothiazole Scaffold in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of N-Phenyl-2-aminothiazole in Agricultural Chemistry

The 2-aminothiazole ring is a prominent heterocyclic scaffold that has garnered significant attention from medicinal and agricultural chemists.[1][2][3] This "privileged structure" serves as a cornerstone for the synthesis of a multitude of compounds with a wide array of biological activities.[4][5] Its derivatives have been extensively explored for applications ranging from pharmaceuticals to agrochemicals, demonstrating fungicidal, herbicidal, insecticidal, and plant growth-regulating properties.[3][4][6][7] this compound, a key member of this family, and its derivatives are at the forefront of research aimed at developing novel and effective solutions for crop protection and enhancement.

The unique arrangement of a benzene ring fused to a thiazole ring allows for extensive functionalization at multiple positions, enabling the fine-tuning of biological activity and specificity.[6] This guide provides a detailed overview of the applications of this compound in agricultural chemistry, complete with synthesis protocols and bioassay methodologies for researchers, scientists, and professionals in the field.

Core Applications in Agricultural Chemistry

Derivatives of this compound have shown promise in several key areas of agricultural science.

Fungicidal Properties

A primary application of this chemical class is in the development of novel fungicides to combat crop fungal diseases that pose a serious threat to global food production.[8] Research has demonstrated that phenylthiazole derivatives exhibit potent antifungal activity against a range of devastating plant pathogens.

  • Target Pathogens: Studies have shown efficacy against fungi such as Magnaporthe oryzae (rice blast), Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia cerealis.[8][9][10]

  • Mechanism of Action: While diverse, a key mechanism of action for some thiazole derivatives is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi.[10] Other studies suggest that some derivatives may affect fungal growth by interfering with chitin synthase-related metabolic reactions.[9]

  • Structural Optimization: The fungicidal potency can be significantly enhanced through structural modifications. For instance, creating acylhydrazone derivatives of phenylthiazole has yielded compounds with excellent activity against M. oryzae, in some cases superior to commercial fungicides like Isoprothiolane.[8][11] The introduction of specific substituents, such as methyl, halogen, or methoxy groups at particular positions on the phenyl rings, can further boost antifungal efficacy.[8][11]

Herbicidal and Plant Growth Regulatory Activity

The utility of aminothiazole derivatives extends to the management of undesirable plant growth. Certain aminothiadiazoles have been patented for their use in controlling weeds.[12] Furthermore, some 2-aminothiazole compounds have been identified as plant growth regulants.[13] This dual functionality highlights the potential for developing products that not only control weeds but also positively influence crop development.

Herbicide Antidotes (Safeners)

In a notable application, 2-amino-4,5-disubstituted-thiazole compounds have been developed as herbicide antidotes, also known as safeners.[13] These compounds are used in conjunction with herbicides to protect crop plants from injury, allowing for more effective and selective weed control. They work by enhancing the metabolic detoxification of the herbicide within the crop plant, without affecting its efficacy on the target weeds.

Synthesis and Derivatization Protocols

The synthesis of this compound and its derivatives is accessible through established chemical reactions. The Hantzsch thiazole synthesis is a classical and widely used method for creating the core 2-aminothiazole structure.[4][14]

Diagram: General Structure of this compound Derivatives

Caption: General chemical structure and key modification sites.

Protocol 1: Synthesis of 4-Phenyl-2-aminothiazole via Hantzsch Synthesis

This protocol describes the foundational synthesis of the 4-phenyl-2-aminothiazole scaffold from acetophenone and thiourea.[15][16]

Causality: This one-pot reaction relies on the condensation of an α-haloketone (formed in situ from acetophenone and iodine) with a thioamide (thiourea). The iodine acts as both a halogenating agent and an oxidant. The reaction is typically refluxed to provide the necessary activation energy for the cyclization to occur.

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Methanol or Ethanol

  • Diethyl ether

  • Ammonium hydroxide solution

  • Round bottom flask, reflux condenser, heating mantle, filtration apparatus

Procedure:

  • Reaction Setup: In a round bottom flask, combine acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).

  • Reflux: Add a suitable solvent like methanol or ethanol and reflux the mixture for 12-16 hours.[15] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture, wash it with diethyl ether to remove any unreacted acetophenone and excess iodine.[15]

  • Neutralization & Precipitation: Pour the mixture into a solution of ammonium hydroxide. This neutralizes the hydroiodide salt of the product, causing the free base, 4-phenyl-2-aminothiazole, to precipitate.

  • Isolation and Purification: Collect the crude solid product by filtration. The product can be recrystallized from a suitable solvent, such as methanol, to yield purified crystals.[15]

Diagram: Hantzsch Thiazole Synthesis Workflow

G start Start: Reagents reagents Combine Acetophenone, Thiourea, and Iodine in Ethanol start->reagents reflux Reflux Mixture (12-16 hours) reagents->reflux Heating workup Cool and Wash with Diethyl Ether reflux->workup Reaction Complete precipitate Pour into NH4OH to Precipitate Product workup->precipitate isolate Filter and Collect Crude Product precipitate->isolate purify Recrystallize from Methanol isolate->purify end End: Purified 4-Phenyl-2-aminothiazole purify->end G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis prep_media Prepare & Sterilize PDA Medium add_compounds Add Test Compounds, Negative Control (Solvent), & Positive Control to PDA prep_media->add_compounds pour_plates Pour Amended Media into Petri Dishes add_compounds->pour_plates inoculate Inoculate Plates with Fungal Mycelial Plugs pour_plates->inoculate incubate Incubate at 25°C until Control Growth is Complete inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC50 Values via Probit Analysis calculate->determine_ec50

Caption: Workflow for in vitro screening of antifungal activity.

Conclusion and Future Outlook

This compound and its derivatives represent a highly versatile and promising class of compounds in the field of agricultural chemistry. Their broad spectrum of biological activities, coupled with the synthetic tractability of the 2-aminothiazole scaffold, makes them attractive candidates for the development of next-generation fungicides, herbicides, and plant growth regulators. Future research will likely focus on further structural optimization to enhance potency and selectivity, understanding detailed mechanisms of action, and evaluating the environmental profile of lead compounds. The protocols and information provided herein serve as a foundational guide for researchers dedicated to harnessing the potential of this important chemical family for sustainable agriculture.

References

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  • Google Patents. US5000775A - 2-amino-4,5-disubstituted-oxazole/thiazole compounds as herbicide antidotes.
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  • Guo, X., et al. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Pesticide Biochemistry and Physiology. 2025. [Link]

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  • Mahajan, D., et al. Synthesis, Characterization and Plant Growth Regulator Activity of Some Substituted 2-Amino Benzothiazole Derivatives. Semantic Scholar. [Link]

  • Sharma, R., et al. Biological and medicinal significance of 2-aminothiazoles. ResearchGate. [Link]

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  • Google Patents. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
  • Li, Y., et al. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules. 2005. [Link]

  • Google Patents. US3775425A - 2-amino-4-phenyl-thiazoles and their addition salts.
  • Banerjee, J., et al. Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. ResearchGate. [Link]

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  • Yurttaş, L., et al. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega. 2023. [Link]

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Sources

Synthesis of Novel N-Phenyl-2-aminothiazole Analogs: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-phenyl-2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive, step-by-step protocol for the synthesis of novel this compound analogs, grounded in the principles of the classic Hantzsch thiazole synthesis.[5][6][7] Authored for both seasoned researchers and those new to heterocyclic chemistry, this document elucidates the causality behind experimental choices, offers detailed methodologies for synthesis, purification, and characterization, and is supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the this compound Moiety

Heterocyclic compounds are cornerstones of modern drug discovery, with thiazole derivatives being particularly prominent.[5][8] The 2-aminothiazole ring system is a key pharmacophore found in numerous FDA-approved drugs.[3][9] The introduction of an N-phenyl substituent on the 2-amino group significantly influences the molecule's physicochemical properties, often enhancing its biological activity and target specificity.

This compound analogs have demonstrated a remarkable breadth of pharmacological activities. They are investigated as potent inhibitors of various kinases, making them attractive candidates for anticancer therapies.[1][3] Furthermore, their structural motifs are explored for the development of new antibacterial, antifungal, and anti-inflammatory agents.[2][10] The synthetic accessibility of these compounds, primarily through the robust and high-yielding Hantzsch synthesis, makes them an attractive platform for generating diverse chemical libraries for drug screening and development.[5][6][8]

This application note details a reliable and adaptable protocol for the synthesis of N-phenyl-4-aryl-2-aminothiazoles, providing the foundational knowledge for researchers to create novel analogs for their specific research and development needs.

Reaction Scheme and Mechanism

The synthesis of this compound analogs is most effectively achieved via the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with an N-phenylthiourea.[7][8][11]

The generally accepted mechanism for the Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the N-phenylthiourea on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where one of the nitrogen atoms attacks the carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the stable, aromatic this compound ring.[8][12][13]

Visualizing the Synthesis

Overall Reaction Scheme

G reagents Ar-CO-CH2Br (α-Bromoketone) + Ph-NH-CS-NH2 (N-Phenylthiourea) conditions Ethanol, Reflux reagents->conditions product N-Phenyl-4-aryl-2-aminothiazole conditions->product A 1. Reagent Combination (α-Bromoketone + N-Phenylthiourea in Ethanol) B 2. Reaction (Reflux for 2-4 hours) A->B C 3. Work-up (Cooling, Neutralization with NaHCO3, Filtration) B->C D 4. Purification (Recrystallization or Column Chromatography) C->D E 5. Characterization (NMR, IR, MS, Melting Point) D->E

Caption: Step-by-step experimental workflow for synthesis and analysis.

Detailed Experimental Protocols

Protocol 1: Synthesis of N,4-diphenyl-2-aminothiazole

This protocol describes the synthesis of a representative this compound analog, N,4-diphenyl-2-aminothiazole, from 2-bromoacetophenone and N-phenylthiourea.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-Bromoacetophenone199.05101.99 g
N-Phenylthiourea152.21101.52 g
Ethanol (95%)--30 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution--~50 mL
Deionized Water--As needed

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-bromoacetophenone (1.99 g, 10 mmol) and N-phenylthiourea (1.52 g, 10 mmol). [14]2. Solvent Addition: Add 30 mL of 95% ethanol to the flask.

  • Reaction: Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture to reflux with continuous stirring. The solids should dissolve as the reaction mixture heats up.

  • Monitoring: Monitor the progress of the reaction using TLC (e.g., in a 7:3 hexane:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Neutralization and Precipitation: Pour the cooled reaction mixture into a beaker containing approximately 50 mL of saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction. This will precipitate the free base of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.

  • Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass and dry further in a desiccator or a vacuum oven at low heat.

Protocol 2: Purification

The crude product can be purified by either recrystallization or column chromatography.

A. Recrystallization:

  • Solvent Selection: Ethanol is often a suitable solvent for the recrystallization of this compound analogs. [15]Other potential solvent systems include ethanol/water or ethyl acetate/hexane mixtures. [16]The ideal solvent should dissolve the compound when hot but have low solubility at room temperature. [17][18]2. Procedure: Dissolve the crude product in a minimum amount of boiling ethanol. If colored impurities are present, a small amount of activated charcoal can be added and the hot solution filtered. [19]Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. [18] B. Column Chromatography:

  • Stationary Phase: Silica gel (60-120 or 100-200 mesh) is a common choice for the stationary phase. [20][21]2. Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is typically effective. [20]The polarity can be adjusted based on the specific analog being purified. A starting point could be a 9:1 or 8:2 mixture of hexane:ethyl acetate, with the polarity gradually increased as needed. For basic amine compounds, adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase can improve peak shape and reduce tailing. [22]3. Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Load the solution onto a prepared silica gel column. Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 3: Characterization

The structure and purity of the synthesized this compound analogs should be confirmed using a combination of spectroscopic methods and physical property measurements.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the phenyl and aryl substituents, as well as a singlet for the proton on the thiazole ring (typically in the range of 6.5-7.5 ppm). [23][24]The N-H proton of the amino group will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the thiazole ring and the aromatic substituents. [23][24]The C2 carbon of the thiazole ring, bonded to the nitrogen atoms, will appear at a characteristic downfield shift.

B. Infrared (IR) Spectroscopy:

  • The IR spectrum will exhibit characteristic absorption bands. Key peaks to look for include:

    • N-H stretching (around 3300-3400 cm⁻¹)

    • C=N stretching of the thiazole ring (around 1620 cm⁻¹) [23] * Aromatic C=C stretching (around 1450-1600 cm⁻¹) [24] * C-S stretching (around 700-800 cm⁻¹) [23] C. Mass Spectrometry (MS):

  • Mass spectrometry will be used to determine the molecular weight of the synthesized compound. The molecular ion peak (M⁺) should be observed, confirming the successful synthesis of the target molecule. [24][25] D. Melting Point:

  • The melting point of the purified product should be determined and compared to literature values if available. A sharp melting point range is indicative of high purity.

Expected Characterization Data for N,4-diphenyl-2-aminothiazole:

TechniqueExpected Data
¹H NMR (DMSO-d₆)δ ~9.8 (s, 1H, NH), δ 7.2-8.0 (m, 11H, Ar-H + thiazole-H)
¹³C NMR (DMSO-d₆)δ ~168 (C2), ~150 (C4), ~105 (C5), plus aromatic carbons
IR (KBr, cm⁻¹)~3400 (N-H), ~1610 (C=N), ~1500-1580 (C=C), ~760 (C-S)
MS (EI) m/z (%) = 252 (M⁺)
Melting Point ~140-142 °C

Safety and Handling

  • α-Haloketones (e.g., 2-bromoacetophenone): These compounds are lachrymatory and corrosive. They should be handled in a well-ventilated fume hood. [26]Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [26]* N-Phenylthiourea: This compound is toxic if swallowed and may cause an allergic skin reaction. [27]Avoid inhalation of dust and contact with skin and eyes. [27][28]* General Precautions: Standard laboratory safety practices should be followed throughout the experiment. Avoid inhalation of solvent vapors and ensure adequate ventilation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reactionExtend the reflux time and monitor by TLC. Ensure the starting materials are pure.
Decomposition of starting materialsEnsure the reaction temperature is not too high.
Oily product instead of solid Impurities presentAttempt purification by column chromatography. Try to induce crystallization by scratching the inside of the flask or adding a seed crystal.
Difficulty in purification Co-eluting impuritiesAdjust the polarity of the eluent for column chromatography. Try a different solvent system for recrystallization.

Conclusion

The Hantzsch synthesis provides a reliable and versatile method for the preparation of novel this compound analogs. The protocols outlined in this application note offer a solid foundation for researchers to synthesize and purify these valuable compounds. By systematically modifying the α-haloketone and N-phenylthiourea starting materials, a diverse library of analogs can be generated for further investigation in various drug discovery programs. The detailed characterization techniques ensure the structural integrity and purity of the synthesized molecules, which is a critical step in the development of new therapeutic agents.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). International Journal of Pharmaceutical and Life Sciences.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical synthesis of 2-aminothiazole analogs. Reagents: (i) EtOH,.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.).
  • facile one-pot procedure for the synthesis of 2-aminothiazole deriv
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.). NIH.
  • Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021, January 15). PubMed Central.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). NIH.
  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Synthesis and characterization of biological active heterocycle-2-Aminothiazole. (2022, October 24).
  • ResearchGate. (2025, August 7). (PDF) Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-phenylthiazole. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Chemistry of 5-aminothiazole and its derivatives Khurnia Krisna Puji Pamungkas. (n.d.).
  • Chemistry of 2-(2′-Aminophenyl)
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties Anirban Bera,ac Pr. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Recrystalliz
  • ResearchGate. (2025, August 6). Recent developments of 2-aminothiazoles in medicinal chemistry. Retrieved from [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorin
  • ResearchGate. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI.
  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Retrieved from [Link]

  • FAR IR SPECTRA AND STRUCTURES OF Zn(II) COMPLEXES OF 2-AMINOTHIAZOLES. (n.d.).
  • NJ.gov. (n.d.). PHENYLTHIOUREA HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane. Retrieved from [Link]

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Application Notes and Protocols: The Use of N-Phenyl-2-aminothiazole in the Development of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the N-Phenyl-2-aminothiazole Scaffold

The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the 2-aminothiazole moiety has emerged as a "privileged scaffold" due to its presence in a wide array of biologically active molecules, including approved drugs.[1][2] The this compound core, in particular, offers a versatile platform for structural modification, enabling the fine-tuning of physicochemical properties and biological activity. This document provides a comprehensive guide for researchers engaged in the discovery and development of antimicrobial agents based on this promising chemical scaffold. It amalgamates field-proven insights with detailed experimental protocols to empower the scientific community in its fight against infectious diseases.

Part 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the Hantzsch thiazole synthesis, a classical and efficient method involving the condensation of an α-haloketone with a thiourea derivative.[3] This approach allows for significant diversity in the final products by varying the substituents on both the phenyl ring of N-phenylthiourea and the α-haloketone.

Protocol 1: General Procedure for the Synthesis of this compound Derivatives

This protocol outlines a general method for the synthesis of this compound derivatives, which can be adapted based on the specific reactants used.

Materials:

  • Substituted α-bromoacetophenone (1 equivalent)

  • Substituted N-phenylthiourea (1.2 equivalents)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted α-bromoacetophenone (1 equivalent) and the corresponding substituted N-phenylthiourea (1.2 equivalents) in anhydrous ethanol.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of ethanol using a rotary evaporator.

    • Pour the concentrated mixture into ice-cold water.

    • If a precipitate forms, collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Evaluation of Antimicrobial Activity

A critical step in the development of new antimicrobial agents is the determination of their in vitro activity against a panel of clinically relevant microorganisms. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[4][5]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the broth microdilution method for assessing the antimicrobial efficacy of synthesized this compound derivatives.

Materials:

  • Synthesized this compound compounds

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotics (e.g., ciprofloxacin, ampicillin, fluconazole)

  • Negative control (broth with DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Inoculum Preparation:

    • Culture the microbial strains overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Serial Dilutions:

    • Dispense 100 µL of the appropriate sterile broth into each well of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: Wells containing a known antibiotic instead of the test compound.

    • Negative Control: Wells containing broth, DMSO, and the microbial inoculum.

    • Sterility Control: Wells containing only broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The results of the MIC testing should be summarized in a clear and concise table to facilitate comparison between different compounds and microbial strains.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Derivative 1 16328
Derivative 2 8644
Derivative 3 >128>12864
Ampicillin 0.54N/A
Fluconazole N/AN/A2

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Part 3: Elucidating the Mechanism of Action

Understanding the mechanism of action of a novel antimicrobial agent is crucial for its further development. For this compound derivatives, several potential targets have been identified through in silico and in vitro studies.[5][6][7]

Potential Mechanisms of Action

Molecular docking studies have suggested that this compound derivatives may exert their antimicrobial effects by inhibiting essential microbial enzymes.[5][6][7]

  • Antibacterial Activity: A probable target for the antibacterial activity of these compounds is UDP-N-acetylenolpyruvylglucosamine reductase (MurB) , an enzyme involved in the biosynthesis of the bacterial cell wall peptidoglycan.[5][6][7] Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.

  • Antifungal Activity: For their antifungal activity, these derivatives are predicted to inhibit lanosterol 14α-demethylase (CYP51) .[5][6][7] This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.

Experimental Workflow for Mechanism of Action Studies

The following diagram illustrates a logical workflow for investigating the potential mechanism of action of this compound derivatives.

G cluster_0 Initial Screening & Synthesis cluster_1 Mechanism of Action Studies Synthesis of Derivatives Synthesis of Derivatives MIC Determination MIC Determination Synthesis of Derivatives->MIC Determination Active Compounds Active Compounds MIC Determination->Active Compounds Identify Potent Hits In Silico Docking Predict Potential Targets (e.g., MurB, CYP51) Active Compounds->In Silico Docking Enzyme Inhibition Assays Validate Target Inhibition (e.g., MurB/CYP51 activity assay) In Silico Docking->Enzyme Inhibition Assays Cell-Based Assays Confirm Cellular Effects (e.g., cell wall/membrane integrity) Enzyme Inhibition Assays->Cell-Based Assays

Caption: Workflow for elucidating the mechanism of action.

Part 4: Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR), providing valuable insights for the design of more potent and selective antimicrobial agents.

Key SAR Observations:
  • Substituents on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring significantly influence antimicrobial activity. Electron-withdrawing groups, such as halogens or nitro groups, in the para position have been shown to enhance antibacterial and antifungal activity.[8]

  • Substituents on the thiazole ring: Modifications at the C4 and C5 positions of the thiazole ring can also modulate activity. Bulky substituents may lead to steric hindrance and reduced potency.[9]

  • Lipophilicity: A balance in lipophilicity is crucial for optimal activity. Compounds that are too lipophilic may have poor solubility and bioavailability, while those that are too hydrophilic may not effectively penetrate microbial cell membranes.[9]

The following diagram illustrates the key regions of the this compound scaffold that are amenable to modification for SAR studies.

Caption: Key modification sites for SAR studies.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel antimicrobial agents. Its synthetic tractability, coupled with the potential for diverse functionalization, allows for the systematic optimization of antimicrobial potency and selectivity. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers dedicated to addressing the global challenge of antimicrobial resistance. By combining rational design, efficient synthesis, and rigorous biological evaluation, the full therapeutic potential of this remarkable chemical scaffold can be realized.

References

  • Benchchem. Application Notes and Protocols: Development of Antimicrobial Agents from 2-Aminothiazole Scaffolds.
  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles.
  • ResearchGate. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation | Request PDF.
  • Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
  • Semantic Scholar. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation.
  • National Institutes of Health (NIH). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Taylor & Francis Online. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • National Institutes of Health (NIH). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • PubMed Central. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis.
  • MDPI. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.
  • PubMed Central. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
  • International Journal of Emerging Trends in Chemistry. Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents.
  • MDPI. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • PubMed. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation.

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A Practical Guide to the Synthesis of Substituted N-Phenyl-2-aminothiazoles: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemists

Abstract The N-phenyl-2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Its prevalence in drug discovery necessitates robust, efficient, and scalable synthetic routes. This guide provides an in-depth analysis of the primary methodologies for preparing substituted N-phenyl-2-aminothiazoles, designed for researchers, scientists, and drug development professionals. We will dissect the classic convergent Hantzsch synthesis, explore a linear approach via palladium-catalyzed N-arylation, and discuss modern one-pot variations. Each section explains the underlying chemical principles, provides detailed, field-proven protocols, and offers insights into the strategic selection of a synthetic route based on project goals.

The Convergent Approach: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in the late 19th century, remains the most fundamental and widely utilized method for constructing the thiazole ring.[4] This approach is convergent, meaning the key fragments—the N-phenylthiourea and an α-halocarbonyl—are prepared separately and then combined in a final step to form the target molecule.

Mechanistic Principles

The reaction proceeds via a condensation mechanism. The sulfur atom of the N-phenylthiourea acts as a nucleophile, attacking the electrophilic α-carbon of the haloketone. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The subsequent dehydration of the resulting thiazoline intermediate yields the stable, aromatic 2-aminothiazole ring.[4][5]

Caption: Mechanism of the Hantzsch 2-aminothiazole synthesis.

Protocol 1A: Synthesis of N-Phenylthiourea

The N-phenylthiourea precursor is readily synthesized from aniline. The most common laboratory method involves the reaction of aniline hydrochloride with ammonium thiocyanate, which thermally rearranges to the desired product.[6][7]

Materials:

  • Aniline (0.1 mol)

  • Concentrated Hydrochloric Acid (~9 mL, 0.11 mol)

  • Ammonium thiocyanate (0.1 mol, 7.61 g)

  • Water

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • In a 250 mL round-bottom flask, add aniline (0.1 mol) and 100 mL of water.

  • Slowly add concentrated HCl (0.11 mol) with stirring. A white precipitate of aniline hydrochloride will form.

  • Add ammonium thiocyanate (0.1 mol) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 100-105 °C) for 4 hours. The solid will gradually dissolve.

  • After reflux, cool the reaction mixture in an ice bath. The N-phenylthiourea will crystallize.

  • Collect the white, crystalline product by vacuum filtration and wash with cold water.

  • Dry the product. A typical yield is 85-95%. The melting point should be in the range of 150-154 °C.[7]

Protocol 1B: Hantzsch Synthesis of N-Phenyl-4-aryl-2-aminothiazole

This protocol describes the final condensation step to yield the target compound.

Materials:

  • Substituted 2-bromoacetophenone (or other α-haloketone) (10 mmol)

  • N-Phenylthiourea (from Protocol 1A) (10 mmol, 1.52 g)

  • Ethanol (95%), ~50 mL

  • Round-bottom flask, reflux condenser

Procedure:

  • Dissolve the N-phenylthiourea (10 mmol) in approximately 40 mL of ethanol in a 100 mL round-bottom flask. Gentle heating may be required.

  • In a separate beaker, dissolve the 2-bromoacetophenone (10 mmol) in 10 mL of ethanol.

  • Add the 2-bromoacetophenone solution to the N-phenylthiourea solution at room temperature with stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the hydrobromide salt of the product.

  • Collect the precipitate by vacuum filtration.

  • To obtain the free base, suspend the salt in water and neutralize with a base such as aqueous sodium bicarbonate or ammonium hydroxide until the pH is ~8-9.[8]

  • Filter the resulting precipitate, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.

The Linear Approach: Post-Cyclization N-Arylation

An alternative strategy involves building the 2-aminothiazole core first and then introducing the N-phenyl group in a separate, subsequent step. This linear approach is particularly valuable when a variety of N-aryl substituents are desired from a common 2-aminothiazole intermediate. The key transformation is the palladium-catalyzed Buchwald-Hartwig amination.[9][10]

Strategic Overview

This method involves two main stages:

  • Synthesis of 4-Aryl-2-aminothiazole: A standard Hantzsch synthesis is performed using thiourea (instead of N-phenylthiourea) and an α-haloketone.

  • Buchwald-Hartwig N-Arylation: The resulting primary amine on the thiazole ring is coupled with an aryl halide (e.g., bromobenzene) or triflate using a palladium catalyst and a specialized phosphine ligand.[11][12]

Linear_vs_Convergent Comparison of Synthetic Strategies cluster_0 Convergent Route (Hantzsch) cluster_1 Linear Route (Post-Arylation) a_reagent1 Aniline + Ammonium Thiocyanate a_intermediate N-Phenylthiourea a_reagent1->a_intermediate Protocol 1A a_reagent2 α-Haloketone a_product Final Product This compound a_reagent2->a_product Protocol 1B (Condensation) a_intermediate->a_product Protocol 1B (Condensation) b_reagent1 Thiourea + α-Haloketone b_intermediate 2-Aminothiazole Intermediate b_reagent1->b_intermediate Hantzsch b_reagent2 Aryl Halide (e.g., Ph-Br) b_product Final Product This compound b_reagent2->b_product Protocol 2A (Buchwald-Hartwig) b_intermediate->b_product Protocol 2A (Buchwald-Hartwig)

Caption: Workflow comparison of Convergent vs. Linear routes.

Protocol 2A: Buchwald-Hartwig N-Arylation of 2-Aminothiazole

This protocol is adapted from methodologies developed for the N-arylation of heteroaromatic amines.[11]

Materials:

  • 4-Aryl-2-aminothiazole (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol %)

  • XPhos (4-Di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl) (4 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube or similar inert atmosphere reaction vessel

Procedure: Note: This reaction is air- and moisture-sensitive and must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • To a Schlenk tube, add the 4-aryl-2-aminothiazole (1.0 equiv), aryl bromide (1.2 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (2 mol %), and XPhos (4 mol %).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Modern One-Pot Strategies

To improve efficiency and reduce intermediate handling, one-pot procedures have been developed. These methods typically start with a readily available ketone and generate the α-haloketone in situ, which then immediately reacts with the thiourea derivative present in the same flask.[8][13]

A common approach uses an aryl methyl ketone, N-phenylthiourea, and a halogen source like iodine (I₂) or copper(II) bromide (CuBr₂). The metal or iodine catalyzes the α-halogenation of the ketone, directly enabling the subsequent Hantzsch condensation.[13] This avoids the need to synthesize and isolate the often lachrymatory and unstable α-haloketone.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the specific goals of the project, such as the scale of the synthesis, the desired diversity of substituents, and available starting materials.

Parameter Convergent Hantzsch Route Linear Buchwald-Hartwig Route One-Pot Hantzsch Variation
Overall Strategy Combines two key fragments in the final step.Builds the core first, then functionalizes.Combines all components from the start.
Modularity Good for varying the thiazole core (R¹). Requires synthesis of a new thiourea for each N-aryl group (R²).Excellent for varying the N-aryl group (R²) from a common intermediate.Good for varying the thiazole core (R¹).
Efficiency Generally high-yielding and reliable. Two distinct synthetic stages.Can be very efficient, but requires optimization of catalytic conditions.High step economy, avoids isolation of sensitive intermediates.
Key Reagents α-haloketones, N-phenylthiourea.2-aminothiazole, aryl halides, Pd catalyst, phosphine ligand, strong base.Ketone, N-phenylthiourea, halogen source (e.g., I₂, CuBr₂).
Cost & Scalability Generally robust, inexpensive, and highly scalable.Catalyst and ligand costs can be significant, potentially limiting large-scale synthesis.Excellent for scalability and process efficiency.
Primary Advantage Classic, well-understood, and cost-effective.Access to a wide library of N-aryl analogs from one common precursor.High operational simplicity and safety (avoids handling α-haloketones).
Potential Challenge Requires handling of lachrymatory α-haloketones.Air/moisture sensitivity, catalyst poisoning, and purification from metal residues.Potential for side reactions if conditions are not optimized.

References

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  • Google Patents. (2013). CN103130694A - Synthetic method of phenylthiocarbamide.
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Troubleshooting & Optimization

Technical Support Center: N-Phenyl-2-aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Phenyl-2-aminothiazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, improve your yield, and ensure the purity of your final product.

The synthesis of this compound is a classic example of the Hantzsch thiazole synthesis, a robust method for forming the thiazole ring.[1][2][3] The primary route involves the cyclocondensation of an α-haloketone with N-phenylthiourea. While seemingly straightforward, this reaction is sensitive to various parameters that can significantly impact yield and purity. This guide provides expert insights into the causality behind experimental choices to empower you to optimize your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments.

FAQ 1: My yield of this compound is consistently low. What are the most likely causes?

Low yields are a common frustration. The issue often traces back to one of three areas: the quality of your starting materials, the reaction conditions, or inefficient workup and purification.

Root Causes & Solutions:

  • Poor Quality of N-Phenylthiourea: The stability and purity of your N-phenylthiourea are critical. If it is old or impure, side reactions can occur. It is often best to synthesize it fresh.

  • Suboptimal Reaction Temperature: The cyclization reaction is exothermic.[4] Running the reaction at too high a temperature can promote the formation of side products. Conversely, a temperature that is too low will result in an incomplete reaction. Gradual heating and maintaining the optimal temperature range are key.

  • Incorrect Stoichiometry: The molar ratio of your reactants is crucial. A slight excess of the N-phenylthiourea can help to ensure the complete consumption of the α-haloketone, which can minimize its self-condensation.[5]

  • Presence of Water: The Hantzsch synthesis is sensitive to water, which can lead to the hydrolysis of the α-haloketone.[5] Ensure you are using anhydrous solvents and have thoroughly dried your glassware.

FAQ 2: I'm observing a significant amount of a tarry, dark-colored byproduct. What is it and how can I prevent it?

The formation of dark, polymeric materials is often due to the self-condensation of the α-haloketone under basic or neutral conditions. The α-haloketone is a bifunctional molecule with two electrophilic sites, making it susceptible to self-reaction.[6]

Prevention Strategies:

  • Control the Rate of Addition: Add the α-haloketone solution dropwise to the solution of N-phenylthiourea. This maintains a low concentration of the α-haloketone at any given time, favoring the desired reaction with the thiourea.

  • Maintain a Slightly Acidic pH: While the reaction can proceed under neutral conditions, maintaining a slightly acidic to neutral pH can suppress some byproduct formation.[5][7] However, strongly acidic conditions can alter the regioselectivity of the reaction.[7]

  • Optimize Temperature: As mentioned, lower temperatures can help minimize side reactions.[5]

FAQ 3: How do I prepare high-purity N-phenylthiourea?

Synthesizing your own N-phenylthiourea is a reliable way to ensure a high-quality starting material.[8] The most common method involves the reaction of aniline with an isothiocyanate precursor.

Detailed Protocol: A detailed, step-by-step protocol for this synthesis is provided in the "Experimental Protocols" section below. The procedure generally involves reacting aniline hydrochloride with ammonium thiocyanate.[9][10]

FAQ 4: I'm struggling to purify my final product. What are the best methods?

Purification can be challenging due to the potential for polar byproducts. A multi-step approach is often necessary.

Recommended Purification Workflow:

  • Initial Workup: After the reaction is complete, the crude product is often precipitated by adding the reaction mixture to cold water or a basic solution to neutralize any acid.

  • Recrystallization: This is the most effective method for purifying solid products. Ethanol or ethanol/water mixtures are commonly used solvents for recrystallizing this compound.[4]

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is the next step. A common eluent system is a gradient of ethyl acetate in hexane.[5]

  • Acid-Base Extraction: The 2-amino group on the thiazole ring is basic. This property can be exploited for purification. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The desired product will move to the aqueous layer as its salt. The aqueous layer can then be collected, basified to precipitate the product, and extracted with an organic solvent.[5]

Reaction Optimization: A Tabular Guide

The following table summarizes key reaction parameters and their impact on the synthesis of this compound.

ParameterRecommendationRationalePotential Issues if Deviated
Solvent Ethanol, DMF (anhydrous)Good solubility for reactants; appropriate boiling point for reflux.Presence of water can cause hydrolysis of the α-haloketone.
Temperature 60-80 °C (Reflux in Ethanol)Provides sufficient energy for reaction while minimizing side reactions.Too high: Increased byproduct formation. Too low: Incomplete reaction.
Stoichiometry ~1.1 equivalents of N-phenylthiourea to 1 equivalent of α-chloroacetophenoneA slight excess of thiourea ensures complete consumption of the α-haloketone.[5]Excess α-haloketone leads to self-condensation.
Reaction Time 2-8 hours (monitor by TLC)Allows for the reaction to proceed to completion.Insufficient time: Low conversion. Excessive time: Potential for degradation.
pH Neutral to slightly acidicHelps to suppress some side reactions.[5][7]Basic conditions can promote α-haloketone self-condensation.

Experimental Protocols

Protocol 1: Synthesis of N-Phenylthiourea

This protocol is adapted from established procedures for the synthesis of substituted phenylthioureas from aniline.[9][10]

Materials:

  • Aniline (0.1 mol)

  • Concentrated Hydrochloric Acid (9 mL)

  • Ammonium thiocyanate (0.1 mol)

  • Water

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filtration flask

Procedure:

  • In the 250 mL round-bottom flask, combine aniline (0.1 mol), concentrated HCl (9 mL), and 25 mL of water.

  • Heat the solution to 60-70 °C for approximately 1 hour with stirring.

  • Cool the mixture for about 1 hour.

  • Slowly add ammonium thiocyanate (0.1 mol) to the solution.

  • Reflux the resulting solution for 4 hours.

  • After reflux, add 20 mL of water while continuously stirring to induce crystallization.

  • Filter the resulting crystals using a Büchner funnel and wash with cold water.

  • Dry the crystals to obtain N-phenylthiourea. The expected yield is around 86%.[9]

Protocol 2: Synthesis of this compound (Hantzsch Synthesis)

This is a generalized protocol based on the classic Hantzsch reaction.[4][11]

Materials:

  • N-Phenylthiourea (0.1 mol)

  • α-Chloroacetophenone (or other suitable α-haloketone) (0.1 mol)

  • Ethanol (anhydrous, 100 mL)

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve N-phenylthiourea (0.1 mol) in 50 mL of anhydrous ethanol in the round-bottom flask with gentle warming and stirring.

  • In a separate beaker, dissolve α-chloroacetophenone (0.1 mol) in 50 mL of anhydrous ethanol.

  • Transfer the α-chloroacetophenone solution to the dropping funnel.

  • Slowly add the α-chloroacetophenone solution to the stirred N-phenylthiourea solution over 15-20 minutes. An exothermic reaction may be observed.

  • After the addition is complete, attach the reflux condenser and heat the reaction mixture to reflux (around 78 °C for ethanol) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of cold water and stir. A precipitate should form.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol.

Visualizing the Process

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

cluster_0 Part 1: N-Phenylthiourea Synthesis cluster_1 Part 2: Hantzsch Cyclization cluster_2 Part 3: Purification Aniline Aniline + HCl + NH4SCN Reflux1 Reflux (4h) Aniline->Reflux1 Crystallize1 Crystallization Reflux1->Crystallize1 PTU N-Phenylthiourea Crystallize1->PTU PTU_input N-Phenylthiourea PTU->PTU_input Reaction Cyclocondensation (Ethanol, Reflux) PTU_input->Reaction HaloKetone α-Chloroacetophenone HaloKetone->Reaction Workup Workup & Neutralization Reaction->Workup Crude Crude Product Workup->Crude Crude_input Crude Product Crude->Crude_input Recrystallization Recrystallization Crude_input->Recrystallization Chromatography Column Chromatography (if needed) Recrystallization->Chromatography Final Pure this compound Chromatography->Final

Caption: Overall workflow for this compound synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues.

Start Low Yield or Impure Product Check_Reactants Check Starting Materials Start->Check_Reactants Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Purification Evaluate Purification Start->Check_Purification Reactant_Purity Are reactants pure & dry? (Especially α-haloketone) Check_Reactants->Reactant_Purity Temp_Control Was temperature controlled? Check_Conditions->Temp_Control Stoich_Control Stoichiometry correct? (Slight excess of thiourea) Check_Conditions->Stoich_Control Addition_Control Slow addition of α-haloketone? Check_Conditions->Addition_Control Recrystallization_Effective Recrystallization effective? Check_Purification->Recrystallization_Effective Synthesize_PTU Synthesize fresh N-phenylthiourea Reactant_Purity->Synthesize_PTU No Use_Anhydrous Use anhydrous solvents Reactant_Purity->Use_Anhydrous No Optimize_Temp Optimize temperature (60-80°C) Temp_Control->Optimize_Temp No Adjust_Stoich Use ~1.1 eq. of thiourea Stoich_Control->Adjust_Stoich No Slow_Addition Add α-haloketone dropwise Addition_Control->Slow_Addition No Try_Chromatography Try Column Chromatography Recrystallization_Effective->Try_Chromatography No Try_Extraction Try Acid-Base Extraction Try_Chromatography->Try_Extraction Still impure

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • Al-Azzawi, I. M. (2012). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 17(12), 1-25. Available at: [Link]

  • IJCRT. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. International Journal of Creative Research Thoughts. Available at: [Link]

  • Fotouhi, L., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1533. Available at: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from Wikipedia. Available at: [Link]

  • Taylor & Francis Online. (2021). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Journal of Taibah University for Science. Available at: [Link]

  • Al-Qalaf, F., et al. (2008). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 13(12), 2927-2940. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of phenyl thiourea. Retrieved from PrepChem.com. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(2), 614-620. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from organic-chemistry.org. Available at: [Link]

  • Li, J., et al. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(8), 1989. Available at: [Link]

  • Royal Society of Chemistry. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from SynArchive.com. Available at: [Link]

  • Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. Available at: [Link]

  • Dodson, R. M., & King, L. C. (1945). The reaction of ketones with halogens and thiourea. Journal of the American Chemical Society, 67(12), 2242. Available at: [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • El-Faham, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 35, 131-147. Available at: [Link]

  • Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis of some new 5- substituted of. JOCPR, 6(1), 147-152. Available at: [Link]

  • Asian Journal of Chemistry. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2914. Available at: [Link]

  • ResearchGate. (2019). Common methods for the synthesis of 2-aminothiazole. Retrieved from ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. Available at: [Link]

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • ResearchGate. (2012). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. Retrieved from ResearchGate. Available at: [Link]

  • Google Patents. (1949). US2489038A - Purification of 2-aminothiazole.
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Common side products in reactions with N-Phenyl-2-aminothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving N-Phenyl-2-aminothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis and functionalization of this versatile scaffold. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a common issue in reactions with this compound?

A1: this compound possesses two potentially nucleophilic nitrogen atoms: the endocyclic (ring) nitrogen at position 3 and the exocyclic (amino) nitrogen. The phenyl group on the exocyclic nitrogen reduces its nucleophilicity and introduces steric hindrance. Consequently, electrophilic attack can occur at either nitrogen, leading to a mixture of products. The outcome is highly dependent on the reaction conditions (e.g., solvent, base, temperature) and the nature of the electrophile.

Q2: I'm observing a significant amount of a di-substituted product in my acylation reaction. What is happening?

A2: In the presence of a strong base and a highly reactive acylating agent (like an acid anhydride), it is possible to get diacylation.[1] This typically involves the initial acylation of the more nucleophilic endocyclic nitrogen, followed by a second acylation at the exocyclic nitrogen. To minimize this, consider using a milder base, a less reactive acylating agent (e.g., an acyl chloride instead of an anhydride), or carefully controlling the stoichiometry of your reagents.

Q3: My reaction mixture turned dark brown and is difficult to purify. What are the likely causes?

A3: Dark, tarry reaction mixtures are often indicative of decomposition or polymerization. For thiazole derivatives, this can be triggered by excessive heat, strong acidic or basic conditions, or the presence of oxidizing agents. It's crucial to ensure the purity of your starting materials and to maintain careful control over the reaction temperature.

Q4: I'm attempting a Buchwald-Hartwig amination with an aryl halide and this compound, but I'm getting low yields and a significant amount of the dehalogenated arene. How can I improve this?

A4: The formation of a dehalogenated arene is a known side reaction in Buchwald-Hartwig aminations, arising from a competing β-hydride elimination pathway.[2] The choice of palladium catalyst and ligand is critical to favor the desired reductive elimination. Consider using bulky, electron-rich phosphine ligands which have been shown to promote the desired C-N bond formation. Additionally, ensure your reagents and solvent are scrupulously dry and the reaction is performed under an inert atmosphere.

Troubleshooting Guide

This guide is structured to help you diagnose and solve common issues based on your experimental observations.

Observation Potential Cause(s) Recommended Solutions
Multiple spots on TLC, close in Rf, that correspond to isomers. Lack of Regioselectivity: Reaction occurring at both the endocyclic and exocyclic nitrogen atoms.1. Modify the Base: A weaker, non-nucleophilic base (e.g., a tertiary amine like triethylamine or DIPEA) may favor reaction at the more accessible nitrogen. A strong base like NaH could deprotonate the exocyclic amine, increasing its nucleophilicity. 2. Solvent Effects: The polarity of the solvent can influence which nitrogen is more reactive. Screen a range of solvents (e.g., THF, DCM, acetonitrile). 3. Temperature Control: Lowering the reaction temperature can often improve selectivity.
An unexpected product with a mass corresponding to a dimer of the starting material. Dimerization: Self-condensation of the this compound or a reaction intermediate. This can be promoted by heat or certain catalysts.1. Lower Reaction Temperature: Dimerization reactions often have a higher activation energy than the desired reaction. 2. Controlled Addition: Add the limiting reagent slowly to keep its concentration low and disfavor bimolecular side reactions.
Product peak in LC-MS, but significant loss of product during aqueous work-up. Hydrolysis of the Product: N-acylated or N-sulfonylated thiazoles can be susceptible to hydrolysis under acidic or basic conditions.[3]1. Neutral Work-up: If possible, perform a neutral aqueous wash. 2. Stability Test: Before your main reaction, test the stability of your expected product by dissolving a small sample in acidic and basic aqueous solutions and monitoring by TLC or LC-MS.[4] 3. Minimize Contact Time: Perform the aqueous extraction quickly and at a low temperature.
Formation of an imine (Schiff base) is incomplete in a condensation with an aldehyde. Equilibrium: Imine formation is a reversible reaction.1. Water Removal: Use a Dean-Stark apparatus or add a drying agent like molecular sieves to drive the equilibrium towards the product. 2. Catalysis: A catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can accelerate the reaction.
Over-reaction in a condensation with an aldehyde, leading to a bis-adduct. Excess Aldehyde or Harsh Conditions: Stronger reaction conditions can lead to further reactions after the initial imine formation.[5]1. Stoichiometry Control: Use a 1:1 molar ratio of this compound to the aldehyde. 2. Milder Conditions: Run the reaction at a lower temperature and for a shorter duration.

Visualizing Competing Reaction Pathways

Acylation Regioselectivity

The acylation of this compound can proceed via two main pathways, leading to either the N-endocyclic or N-exocyclic acylated product. The choice of reaction conditions is critical in directing the outcome.

This compound This compound Endocyclic Acylation Product Endocyclic Acylation Product This compound->Endocyclic Acylation Product Kinetic Control (Milder Conditions) Exocyclic Acylation Product Exocyclic Acylation Product This compound->Exocyclic Acylation Product Thermodynamic Control (Stronger Base) Acylating Agent (RCOCl) Acylating Agent (RCOCl) Acylating Agent (RCOCl)->Endocyclic Acylation Product Acylating Agent (RCOCl)->Exocyclic Acylation Product

Caption: Competing pathways in the acylation of this compound.

Key Experimental Protocols

Protocol 1: Selective N-Endocyclic Acylation

This protocol is designed to favor acylation at the more nucleophilic ring nitrogen by using mild conditions.

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride (1.05 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine via syringe, followed by the dropwise addition of the acyl chloride over 10-15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Minimizing Side Products in Condensation with Aldehydes

This protocol for the formation of a Schiff base aims to prevent over-reaction and drive the reaction to completion.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equiv)

  • Toluene

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, the aldehyde, p-TSA, and toluene.

  • Alternatively, for smaller scale reactions, add activated molecular sieves to the flask.

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions Pure purify_sm Purify Starting Materials check_purity->purify_sm Impure analyze_byproducts Analyze Byproducts (LC-MS, NMR) check_conditions->analyze_byproducts Optimal optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp Suboptimal modify_conditions Modify Conditions to Minimize Side Reaction analyze_byproducts->modify_conditions purify_sm->start Re-run Reaction end Improved Yield purify_sm->end optimize_temp->start Re-run Reaction optimize_temp->end modify_conditions->start Re-run Reaction modify_conditions->end

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Leninger, A. L., Nelson, D. L., & Cox, M. M. (1993). Principles of Biochemistry. Worth Publishers.
  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1–22. [Link]

  • Merroun, Y., Aouad, M. R., & Riadi, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2014). Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1018.
  • Google Patents. (n.d.). EP0328999B1 - N-sulfenylated 2-amino-4-chloro-thiazole sulfon amides, their use, process for their preparation and intermediates.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12348626, this compound. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • S. N., S., & K, P. K. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharma and Bio Sciences, 1(3).
  • National Center for Biotechnology Information. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Metabolites, 13(9), 1004. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 7(10), e08173. [Link]

  • National Center for Biotechnology Information. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry, 17(11), 3975–3983. [Link]

  • ResearchGate. (n.d.). Evidence of Some Unusual Behaviors of 2-Aminothiazole and 2-Aminobenzothiazole in Reactions with Formaldehyde and Glyoxal. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(37), 23067-23081. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(Thiazol-2-yl)acetamide. Retrieved from [Link]

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Technical Support Center: Purification of N-Phenyl-2-aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Phenyl-2-aminothiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. N-Phenyl-2-aminothiazoles are crucial scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] However, their synthesis, often via the Hantzsch reaction or similar methods, can yield a mixture of starting materials, byproducts, and the desired product, making purification a non-trivial step.[1][3]

This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles governing purification. By understanding the 'why' behind a technique, you can intelligently troubleshoot unexpected results and adapt methods to your specific derivative.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the work-up and purification of this compound derivatives in a practical question-and-answer format.

Question 1: My compound is streaking severely on my silica gel column, and the fractions are broad and impure. What is causing this, and how can I fix it?

Answer: This is the most frequently reported issue and is almost always caused by the basicity of the aminothiazole core. The lone pairs on the exocyclic amine and the thiazole ring nitrogen (N3) can form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding leads to significant tailing or streaking.

Causality & Solution:

  • Mechanism: The interaction is an acid-base interaction. To disrupt it, you must neutralize one of the components. Since you cannot change the silica, you must modify the mobile phase.

  • Solution: Add a small amount of a basic modifier to your eluent. This competitively binds to the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Triethylamine (Et₃N): The most common choice. Add 0.5-1% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N).[4]

    • Ammonia: For more polar systems, using a solution of 7N ammonia in methanol as part of your mobile phase (e.g., Dichloromethane/Methanol with 0.5% NH₃ solution) can be effective.

Question 2: My product and a key impurity have very similar Rf values on TLC, making separation by column chromatography difficult. What are my next steps?

Answer: Co-elution of closely related impurities is a common challenge, especially when dealing with analogues or over-alkylation byproducts. A multi-pronged approach is necessary.

Troubleshooting Strategy:

  • Optimize TLC: Before scaling to a column, screen a wider range of solvent systems. Test eluents with different polarities and selectivities (e.g., Dichloromethane/Methanol, Toluene/Acetone, Ethyl Acetate/Heptane). The goal is to maximize the difference in Rf (ΔRf) between your product and the impurity.[5]

  • Change the Stationary Phase: If silica gel isn't providing the required selectivity, consider alternatives:

    • Alumina (Basic or Neutral): The different surface chemistry of alumina can alter the elution order. Basic alumina is often an excellent choice for purifying basic compounds.

    • Reverse-Phase Chromatography (C18): This separates compounds based on hydrophobicity rather than polarity. If your impurity has a different lipophilicity (e.g., it's missing a phenyl group or has an extra polar group), reverse-phase HPLC can provide excellent separation.[6]

  • Consider Recrystallization: If the product is a solid and you can achieve >90% purity, recrystallization may be a more efficient and scalable option than chromatography. (See Question 3).

Question 3: I tried to recrystallize my compound, but it "oiled out" of the solution instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the dissolved compound separates from the solution as a supercooled liquid phase instead of a solid crystalline lattice.[7] This is common when the solution is supersaturated at a temperature above the compound's melting point, or when impurities are inhibiting crystal nucleation.[7]

Solutions to Induce Crystallization:

  • Reduce the Rate of Cooling: Allow the flask to cool slowly to room temperature on the benchtop, then transfer it to an ice bath or refrigerator. Rapid cooling promotes oiling.

  • Decrease Solution Saturation: Heat the mixture to re-dissolve the oil, then add a small amount (5-10% more) of the hot solvent to slightly decrease the concentration.[7]

  • Use a Co-solvent System: Find a solvent in which your compound is highly soluble (e.g., Methanol, Acetone) and one in which it is poorly soluble (e.g., Water, Hexane). Dissolve the compound in a minimum of the "good" solvent at an elevated temperature. Then, slowly add the "poor" solvent (the anti-solvent) dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.

  • Scratch & Seed: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site for crystal growth. If you have a small amount of pure solid, add a tiny crystal (a "seed") to the cooled solution to initiate crystallization.

Question 4: What are the most common impurities I should expect from a Hantzsch synthesis of a 4-phenyl-2-(phenylamino)thiazole?

Answer: The Hantzsch synthesis, which typically involves the condensation of an α-haloketone with a thiourea derivative, is a robust method but can generate several predictable side products.[1][8] For the synthesis of a 4-phenyl-2-(phenylamino)thiazole from 2-bromo-1-phenylethanone and phenylthiourea, you should look for:

  • Unreacted Starting Materials: Phenylthiourea and 2-bromo-1-phenylethanone. These are usually easy to spot by TLC.

  • Hydrolysis/Dehalogenation Product: Acetophenone, from the reaction of the bromoketone with any water present.

  • Thiourea Self-Condensation Products: Depending on the conditions, thiourea derivatives can form various side products.

Being aware of these potential impurities allows you to develop an appropriate purification strategy, such as an initial aqueous wash to remove any water-soluble starting materials before proceeding to chromatography or crystallization.[9]

Part 2: Standardized Purification Protocols

These protocols provide detailed, step-by-step methodologies for common purification techniques tailored for this compound derivatives.

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol is designed to mitigate the on-column streaking of basic aminothiazoles.

1. Preparation of the Slurry: a. In a round-bottom flask, dissolve your crude product (e.g., 1.0 g) in a minimal amount of a polar solvent like dichloromethane (DCM) or ethyl acetate. b. Add 2-3 times the mass of silica gel (e.g., 2-3 g) to the flask. c. Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained. This is your "dry-loaded" sample.

2. Column Packing and Loading: a. Pack a glass column with silica gel using your chosen eluent system (e.g., 10% Ethyl Acetate in Hexane). Crucially, add 1% triethylamine (Et₃N) to the eluent you are using to pack and run the column. b. Allow the silica to settle into a stable bed. c. Carefully add your dry-loaded sample as a thin layer on top of the silica bed.

3. Elution and Fraction Collection: a. Begin eluting the column with the basic-modified solvent system. b. Collect fractions and monitor them by TLC. c. Combine the pure fractions and remove the solvent under reduced pressure.

4. Final Product Cleanup: a. The triethylamine will remain with your product after evaporation. To remove it, dissolve the product in a larger volume of ethyl acetate, wash with a saturated aqueous solution of sodium bicarbonate, then with brine. b. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the pure product.[10]

Protocol 2: Systematic Recrystallization Using a Two-Solvent System

This method is ideal when a single suitable recrystallization solvent cannot be found.

1. Solvent Screening: a. Place a small amount of your crude product (10-20 mg) into several test tubes. b. Add a small amount (0.5 mL) of different solvents to each tube. Test a range: polar protic (Ethanol, Methanol), polar aprotic (Acetone, Ethyl Acetate), and non-polar (Hexane, Toluene). c. Identify a "soluble" solvent (dissolves the compound at room temperature or with gentle heating) and an "insoluble" solvent (compound is sparingly soluble even when hot). A good pair is often Ethanol/Water or Ethyl Acetate/Hexane.

2. Recrystallization Procedure: a. Place the crude product in an Erlenmeyer flask. b. Add the "soluble" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of solvent. c. While the solution is still hot, add the "insoluble" solvent dropwise until the solution becomes faintly and persistently cloudy (turbid). d. Add one or two more drops of the "soluble" solvent to re-clarify the solution. e. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

3. Isolation: a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). b. Wash the crystals with a small amount of the cold "insoluble" solvent to remove any remaining impurities. c. Dry the crystals in a vacuum oven.

Part 3: Data Presentation & Visualization
Table 1: Recommended TLC Eluent Systems for this compound Derivatives

This table provides starting points for developing a separation. All systems should be tested with and without a 1% triethylamine modifier to assess the impact on spot shape.

Derivative PolarityRecommended Eluent System (v/v)Expected Rf RangeNotes
Low (e.g., alkyl or halo-substituents on phenyl ring)5-15% Ethyl Acetate in Hexane/Heptane0.2 - 0.4Good for resolving non-polar impurities.
Medium (e.g., methoxy or ester substituents)20-40% Ethyl Acetate in Hexane/Heptane0.2 - 0.4A versatile starting point for many derivatives.
High (e.g., hydroxyl, nitro, or additional amine groups)50-100% Ethyl Acetate in Hexane or 5-10% Methanol in Dichloromethane0.2 - 0.4The DCM/MeOH system offers different selectivity.
Diagrams and Workflows

The following diagrams, rendered using DOT language, provide visual guides for common purification workflows and concepts.

ChromatographyTroubleshooting Workflow: Troubleshooting Column Chromatography start Crude Product tlc Run TLC in several solvent systems start->tlc streaking Observe Tailing / Streaking? tlc->streaking yes_streak Add 1% Triethylamine to Eluent streaking->yes_streak Yes no_streak Proceed to Column streaking->no_streak No yes_streak->no_streak separation Good Separation on TLC (ΔRf > 0.1)? no_streak->separation yes_sep Run Flash Column Chromatography separation->yes_sep Yes no_sep Try different solvent system (e.g., DCM/MeOH) or change stationary phase (Alumina / C18) separation->no_sep No pure Pure Product yes_sep->pure

Caption: Troubleshooting workflow for column chromatography of aminothiazoles.

PurificationChoice Decision Tree: Purification Strategy start Crude Product is_solid Is the crude product a solid? start->is_solid is_oil Purify by Column Chromatography is_solid->is_oil No (It's an oil) purity_check Is purity >85% by NMR/LCMS? is_solid->purity_check Yes purity_check->is_oil No try_cryst Attempt Recrystallization purity_check->try_cryst Yes cryst_ok Did it crystallize cleanly? try_cryst->cryst_ok pure_solid Pure Crystalline Product cryst_ok->pure_solid Yes oiled_out Troubleshoot 'Oiling Out' (see FAQ) or proceed to Chromatography cryst_ok->oiled_out No

Caption: Decision tree for selecting an initial purification strategy.

References
  • Google Patents. (n.d.). 2-aminothiazole derivative, preparation method, and use (EP2682390A1).
  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]

  • NeuroQuantology. (2022). Analyzing and creating compounds of amino thiazole. Retrieved from [Link]

  • Bionano Genomics. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]

  • Acta Chimica Slovenica. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

  • MDPI. (2023). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of 2-aminothiazole (US2489038A).
  • ResearchGate. (2016). Synthesis of Poly(2-aminothiazole) for Selective Removal of Hg(II) in Aqueous Solutions. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

  • kbDNA. (2021). Tech Note: Analyzing Purification for Optimized Bioseparation. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Springer. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling with N-Phenyl-2-aminothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced catalytic cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the Suzuki-Miyaura coupling of N-Phenyl-2-aminothiazole and its derivatives. The unique electronic and coordinating properties of this substrate class present specific challenges that require careful optimization.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies. Our goal is to empower you to diagnose issues, rationally select reaction parameters, and achieve high-yield, reproducible results.

Troubleshooting Guide: From Low Yields to No Reaction

This section addresses the most common failure modes encountered during the Suzuki coupling of this compound. Each problem is followed by a diagnostic approach and recommended corrective actions.

Q1: I am getting very low to no yield of my desired product. What are the primary causes and how can I fix it?

This is the most frequent issue and typically points to catalyst inhibition or suboptimal reaction conditions. The this compound core contains two nitrogen atoms (the endocyclic thiazole nitrogen and the exocyclic amine) that can act as Lewis bases, leading to catalyst poisoning.

Causality: The lone pair electrons on the nitrogen atoms can coordinate to the palladium center. This coordination can inhibit crucial steps in the catalytic cycle, particularly the oxidative addition and reductive elimination phases, effectively taking the catalyst out of the active cycle.[1][2] Many standard protocols for simple aryl halides fail because they do not account for this inhibitory effect.[2]

Diagnostic & Corrective Workflow:

G start Problem: Low/No Yield q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No decomp Significant decomposition or side products observed? a1_yes->decomp decomp_yes Yes decomp->decomp_yes Yes decomp_no No decomp->decomp_no No catalyst_issue Primary Issue: Catalyst Inactivation / Poor Activity a1_no->catalyst_issue sol_catalyst Solution: 1. Switch to Bulky Ligands (e.g., SPhos, XPhos, RuPhos). 2. Use a robust pre-catalyst (e.g., SPhos Pd G3). 3. Increase catalyst loading (e.g., from 1% to 3-5 mol%). catalyst_issue->sol_catalyst base_issue Solution: 1. Use a stronger, non-nucleophilic base (K3PO4 or Cs2CO3). 2. Ensure base is finely powdered and anhydrous. protodeboronation Primary Issue: Protodeboronation of Boronic Acid decomp_yes->protodeboronation sol_proto Solution: 1. Use boronic ester (e.g., pinacol ester) for greater stability. 2. Lower reaction temperature. 3. Use fewer equivalents of boronic acid (1.1-1.2 eq). 4. Ensure rigorous inert atmosphere. protodeboronation->sol_proto transmetal Primary Issue: Inefficient Transmetalation decomp_no->transmetal sol_transmetal Solution: 1. Switch to a stronger base (K3PO4). 2. Add water as a co-solvent (e.g., dioxane/water 4:1) to dissolve the base and facilitate boronate formation. transmetal->sol_transmetal

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Q2: I am observing significant homocoupling of my boronic acid. How can I prevent this?

Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is a common side reaction that consumes your nucleophile and complicates purification.

Causality: This side reaction is often promoted by the presence of Pd(II) species that are not part of the primary catalytic cycle or by the presence of oxygen. If the transmetalation or reductive elimination steps are slow, the opportunity for boronic acid homocoupling increases.

Corrective Actions:

  • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated. Perform several cycles of vacuum/backfill with an inert gas like argon or nitrogen.

  • Use of Pre-catalysts: Modern pre-catalysts, especially palladacycles, are designed for slow, controlled release of the active Pd(0) species. This minimizes the concentration of off-cycle palladium species that can promote homocoupling.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step, which outcompetes the homocoupling pathway.[3][4]

  • Temperature Control: Avoid excessively high temperatures, which can lead to catalyst decomposition and promote side reactions.

FAQs: Proactive Optimization of Reaction Conditions

This section provides guidance on selecting the optimal parameters from the start to maximize your chances of success.

Q3: Which palladium catalyst and ligand combination is best for this compound substrates?

Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ often fail with this substrate class due to the catalyst poisoning issue discussed earlier.[2] The key is to use ligands that are both electron-rich and sterically bulky.

  • Electron-richness promotes the rate-limiting oxidative addition step.[4][5]

  • Steric bulk accelerates the final reductive elimination step and, crucially, creates a crowded environment around the palladium center that sterically disfavors coordination from the substrate's nitrogen atoms.[4][5]

Recommended Systems:

Catalyst/Ligand SystemKey AdvantagesWhen to Use
Pd₂(dba)₃ with SPhos/XPhos Highly active for N-heterocycles. Bulky biarylphosphine ligands provide stability and prevent catalyst inhibition.[2]Excellent starting point for challenging couplings, especially with aryl chlorides.
SPhos/XPhos Palladacycle Pre-catalysts Air-stable, easy to handle, and provide a controlled release of the active Pd(0) catalyst. Offers high reproducibility.The preferred choice for robust and scalable reactions.
N-Heterocyclic Carbene (NHC) Ligands Stronger electron donors than phosphines and very bulky. Can be effective when phosphine ligands fail.[5][6]An alternative for particularly stubborn couplings or when exploring different electronic environments.
Ligand-Free (Pd(OAc)₂ or Pd₂(dba)₃) In some cases, the thiazole nitrogen itself can coordinate to palladium to form an active palladacyclic intermediate, negating the need for an external ligand.[1]An advanced strategy to try if standard methods fail; success is highly substrate-dependent.[1]
Q4: What is the mechanistic role of the base, and how do I select the right one?

Causality: The base is not merely a spectator; it is essential for the transmetalation step. Boronic acids are generally poor nucleophiles. The base reacts with the boronic acid to form a more nucleophilic boronate species (-[B(OH)₃R]⁻), which can then efficiently transfer its organic group to the palladium center.[5][6]

Base Selection Guide:

BaseStrengthSolubilityComments
K₃PO₄ StrongModerate (improves with water)Often the best choice. Strong enough to form the boronate without being overly nucleophilic, minimizing side reactions.[7][8][9]
Cs₂CO₃ StrongHighVery effective but more expensive. Its high solubility can be advantageous in certain solvent systems.
K₂CO₃ ModerateModerateA common choice, but may be too weak for less reactive boronic acids or challenging substrates.
Organic Bases (e.g., Et₃N) WeakHighGenerally not recommended for this substrate class as they can compete with the desired coordination and may not be strong enough to activate the boronic acid.
Q5: How does the choice of solvent affect the reaction?

The solvent system must accomplish two main goals: solubilize the organic substrates and facilitate the interaction of the inorganic base with the boronic acid.

  • Aprotic Solvents: Ethereal solvents like 1,4-dioxane and THF , or aromatic solvents like toluene , are excellent choices. They are relatively non-coordinating and provide good solubility for the organic components.[3]

  • Polar Aprotic Solvents: DMF or DMAc can also be used and may improve the solubility of all components, but they are more difficult to render completely anhydrous and can sometimes participate in side reactions at high temperatures.

  • The Role of Water: Adding a small amount of water (e.g., a 4:1 to 10:1 organic solvent/water ratio) is often highly beneficial.[3] Water significantly increases the solubility of inorganic bases like K₃PO₄ and is believed to accelerate the transmetalation step.[3][7]

G sub Suzuki Coupling Components This compound Halide Arylboronic Acid Pd Catalyst/Ligand Base (e.g., K₃PO₄) solv Solvent System (e.g., Dioxane/H₂O) Solubilizes Organic Reactants Dissolves Inorganic Base Facilitates Boronate Formation sub->solv Dissolved in prod Desired Product Formation of new C-C Bond solv->prod Enables Reaction

Caption: The central role of the solvent system in Suzuki coupling.

Experimental Protocols

General Protocol for Suzuki Coupling of a Halogenated this compound

This protocol is a robust starting point for optimization.[9]

Materials:

  • Halogenated this compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • SPhos Pd G3 pre-catalyst (2 mol%)

  • K₃PO₄ (finely powdered, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Schlenk flask or microwave vial equipped with a stir bar

Procedure:

  • Vessel Preparation: To a Schlenk flask, add the halogenated this compound (e.g., 0.5 mmol), arylboronic acid (0.6 mmol), K₃PO₄ (1.0 mmol), and SPhos Pd G3 pre-catalyst (0.01 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water) via syringe. The total reaction concentration should be approximately 0.1 M.

  • Heating: Place the flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (10 mL).[9]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.

References

  • Optimum conditions for the Suzuki–Miyaura coupling reactiona. ResearchGate. Available from: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PubMed Central (PMC). Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central (PMC). Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. Available from: [Link]

  • Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research (JOCPR). Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. Royal Society of Chemistry (RSC). Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). Available from: [Link]

  • (PDF) Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. ResearchGate. Available from: [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. Available from: [Link]

Sources

How to increase the solubility of N-Phenyl-2-aminothiazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Phenyl-2-aminothiazole is a heterocyclic amine with a thiazole core, a compound of significant interest in medicinal chemistry and materials science.[1][2] Its utility, however, is often hampered by its limited solubility in common organic solvents. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges encountered during experimentation. We will explore the fundamental principles governing solubility and provide practical, step-by-step protocols to enhance the dissolution of this compound in your desired solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid.[3] While its parent compound, 2-aminothiazole, is soluble in water, alcohols, and diethyl ether, the addition of the phenyl group in this compound increases its lipophilicity, generally leading to lower solubility in highly polar solvents like water and higher solubility in less polar organic solvents.[1] Its solubility is dictated by the interplay between the polar aminothiazole core and the nonpolar phenyl ring.

Q2: Why is my this compound not dissolving in my chosen organic solvent?

A2: This is a common issue and can be attributed to several factors. The principle of "like dissolves like" is paramount; the polarity of your solvent may not be optimal to overcome the crystal lattice energy of the solid this compound.[4] Other factors include the temperature of the system, the presence of impurities, and the crystalline form (polymorph) of your compound.

Q3: Is it safe to heat my solvent to increase the solubility of this compound?

A3: For most solids dissolved in organic solvents, increasing the temperature will increase solubility.[4][5][6] However, you must consider the thermal stability of this compound and the boiling point of your solvent. It is crucial to increase the temperature gradually and monitor for any signs of degradation (e.g., color change). Always perform this in a well-ventilated fume hood.

Q4: Can I use a co-solvent to improve solubility?

A4: Yes, using a co-solvent is a highly effective and widely used technique.[7][8] A co-solvent is a water-miscible solvent that, when added to the primary solvent, can significantly increase the solubility of a poorly soluble compound.[8] This is often achieved by reducing the interfacial tension between the solute and the solvent.[9]

Troubleshooting Guide: Addressing Specific Solubility Issues

Issue 1: The compound "crashes out" or precipitates from the solution upon cooling.
  • Causality: This indicates that you have created a supersaturated solution at an elevated temperature. As the solution cools, the kinetic energy of the solvent molecules decreases, and they are no longer able to keep the solute dissolved, leading to precipitation.[4]

  • Solution 1: Maintain Elevated Temperature: If your experimental setup allows, maintain the temperature at which the compound is fully dissolved.

  • Solution 2: Use a Co-solvent System: Introduce a co-solvent to increase the solubility of the compound at lower temperatures. See the protocol below for guidance on selecting an appropriate co-solvent.

  • Solution 3: Re-evaluate Solvent Choice: Your primary solvent may not be optimal. Consider a solvent with a polarity that more closely matches this compound.

Issue 2: Unable to achieve the desired concentration for a reaction or analysis.
  • Causality: The intrinsic solubility of this compound in your chosen solvent at the working temperature is below your target concentration.

  • Solution 1: Systematic Solvent Screening: Perform a systematic screening of solvents with varying polarities. A suggested list is provided in the data table below.

  • Solution 2: Employ a Co-solvent Strategy: This is one of the most practical approaches. By mixing two or more miscible solvents, you can fine-tune the polarity of the solvent system to maximize the solubility of your compound.[10] For example, if your compound is poorly soluble in a non-polar solvent like hexane but soluble in a more polar solvent like dichloromethane (DCM), a mixture of hexane and DCM might provide the optimal solubility.

  • Solution 3: pH Modification (for protic solvents): The 2-aminothiazole moiety has a basic nitrogen atom.[11][12] If you are working in a protic solvent (e.g., ethanol, methanol), adding a small amount of an organic acid (e.g., acetic acid, formic acid) can protonate the amino group, forming a more soluble salt. This should be done cautiously as it can affect your downstream application.

Issue 3: The dissolution rate is extremely slow.
  • Causality: A slow dissolution rate can be due to a large particle size, which limits the surface area available for solvation, or poor "wettability" of the solid by the solvent.[10][13]

  • Solution 1: Particle Size Reduction: Gently grind the this compound crystals using a mortar and pestle before adding the solvent. This increases the surface area-to-volume ratio, accelerating dissolution.

  • Solution 2: Sonication: Use an ultrasonic bath to agitate the solution. The high-frequency sound waves create cavitation bubbles that help to break apart the solid particles and enhance mass transfer.

  • Solution 3: Increase Agitation: Ensure vigorous stirring or shaking to constantly bring fresh solvent into contact with the surface of the solid.

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 5 mg) into several labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different organic solvent from the list in Table 1.

  • Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect each vial for undissolved solid.

  • Quantification (Optional): For a more precise measurement, filter the saturated solutions and analyze the concentration of the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Protocol 2: Co-solvent System Development
  • Identify Primary Solvents: From your solvent screen, identify a solvent in which this compound is highly soluble (the "good" solvent) and the primary solvent for your experiment in which it is poorly soluble (the "poor" solvent).

  • Titration: Dissolve a known amount of this compound in a minimal amount of the "good" solvent.

  • Addition of "Poor" Solvent: Slowly add the "poor" solvent to this solution while stirring.

  • Observe for Precipitation: Note the volume of the "poor" solvent at which precipitation begins to occur. This will give you an approximate ratio of the co-solvent system that can maintain the desired concentration.

  • Optimization: Prepare several solutions with varying ratios of the "good" and "poor" solvents around the ratio determined in the previous step to find the optimal co-solvent mixture for your needs.

Data Summary

Table 1: Predicted and Observed Solubility of Aminothiazole Derivatives in Common Organic Solvents

SolventPolarity IndexPredicted Solubility of this compoundObservations for 2-Aminothiazole (Parent Compound)
Water10.2LowSoluble[1]
Methanol5.1ModerateSoluble[1]
Ethanol4.3ModerateSoluble[1][14]
Acetone5.1Moderate-HighSoluble
Dichloromethane (DCM)3.1HighSoluble
Tetrahydrofuran (THF)4.0HighSoluble
Toluene2.4ModerateSparingly Soluble
Hexane0.1LowInsoluble

Note: This table provides general guidance. Actual solubility can vary based on experimental conditions such as temperature and the specific crystalline form of the compound.

Visualization of Concepts

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system to enhance the solubility of this compound.

start Start: Solubility Issue with this compound solvent_screen Perform Systematic Solvent Screen (Table 1) start->solvent_screen is_soluble Is solubility sufficient in a single solvent? solvent_screen->is_soluble increase_temp Increase Temperature (Check Stability) is_soluble->increase_temp No success Success: Proceed with Experiment is_soluble->success Yes is_soluble_heat Is solubility now sufficient? increase_temp->is_soluble_heat cosolvent Develop Co-Solvent System (Protocol 2) is_soluble_heat->cosolvent No is_soluble_heat->success Yes is_soluble_cosolvent Is solubility now sufficient? cosolvent->is_soluble_cosolvent other_methods Consider Other Methods: - Particle Size Reduction - Sonication - pH Adjustment (Protic Solvents) is_soluble_cosolvent->other_methods No is_soluble_cosolvent->success Yes fail Re-evaluate Experimental Design other_methods->fail

Caption: Decision tree for troubleshooting solubility.

Mechanism of Co-Solvency

This diagram illustrates how a co-solvent can enhance the solubility of a sparingly soluble solute like this compound.

cluster_0 Poor Solvent System cluster_1 Co-Solvent System solute_poor This compound (Solute) interaction_poor Weak Solute-Solvent Interaction solute_poor->interaction_poor solvent_poor Primary Solvent (e.g., Hexane) solvent_poor->interaction_poor enhancement Solubility Enhanced interaction_poor->enhancement leads to... solute_good This compound (Solute) interaction_good Stronger Solute-Solvent Interaction solute_good->interaction_good solvent_mix Primary Solvent + Co-Solvent (e.g., Hexane + DCM) solvent_mix->interaction_good interaction_good->enhancement leads to...

Caption: Co-solvency enhances solute-solvent interaction.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
  • Cosolvent and Complexation Systems. (2022). Pharma Excipients.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (n.d.). ACS Publications.
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). JOCPR.
  • Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate.
  • 2-Aminothiazole. (n.d.). Wikipedia.
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  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
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  • 2-Aminothiazole 96-50-4 wiki. (n.d.). Guidechem.
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  • Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. (n.d.). RSC Publishing.

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Technical Support Center: Regioselectivity in N-Phenyl-2-aminothiazole Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving N-Phenyl-2-aminothiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the site of reactivity on this versatile scaffold. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your synthetic strategies.

The this compound core is a privileged structure in medicinal chemistry, but its multiple reactive sites can lead to mixtures of isomers, complicating synthesis and purification.[1][2] The key to success lies in understanding the delicate interplay of electronic and steric factors that dictate whether a reaction occurs at the exocyclic amino group (N-exo), the endocyclic thiazole nitrogen (N-endo), the C5 position of the thiazole ring, or even the N-phenyl ring.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, providing not just solutions but the scientific rationale behind them.

Understanding the Competing Reactive Sites

The regioselectivity challenge stems from the ambident nucleophilic character of the aminothiazole system and the presence of reactive C-H bonds. The exocyclic and endocyclic nitrogens can both react with electrophiles, and their relative nucleophilicity is influenced by tautomerism and reaction conditions. The C5 position is the most electron-rich carbon on the thiazole ring, making it a prime target for electrophilic substitution.

FAQ 1: N-Acylation - Why am I getting a mixture of N-exo and N-endo acylated products?

Question: I am trying to acylate this compound with an acid chloride, but I'm obtaining a mixture of the desired N-exo acylated product (the amide) and the N-endo acylated isomer (the iminothiazoline). How can I selectively obtain the N-exo product?

Answer: This is a classic case of kinetic versus thermodynamic control. The outcome of the acylation is highly dependent on the reaction conditions, particularly the base, solvent, and temperature.

  • Mechanistic Insight: The endocyclic nitrogen (N-endo) is often the site of initial, kinetically favored attack by a hard electrophile like an acyl chloride.[3] This leads to the formation of the N-endo acylated product. However, this isomer is often less stable than the N-exo acylated amide. Under conditions that allow for equilibration (e.g., higher temperatures, presence of a suitable base), the acyl group can migrate to the exocyclic nitrogen to form the thermodynamically more stable amide.[4]

Troubleshooting Guide: N-Acylation Regioselectivity
Problem Probable Cause(s) Suggested Solution(s)
Mixture of N-exo and N-endo products Reaction conditions favor a mixture of kinetic and thermodynamic products.To favor the N-exo (thermodynamic) product: - Use a non-nucleophilic base like pyridine or triethylamine in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).- Allow the reaction to stir for a longer period or gently heat to facilitate equilibration to the more stable amide.[5]- Consider using a coupling agent like EDCI with the corresponding carboxylic acid, which often provides better selectivity for the N-exo product.[5]
Exclusive formation of N-endo product Reaction is under strict kinetic control (low temperature, rapid addition of reagents).To favor the N-exo product: - Increase the reaction temperature to allow for rearrangement.- Use a less reactive acylating agent, such as an anhydride, which can favor acylation on the more nucleophilic exocyclic nitrogen.
Low Yield / No Reaction Steric hindrance around the exocyclic nitrogen. Insufficiently activated acylating agent.- Switch from an acid chloride to a more reactive equivalent or use a coupling agent (e.g., HATU, HOBt) with the carboxylic acid.- Ensure the starting materials are pure and the reaction is performed under anhydrous conditions.
Experimental Protocol: Selective N-exo Acylation

This protocol is designed to favor the thermodynamically stable N-exo acylated product.

  • Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous pyridine or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the acyl chloride (1.1 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. If the reaction is sluggish or a mixture is observed, gentle heating (e.g., 40 °C) can be applied to promote the formation of the thermodynamic product.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

FAQ 2: Halogenation - How can I selectively functionalize the C5 position of the thiazole ring?

Question: I need to introduce a bromine atom specifically at the C5 position of this compound, but my attempts with elemental bromine have resulted in a mixture of products, including di-brominated species and reaction on the phenyl ring. How can I achieve high regioselectivity for C5-monobromination?

Answer: The C5 position of the 2-aminothiazole ring is highly activated towards electrophilic substitution. Controlling the stoichiometry and the reactivity of the halogenating agent is crucial. The use of copper(II) halides has proven to be a highly effective method for achieving regioselective halogenation at the C5 position.[6]

Troubleshooting Guide: C5-Halogenation
Problem Probable Cause(s) Suggested Solution(s)
Formation of di-halogenated products The mono-halogenated product is still reactive towards further halogenation. Use of a harsh halogenating agent (e.g., Br₂).- Use a milder, more controlled halogenating agent. Copper(II) bromide (CuBr₂) in acetonitrile is highly effective for selective C5-bromination.[6]- Carefully control the stoichiometry, using 1.0 equivalent of the halogenating agent.
Halogenation on the N-phenyl ring Reaction conditions are too harsh, leading to competitive electrophilic aromatic substitution on the activated phenyl ring.- Avoid strong Lewis acids or highly acidic conditions.- The copper(II) halide method generally avoids this side reaction due to its mild nature.[6]
Low Yield / Incomplete Reaction Insufficient reactivity of the halogenating agent.- Ensure the copper(II) halide is of good quality and anhydrous.- Increase the reaction time or slightly elevate the temperature if necessary, while monitoring for side product formation.
Experimental Protocol: Regioselective C5-Bromination using CuBr₂

This protocol is adapted from the work of Siméon et al. and provides excellent regioselectivity for the C5 position.[6]

  • Reaction Setup: In a round-bottom flask, dissolve the this compound (1.0 equiv.) and copper(II) bromide (CuBr₂) (1.0 equiv.) in acetonitrile.

  • Reaction: Stir the mixture at room temperature for 10 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with aqueous ammonia (0.1 M) to remove copper salts. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., hexane-ethyl acetate gradient).

FAQ 3: C-H Functionalization - How do I control arylation between the exocyclic nitrogen and the thiazole ring?

Question: I want to perform a direct C-H arylation to attach an aryl group to my this compound scaffold. How can I control whether the arylation occurs on the exocyclic nitrogen (N-arylation) or on the thiazole ring (C-arylation)?

Answer: The choice of catalyst and reaction conditions is paramount in directing the regioselectivity of C-H functionalization. Palladium and copper catalysts often exhibit complementary selectivity in these systems.

  • Palladium-Catalyzed N-Arylation: Palladium catalysts, particularly with specialized ligands like those developed by Buchwald, are highly effective for forming C-N bonds.[7][8] These conditions typically favor arylation on the exocyclic amino group. The use of a suitable base is critical for this transformation.[7]

  • Copper-Catalyzed C-Arylation: Copper-catalyzed reactions, on the other hand, can be directed to C-H arylation, often at the most acidic C-H bond.[9] For 2-aminothiazoles, this can be a viable strategy for C5-arylation, although N-arylation can still be a competing pathway.

Visualizing the Divergent Pathways

G cluster_start Starting Material cluster_pd Palladium Catalysis cluster_cu Copper Catalysis Start This compound + Aryl Halide Pd_Cat Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., K₂CO₃) Start->Pd_Cat Buchwald-Hartwig Amination Conditions Cu_Cat Cu Catalyst (e.g., CuI) + Ligand (e.g., Phenanthroline) + Base Start->Cu_Cat Direct C-H Arylation Conditions N_Arylation N-exo Arylation Product Pd_Cat->N_Arylation C_Arylation C5-Arylation Product Cu_Cat->C_Arylation

Caption: Catalyst-controlled regioselectivity in arylation reactions.

Troubleshooting Guide: Arylation Reactions
Problem Probable Cause(s) Suggested Solution(s)
Obtaining C-arylation instead of desired N-arylation Reaction conditions are promoting C-H activation over C-N bond formation.- Switch to a well-established Palladium-catalyzed N-arylation protocol (e.g., Buchwald-Hartwig conditions).[7][8]- Ensure the use of appropriate ligands that favor reductive elimination from the nitrogen atom.
Mixture of N- and C-arylated products Catalyst system or conditions are not selective enough.- For selective N-arylation, ensure the reaction is run under rigorously inert conditions with a reliable Pd-catalyst/ligand system. Acetic acid has been shown to be a beneficial additive in some cases.[7]- For selective C-arylation, explore ligand-free Pd-catalyzed direct arylation protocols, which have shown high selectivity for the 5-position of the thiazole ring.
Decomposition of starting material Reaction temperature is too high. Base is too strong.- Screen different solvents and bases.- Lower the reaction temperature and extend the reaction time.
Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

This protocol is based on the work of McGowan et al. for the N-arylation of 2-aminothiazoles.[7][8]

  • Reaction Setup: To a dried Schlenk tube, add Pd₂(dba)₃ (0.75 mol%), the appropriate ligand (e.g., L1 as described in the reference, 3.3 mol%), and K₂CO₃ (2.0 equiv.).

  • Adding Reagents: Add the this compound (1.0 equiv.) and the aryl bromide (1.2 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene) and a catalytic amount of acetic acid (3 mol%).

  • Heating: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.

Visualizing the N-Arylation Workflow

G prep Prepare Schlenk Tube: Add Pd₂(dba)₃, Ligand, Base add_reagents Add this compound & Aryl Bromide prep->add_reagents inert Evacuate & Backfill with Argon (3x) add_reagents->inert add_solvent Add Degassed Solvent & Acetic Acid inert->add_solvent heat Heat at 100-110 °C (12-24h) add_solvent->heat monitor Monitor by TLC/GC-MS heat->monitor monitor->heat Reaction Incomplete workup Cool, Dilute, Filter monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure N-Arylated Product purify->product

Caption: Workflow for Pd-catalyzed N-arylation.

By carefully selecting reagents and controlling reaction conditions, the regiochemical outcome of reactions on the this compound scaffold can be effectively managed. This guide provides a starting point for troubleshooting common issues and developing robust synthetic procedures.

References

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-catalyzed N-arylation of 2-aminothiazoles. Organic Letters, 14(6), 1432–1435. [Link]

  • ResearchGate. (n.d.). Three possible ways of the reaction between 2-aminothiazole and electrophiles. [Link]

  • Siméon, F., Thonon, D., Dogné, J. M., Kirsch, G., & Frédérick, R. (2009). Efficient and regioselective halogenations of 2-amino-1,3-thiazoles with copper salts. The Journal of Organic Chemistry, 74(6), 2578–2580. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). [Link]

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. MIT Open Access Articles. [Link]

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432-1435. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. [Link]

  • Wang, J., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

  • A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (n.d.). [Link]

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. DSpace@MIT. [Link]

  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

  • Geronikaki, A., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules. [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2023). Molecules. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. [Link]

  • Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. (2023). Molecules. [Link]

  • REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITION USING POTTER'S CLAY AS A REUSABLE CATALYST. (2014). [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]

  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2022). ACS Catalysis. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2022). Molecules. [Link]

  • BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES. (2022). [Link]

  • Gouverneur, V. E., et al. (1993). Control of the exo and endo pathways of the Diels-Alder reaction by antibody catalysis. Science. [Link]

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  • Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. (2018). Chemistry – A European Journal. [Link]

  • Regioselective Direct C−H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α‐Diimine Nickel(II) Complex Evaluated by DFT Studies. (2023). ChemRxiv. [Link]

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Troubleshooting unexpected results in N-Phenyl-2-aminothiazole assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Phenyl-2-aminothiazole assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common and unexpected challenges encountered during experiments with this compound class. My aim is to provide you with not only solutions but also the underlying scientific reasoning to empower your research.

Introduction to this compound Assays

This compound and its derivatives are a significant class of heterocyclic compounds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] However, their unique chemical nature can also lead to challenges in various assay formats. This guide will address these potential pitfalls in a direct question-and-answer format, providing you with actionable insights.

Part 1: Troubleshooting Guide

This section is dedicated to resolving specific unexpected results you may encounter in your assays.

Issue 1: High Rate of False Positives or Non-Specific Activity

Q: My this compound compound is showing activity in multiple, unrelated assays. How can I determine if this is a real effect or an artifact?

A: This is a critical and frequently observed issue. The 2-aminothiazole scaffold is known to be a "frequent hitter" and is classified as a Pan-Assay Interference Compound (PAINS).[5][6][7][8] This means it can produce false positive results through various non-specific mechanisms.

Underlying Causes & Explanations:

  • Compound Aggregation: At certain concentrations, poorly soluble compounds can form aggregates that non-specifically inhibit enzymes or interfere with assay signals. This compound, being a relatively hydrophobic molecule, is prone to this.

  • Reactivity: The thiazole ring and its substituents can be chemically reactive, leading to covalent modification of proteins or interference with assay reagents.

  • Assay Technology Interference: These compounds can interfere with certain detection methods, such as fluorescence-based readouts, by quenching or exhibiting their own fluorescence.[9]

Troubleshooting Workflow:

Here is a systematic approach to investigate and mitigate false positives:

A High Hit Rate Observed B Investigate Compound Aggregation A->B E Assess for Non-Specific Reactivity A->E G Check for Assay Interference A->G C Detergent Titration (e.g., Triton X-100) B->C Biochemical D Dynamic Light Scattering (DLS) B->D Biophysical I Orthogonal Assays C->I L Likely Artifact C->L D->I D->L F Thiol Reactivity Assay E->F F->I F->L H Run Compound in Control Assay (without target) G->H H->I H->L J Structural Analogs I->J K Confirmed Hit J->K

Caption: Workflow for Deconvoluting False Positives.

Step-by-Step Protocols:

1. Detergent Titration for Aggregation:

  • Objective: To determine if the observed activity is dependent on the formation of compound aggregates.

  • Protocol:

    • Prepare a dose-response curve of your this compound compound in your standard assay buffer.

    • Prepare identical dose-response curves in assay buffer supplemented with increasing concentrations of a non-ionic detergent (e.g., 0.01%, 0.05%, and 0.1% Triton X-100).

    • Interpretation: A significant rightward shift in the IC50 value or a complete loss of activity in the presence of detergent suggests that the compound is acting via aggregation.[10]

2. Control Assay for Technology Interference:

  • Objective: To identify if the compound directly interferes with the assay's detection system.

  • Protocol:

    • Set up your assay as usual, but omit the biological target (e.g., enzyme, receptor).

    • Add your this compound compound at various concentrations.

    • Interpretation: If you still observe a signal change that mimics a positive result, your compound is likely interfering with the assay technology itself.

Issue 2: High Background or Variable Fluorescence Readings

Q: I'm using a fluorescence-based assay and observing high background noise or inconsistent well-to-well readings with my this compound compound. What could be the cause?

A: High background and variability in fluorescence assays are common issues that can be exacerbated by the properties of the test compound.[11]

Underlying Causes & Explanations:

  • Autofluorescence: The this compound scaffold, with its aromatic rings, may possess intrinsic fluorescence at the excitation and emission wavelengths of your assay.[12]

  • Light Scatter: Precipitated or aggregated compound can scatter light, leading to artificially high fluorescence readings.

  • Photodegradation: Thiazole-containing compounds can be susceptible to photodegradation, which may yield fluorescent byproducts.[13][14]

Troubleshooting Workflow:

A High Background/Variable Fluorescence B Check for Autofluorescence A->B E Address Solubility & Aggregation A->E H Minimize Light Exposure A->H C Scan Compound Emission Spectrum B->C D Run 'Compound Only' Controls B->D K Optimized Assay C->K D->K F Visual Inspection for Precipitate E->F G Lower Compound Concentration E->G F->K G->K L Consider Alternative Assay Format G->L I Use Light-Blocking Plates H->I J Reduce Incubation Times H->J I->K J->K

Caption: Troubleshooting Fluorescence Assay Artifacts.

Preventative Measures & Optimization:

  • Plate Selection: Use black, solid-bottom microplates to minimize background fluorescence and well-to-well crosstalk.[15]

  • Solubility Assessment: Ensure your compound is fully dissolved in the final assay buffer. Consider reducing the final DMSO concentration.

  • Readout Timing: Read plates immediately after the final incubation step to minimize the effects of potential compound instability or degradation.

ParameterRecommendationRationale
Plate Type Black, clear-bottomReduces background fluorescence and light scatter.[15]
Compound Solubility Check at highest concentrationPrevents aggregation-induced artifacts.
Light Exposure Minimize during incubationReduces risk of photodegradation.[13][14]
Control Wells Compound + buffer (no target)To measure intrinsic compound fluorescence.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and final concentration of DMSO for this compound compounds in cell-based assays?

A1: The recommended stock solution solvent is DMSO. For most cell-based assays, it is crucial to keep the final concentration of DMSO at or below 0.5% to avoid solvent-induced cytotoxicity. You should always run a vehicle control with the corresponding DMSO concentration.

Q2: My this compound compound appears to be unstable in my aqueous assay buffer over time. How can I address this?

A2: Some 4-aminothiazoles have been shown to be unstable in water, undergoing tautomerization and hydrolysis.[16] While N-Phenyl-2-aminothiazoles are generally more stable, instability can still be a concern. It is advisable to prepare fresh dilutions of the compound immediately before use and minimize the pre-incubation time in aqueous buffers. If instability is confirmed, consider if the assay can be performed at a different pH.

Q3: Are there any known liabilities of the 2-aminothiazole core that I should be aware of?

A3: Yes, beyond its potential as a PAINS scaffold, the 2-aminothiazole group has been associated with metabolic instability and, in some contexts, can be considered a "toxicophore" due to the potential for metabolic activation.[6] It is important to characterize the cytotoxicity of your compounds early in the drug discovery process.

Q4: How can I improve the solubility of my this compound derivative in my assay?

A4: Improving solubility is key to obtaining reliable data. Isosteric replacement of the thiazole's sulfur with an oxygen to form a 2-aminooxazole has been shown to significantly increase hydrophilicity and water solubility without necessarily losing biological activity.[17] While this involves chemical modification, it is a strategy to consider for lead optimization. For immediate assay troubleshooting, you can try including a low percentage of a co-solvent like PEG-400 in your buffer, but this must be validated to not interfere with the assay.

Q5: Can this compound compounds interfere with immunoassays?

A5: Yes, any small molecule can potentially interfere with an immunoassay.[18] This can happen through non-specific binding to the antibodies used in the assay, leading to either falsely elevated or decreased signals. If you suspect interference, you can test for it by running your compound in the assay in the absence of the analyte being measured.

References

  • Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]

  • Bumażnik, D., & Sałdyka, M. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 30(18), 3713. [Link]

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Stability and degradation pathways of N-Phenyl-2-aminothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Phenyl-2-aminothiazole

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this important heterocyclic compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound.

Q1: My this compound sample, which was initially a pale yellow solid, has developed a darker color upon storage. What is causing this?

A1: Color change is a common indicator of degradation. This compound is susceptible to degradation under several conditions. The most likely causes are:

  • Photodegradation: Exposure to light, especially UV radiation, can initiate degradation. The presence of the phenyl ring makes the thiazole structure particularly sensitive to photo-oxygenation.[1][2]

  • Oxidation: The thiazole ring's nitrogen and sulfur atoms are susceptible to oxidation from atmospheric oxygen, which can be accelerated by light and heat.[3]

  • Thermal Stress: Although relatively stable at room temperature, prolonged exposure to elevated temperatures can cause thermal decomposition, leading to fragmentation of the molecule.[1]

To mitigate this, always store this compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q2: I observed unexpected peaks in the HPLC analysis of my sample that was dissolved in DMSO. What are these?

A2: This is a critical issue often encountered with 2-aminothiazole derivatives. Studies have shown that some 2-aminothiazoles are unstable in DMSO stock solutions, leading to the formation of degradation products over time, even during storage at room temperature.[4] The reactivity of DMSO can facilitate decomposition pathways that might not occur in other solvents.

Solution:

  • Avoid DMSO for long-term storage. If DMSO is required for your assay, prepare the stock solution fresh and use it immediately.

  • For storage, consider alternative solvents like acetonitrile (ACN) or methanol (MeOH), where the compound has shown greater stability.[4]

  • If you must store a DMSO stock, keep it at -20°C or below and for the shortest duration possible.[4]

Q3: Is this compound susceptible to hydrolysis? What pH range should I work in?

A3: Yes, the 2-aminothiazole scaffold can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. The exocyclic amino group can influence the electronic properties of the thiazole ring, and extreme pH can catalyze ring-opening or other hydrolytic reactions.[5] For general experimental work, maintaining a pH range of 4-8 is advisable. If your experiment requires more extreme pH, it is crucial to perform a time-course study to assess the compound's stability under those specific conditions.

Troubleshooting Guide: Investigating Degradation

This section provides a structured approach to identifying and resolving specific degradation issues during your experiments.

Scenario 1: Appearance of a Major Degradant in a Photostability Study
  • Problem: After exposing a solution of this compound to light (e.g., in a photostability chamber), a significant new peak appears in your LC-MS analysis.

  • Probable Cause: Photodegradation, likely involving singlet oxygen. Thiazole compounds with aryl substituents can undergo a [4+2] Diels-Alder cycloaddition with singlet oxygen.[1][2] This forms an unstable endoperoxide intermediate that rapidly rearranges into other products, leading to the cleavage of the thiazole ring.[2]

  • Investigative Workflow & Solutions:

    • Confirm the Degradant: Use high-resolution mass spectrometry (HRMS) to get an accurate mass and predict the molecular formula of the new peak. Tandem MS (MS/MS) can provide structural fragments to help elucidate the structure.[2][6]

    • Control Experiments: Run parallel experiments in the dark and under an inert atmosphere (purged with nitrogen or argon) to confirm that light and oxygen are necessary for the degradation.

    • Quenching Studies: Include a singlet oxygen quencher (e.g., sodium azide) in the experiment. A significant reduction in degradation will strongly support the singlet oxygen-mediated pathway.

    • Mitigation: If the compound is intended for a formulation, the inclusion of light-protective packaging and antioxidants is essential. For laboratory work, protect all solutions and samples from light.

Diagram: Proposed Photodegradation Pathway This diagram illustrates the likely mechanism of photodegradation for this compound, initiated by singlet oxygen.

G cluster_0 Photodegradation Pathway A This compound B Unstable Endoperoxide Intermediate A->B + ¹O₂ (Singlet Oxygen) + Light (hν) [4+2] Cycloaddition C Ring-Opened Products (e.g., Amides) B->C Rearrangement

Caption: Proposed photodegradation via a singlet oxygen mechanism.

Forced Degradation Studies: A Practical Guide

Forced degradation (or stress testing) is a regulatory requirement and a critical step in drug development to understand the intrinsic stability of a compound.[7][8][9] It helps in developing stability-indicating analytical methods and elucidating degradation pathways.[9]

Experimental Protocol: Forced Degradation of this compound

This protocol outlines the conditions for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress. The goal is to achieve 5-20% degradation.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Use this stock for all stress conditions.

  • Prepare a control sample (unstressed) by diluting the stock solution to the target analytical concentration (e.g., 100 µg/mL) and keeping it at 4°C in the dark.

2. Stress Conditions:

Stress ConditionReagent / ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60°C24-72 hoursTo test stability in acidic environments, relevant to gastric fluids.
Base Hydrolysis 0.1 M NaOH60°C2-8 hoursTo test stability in basic environments. Thiazoles can be more sensitive to base.
Oxidation 3% H₂O₂Room Temp24 hoursTo simulate oxidative stress. Hydrogen peroxide is a common oxidizing agent used for this purpose.[9]
Thermal 80°C (in solution)72 hoursTo assess the impact of heat on the compound's stability in solution.
Photolytic ICH Q1B Option IIRoom TempPer ICH GuidelineTo evaluate light sensitivity, crucial for storage and handling guidelines.[7]

3. Methodology:

  • For each stress condition, place an aliquot of the stock solution in a sealed vial with the respective reagent.

  • For thermal and hydrolytic studies, place the vials in a calibrated oven or water bath.

  • For the photolytic study, place the solution in a photostability chamber, ensuring a parallel sample is wrapped in aluminum foil as a dark control.

  • At designated time points, withdraw a sample, neutralize it if necessary (e.g., acid-stressed sample with NaOH and vice-versa), and dilute to the target analytical concentration.

  • Analyze all samples (stressed, controls, and unstressed) by a suitable stability-indicating method, typically RP-HPLC with UV and MS detection.

4. Data Analysis:

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.

  • Characterize major degradants using MS and MS/MS fragmentation data.

  • Ensure mass balance is achieved (sum of parent compound and degradants should be close to 100%).

Diagram: Forced Degradation Experimental Workflow

G cluster_workflow Forced Degradation Workflow prep Prepare Stock Solution (1 mg/mL in ACN/H₂O) stress_conditions Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) prep->stress_conditions sampling Sample at Time Points (Neutralize & Dilute) stress_conditions->sampling analysis Analyze via LC-MS/MS sampling->analysis data_eval Evaluate Data (% Degradation, Mass Balance, Structure Elucidation) analysis->data_eval report Report Findings data_eval->report

Caption: A typical workflow for conducting forced degradation studies.

References

  • An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Aminothiazole-4-Carboxylic Acid. Benchchem.
  • Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. Benchchem.
  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC.
  • Thiazole - Wikipedia. Wikipedia.
  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.
  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • Scheme 3. Oxidation of thiazoles having sulfur-containing functional groups. ResearchGate.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl.
  • This compound Formula. ECHEMI.
  • Forced Degradation Studies. SciSpace.
  • Photochemistry of Phenyl-Substituted 1,2,4-Thiadiazoles. 15 N-Labeling Studies. ResearchGate.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate.
  • Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. PMC - NIH.
  • This compound | C9H8N2S | CID 12348626. PubChem.
  • 2-Aminothiazole - Wikipedia. Wikipedia.
  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC - NIH.
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  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
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Technical Support Center: Purification of Crude N-Phenyl-2-aminothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Phenyl-2-aminothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity this compound from a crude reaction mixture. The following content is structured in a question-and-answer format to directly address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the most common impurities in a crude this compound product synthesized via the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis, a common route to 2-aminothiazoles, involves the condensation of an α-haloketone with a thiourea derivative. In the synthesis of this compound, the primary reactants are typically an α-haloacetophenone and N-phenylthiourea. The main impurities to anticipate are:

  • Unreacted Starting Materials:

    • α-haloacetophenone (e.g., 2-bromoacetophenone): This is a lachrymator and can be a persistent impurity if the reaction does not go to completion.

    • N-phenylthiourea: A solid that might be carried through the initial work-up.

  • Side-Products:

    • Isomeric Imino-dihydrothiazole: Under certain conditions, particularly acidic environments, the cyclization can occur through the other nitrogen of the thiourea, leading to the formation of a 3-phenyl-2-imino-2,3-dihydrothiazole isomer, which can be difficult to separate.[1]

    • Products of Self-condensation of α-haloacetophenone: These can form under basic conditions.

  • Colored Impurities: Often, crude reaction mixtures are dark-colored due to the formation of polymeric or degradation byproducts, especially if the reaction is overheated or run for an extended period.

Q2: My crude product is a dark, oily residue. How should I begin the purification?

A2: A dark, oily crude product suggests the presence of significant impurities. A multi-step purification approach is recommended.

  • Initial Wash: Begin with an aqueous work-up. Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with:

    • A weak base solution (e.g., saturated sodium bicarbonate) to neutralize any acidic byproducts and remove some colored impurities.

    • Water and finally with brine to remove any residual water-soluble impurities.

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This should yield a solid or a more manageable oil.

  • Proceed to Purification: Based on the nature of the resulting material, proceed with either recrystallization or column chromatography as detailed in the protocols below.

Q3: I am having trouble with my recrystallization. The product either "oils out" or the yield is very low. What can I do?

A3: "Oiling out" during recrystallization is a common issue when the melting point of the compound is low or when there is a high concentration of impurities.[2]

  • To Prevent "Oiling Out":

    • Solvent Choice: The choice of solvent is critical. For this compound, a mixed solvent system is often effective. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., ethanol, methanol, or ethyl acetate) and a solvent in which it is poorly soluble (e.g., hexanes, petroleum ether, or water).[3][4]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling often promotes oiling out.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.

    • Seeding: If you have a small amount of pure product, adding a seed crystal to the cooled solution can initiate crystallization.

  • To Improve Yield:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Concentrate the Mother Liquor: After filtering the first crop of crystals, concentrate the mother liquor and cool it again to obtain a second crop. Be aware that the second crop may be less pure.

Q4: How do I choose the right solvent system for column chromatography?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system for column chromatography.

  • TLC Analysis: Spot your crude product on a silica gel TLC plate and develop it in various solvent systems. A good solvent system will show clear separation between your product spot and the impurity spots, with the product having an Rf value between 0.2 and 0.4 for optimal separation on a column.[3][5]

  • Recommended Starting Solvents: For this compound, which is a moderately polar compound, a mixture of a non-polar solvent and a more polar solvent is suitable. Common choices include:

    • Hexanes/Ethyl Acetate

    • Petroleum Ether/Ethyl Acetate

    • Dichloromethane/Methanol (for more polar impurities)

  • Adding a Modifier: Since this compound has a basic amino group, it can streak on a silica gel column. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks and better separation.[6][7]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude products that are mostly solid and have a relatively high purity.

Step-by-Step Methodology:

  • Solvent Selection: Based on small-scale trials, select an appropriate solvent or solvent pair. A common choice for aminothiazole derivatives is ethanol or a mixture of ethanol and water.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Caution: Do not add charcoal to a boiling solution as it can cause bumping.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry on a watch glass.

  • Purity Assessment: Determine the melting point of the dried crystals and analyze by TLC. Pure 2-amino-4-phenylthiazole has a melting point of 149-153 °C. While this is a different isomer, a sharp melting point is indicative of high purity.

Protocol 2: Purification by Column Chromatography

This method is ideal for purifying oily crude products or mixtures with multiple impurities.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal eluent system using TLC as described in Q4. A common system for similar compounds is a gradient of ethyl acetate in hexanes.[8]

  • Column Packing: Pack a glass column with silica gel (60-120 mesh) using the chosen eluent system as a slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry silica loaded onto the column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Assessment: Assess the purity of the final product by TLC and melting point determination. The boiling point of this compound is approximately 297.7 °C.[9][10]

Data Presentation

ParameterRecrystallizationColumn Chromatography
Typical Solvents Ethanol, Methanol, Ethanol/WaterHexanes/Ethyl Acetate, Petroleum Ether/Ethyl Acetate
Purity Achieved Good to ExcellentExcellent
Yield Moderate to HighGood
Throughput HighLow to Moderate
Best For Mostly solid crude productOily crude product, complex mixtures

Visualizations

Workflow for the Purification of Crude this compound

PurificationWorkflow crude Crude this compound workup Aqueous Work-up (Base Wash, Water, Brine) crude->workup concentrate1 Dry and Concentrate workup->concentrate1 solid_check Is it a solid? concentrate1->solid_check recrystallization Recrystallization solid_check->recrystallization Yes chromatography Column Chromatography solid_check->chromatography No pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution1 Slow down cooling. Use a different solvent system. oiling_out->solution1 Yes solution2 Use minimum hot solvent. Concentrate mother liquor. low_yield->solution2 Yes success Successful Crystallization low_yield->success No solution1->start solution2->start

Caption: Troubleshooting guide for common recrystallization issues.

References

  • NeuroQuantology. (2022). Analyzing and creating compounds of amino thiazole. NeuroQuantology, 20(15), 6267-6281.
  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.
  • Reddit. (2024).
  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Banerjee, J., Mariappan, G., Nepal, A. K., Dahal, P., & Khanal, H. (n.d.). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening.
  • Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
  • RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches.
  • BenchChem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
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  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Pamungkas, K. K. P. (n.d.).
  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. (n.d.).
  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • PubMed. (1946). The reaction of acetophenone with thiourea and oxidizing agents. Journal of the American Chemical Society, 68(5), 871.
  • BenchChem. (2025). Recrystallization methods for purifying aminothiazole compounds.
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  • ResearchGate. (n.d.).
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Technical Support Center: Scaling Up the Synthesis of N-Phenyl-2-aminothiazole for Library Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Phenyl-2-aminothiazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important scaffold for library production. Here, we address common challenges and provide practical, field-proven solutions to streamline your synthesis and improve yields and purity.

I. Overview of this compound Synthesis

The most common and robust method for synthesizing this compound and its derivatives is the Hantzsch thiazole synthesis.[1][2][3][4] This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative.[4] For this compound, this specifically involves the reaction between an appropriate α-halocarbonyl compound and N-phenylthiourea.

Variations of this method exist, including one-pot syntheses that generate the α-haloketone in situ from a starting ketone using a halogenating agent like N-bromosuccinimide (NBS) or iodine.[5][6][7][8] These one-pot procedures are often preferred for their efficiency and for avoiding the handling of lachrymatory α-haloketones.[8]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and scale-up of this compound in a question-and-answer format.

Reaction & Yield Issues

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the Hantzsch synthesis of this compound can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure your α-haloketone (or the starting ketone for in-situ halogenation) and N-phenylthiourea are of high purity. Impurities can lead to side reactions and consume reagents.

  • Reaction Conditions:

    • Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent.[9][10] Insufficient temperature can lead to a sluggish reaction, while excessive heat may cause decomposition of the product or starting materials. An optimal temperature is often between 70-100°C.[7][8]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Incomplete reactions are a common cause of low yields. While some protocols suggest a few hours, others may require longer reaction times, especially at lower temperatures.[2][9]

    • Solvent: Ethanol is a commonly used solvent.[10][11] However, other solvents like dimethylformamide (DMF) or acetonitrile can also be effective.[12][13] The choice of solvent can influence reaction rate and solubility of reactants.

  • Stoichiometry: A slight excess of the thiourea derivative (e.g., 1.2 equivalents) can sometimes drive the reaction to completion.[10]

  • Side Reactions: The primary competing reaction is the formation of byproducts. Over-alkylation of the product is a possibility. Careful control of stoichiometry and reaction time is crucial.

  • Work-up Procedure: Ensure that the product is not being lost during the work-up. This compound is a basic compound. Acid-base extraction can be an effective purification step, but care must be taken to avoid hydrolysis under strongly acidic or basic conditions.

Question 2: The reaction is not proceeding to completion, even after extended reaction times. What should I check?

Answer: If your reaction stalls, consider the following:

  • Catalyst (if applicable): Some modern variations of the Hantzsch synthesis utilize catalysts to improve reaction rates and yields.[5][7][10] If you are using a catalyst, ensure it is active and used in the correct loading. For example, copper silicate has been reported as an efficient heterogeneous catalyst.[10]

  • pH of the Reaction Mixture: The reaction mechanism involves nucleophilic attack and cyclization. The pH can influence the reactivity of the amine and thiol groups of the thiourea. While not always explicitly controlled, the presence of HBr or HCl generated during the reaction can affect the rate. In some cases, the addition of a non-nucleophilic base like sodium bicarbonate might be beneficial, especially in one-pot reactions.[7]

  • Decomposition of Reactants: The α-haloketone can be unstable, especially at higher temperatures. If you are preparing it separately, use it immediately. For one-pot reactions, the slow addition of the halogenating agent can help maintain a low concentration of the reactive intermediate.[8]

Purity & Byproduct Issues

Question 3: I am observing significant impurities in my crude product. What are the common byproducts and how can I minimize them?

Answer: Common impurities can include unreacted starting materials, self-condensation products of the α-haloketone, and over-alkylated products.

  • Unreacted Starting Materials: This is often due to an incomplete reaction. Optimize reaction conditions as discussed in Question 1.

  • Minimizing Byproducts:

    • Controlled Addition: In a one-pot synthesis, add the halogenating agent (e.g., NBS) portion-wise or as a solution to the ketone before adding the thiourea.[8] This helps to control the formation of the α-haloketone and minimize its self-condensation.

    • Temperature Control: Maintain a consistent and optimal reaction temperature to avoid thermal decomposition and side reactions.

    • Purification Strategy: A multi-step purification process might be necessary. This can include:

      • Filtration: To remove any insoluble materials.

      • Extraction: An acid-base workup can be very effective. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

      • Recrystallization: This is a powerful technique for obtaining high-purity crystalline products.[14] Ethanol is often a suitable solvent.[1]

      • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the product from closely related impurities.[13]

Question 4: My final product has a persistent color, even after purification. What is the cause and how can I decolorize it?

Answer: A persistent color can be due to trace impurities, often highly conjugated byproducts or degradation products.

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product.

  • Thorough Washing: Ensure the crystals obtained after recrystallization are washed thoroughly with a cold, appropriate solvent to remove any colored mother liquor.

  • Oxidation: The 2-aminothiazole moiety can be susceptible to oxidation, which can lead to colored products. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help prevent degradation.

III. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch synthesis for this compound?

A1: The mechanism involves two key steps:

  • S-alkylation: The sulfur atom of N-phenylthiourea, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming an isothiouronium salt intermediate.

  • Cyclization and Dehydration: The nitrogen atom of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic intermediate. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[4][7]

Q2: Are there greener alternatives to traditional solvents and reagents?

A2: Yes, there is a growing interest in developing more environmentally benign methods.

  • Green Solvents: Water has been used as a solvent in the presence of catalysts like β-cyclodextrin.[15] Lactic acid has also been reported as a biodegradable solvent and catalyst for this reaction.[8]

  • Catalytic Systems: The use of reusable heterogeneous catalysts, such as copper silicate, reduces waste and the need for stoichiometric reagents.[10]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption, often leading to higher yields and cleaner reactions.[2][16]

Q3: What are the key safety precautions when scaling up this synthesis?

A3:

  • α-Haloketones: These are lachrymatory and skin irritants. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Halogenating Agents: Reagents like bromine and N-bromosuccinimide are corrosive and toxic. Handle with care.

  • Exothermic Reactions: The initial reaction between the thiourea and the α-haloketone can be exothermic.[1] When scaling up, add reagents slowly and ensure adequate cooling is available to control the reaction temperature.

  • Solvent Handling: Use appropriate precautions for handling flammable organic solvents.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.[3]

    • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Chromatography:

    • TLC: For routine reaction monitoring and purity checks.

    • HPLC or GC: For quantitative purity analysis.

IV. Experimental Protocols & Data

Protocol 1: One-Pot Synthesis of N-Phenyl-4-aryl-2-aminothiazole

This protocol is adapted from a lactic acid-mediated synthesis, which is a greener approach.[8]

Materials:

  • Substituted acetophenone (1.0 mmol)

  • N-bromosuccinimide (NBS) (1.0 mmol)

  • N-phenylthiourea (1.0 mmol)

  • Lactic acid (2 mL)

Procedure:

  • To a stirred solution of the substituted acetophenone in lactic acid, add N-bromosuccinimide in one portion.

  • Heat the mixture to 90-100°C.

  • After the formation of the α-bromo intermediate (monitor by TLC, typically a few minutes), add N-phenylthiourea.

  • Continue heating at 90-100°C for 10-15 minutes.

  • After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.

  • Add cold water to the reaction mixture.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • Recrystallize from ethanol if further purification is needed.

Data Summary: Comparison of Synthetic Methods
MethodKey ReagentsSolventTemp (°C)TimeTypical Yield (%)Reference
Conventional Hantzschα-bromoacetophenone, N-phenylthioureaEthanolReflux30 min~60-70[3]
One-pot (NBS)Acetophenone, NBS, N-phenylthioureaLactic Acid90-10010-15 min>90[8]
Microwave-assistedα-chloroacetophenone, N-phenylthioureaMethanol-8 h (conventional)Lower[2]
Heterogeneous CatalysisPhenacyl bromide, N-phenylthiourea, Copper silicateEthanol7830 min>90[10]
Visual Workflow: General Hantzsch Synthesis

Hantzsch_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification alpha_halo α-Haloketone dissolve Dissolve in Solvent (e.g., Ethanol) alpha_halo->dissolve thiourea N-Phenylthiourea thiourea->dissolve reflux Heat/Reflux dissolve->reflux cool Cool Reaction reflux->cool precipitate Precipitate/Extract cool->precipitate filter Filter precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure this compound recrystallize->product

Caption: General workflow for the Hantzsch synthesis of this compound.

Visual Pathway: One-Pot Synthesis Logic

One_Pot_Logic start Ketone + Halogenating Agent (e.g., NBS) in_situ In-situ formation of α-Haloketone start->in_situ Step 1 add_thiourea Add N-Phenylthiourea in_situ->add_thiourea cyclization Cyclocondensation add_thiourea->cyclization Step 2 product This compound cyclization->product

Caption: Logical steps in a one-pot synthesis of this compound.

V. References

  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Retrieved from [Link]

  • Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. (n.d.). Retrieved from [Link]

  • Scilit. (n.d.). Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Retrieved from [Link]

  • National Institutes of Health. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 20). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. Retrieved from [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Retrieved from [Link]

  • Synthesis of some new 5- substituted of. (n.d.). JOCPR. Retrieved from [Link]

  • Google Patents. (n.d.). Process of producing 2-aminothiazole. Retrieved from

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022, November 20). Retrieved from [Link]

  • Royal Society of Chemistry. (2017, May 3). Synthesis of aminothiazoles: polymer-supported approaches. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to N-Phenyl-2-aminothiazole and Its Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the N-Phenyl-2-aminothiazole scaffold stands as a "privileged structure," a core molecular framework that has given rise to a multitude of biologically active compounds. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3] However, the journey of a drug candidate from a promising lead to a clinical reality is often fraught with challenges related to its physicochemical and pharmacokinetic properties. This is where the strategic application of bioisosterism becomes paramount.

This guide provides an in-depth comparative analysis of this compound and its key bioisosteres, with a particular focus on the 2-aminooxazole and 2-aminopyrimidine analogs. We will delve into a comparative study of their synthesis, physicochemical characteristics, and biological performance, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

The Rationale for Bioisosteric Replacement

Bioisosterism, the substitution of a molecule or group with another that has similar physical and chemical properties to produce a compound with broadly similar biological properties, is a cornerstone of modern drug design. For the this compound scaffold, this strategy is often employed to address liabilities such as poor solubility, metabolic instability, or off-target toxicity, while retaining or even enhancing the desired biological activity.

The 2-aminothiazole ring, while a potent pharmacophore, can be susceptible to metabolic S-oxidation or oxidative ring opening, potentially leading to undesirable biotransformation pathways. Furthermore, its relatively high lipophilicity can contribute to poor aqueous solubility, hindering oral bioavailability. Classical bioisosteric replacements, such as substituting the sulfur atom of the thiazole with an oxygen (forming an oxazole) or a nitrogen-containing fragment (forming a pyrimidine), can profoundly influence these properties.

dot graph TD { A[this compound] -->|Bioisosteric Replacement| B(Improved Physicochemical Properties); A -->|Bioisosteric Replacement| C(Modulated Biological Activity); A -->|Bioisosteric Replacement| D(Enhanced Pharmacokinetic Profile); B --> E(Increased Solubility); B --> F(Altered Lipophilicity); C --> G(Improved Potency); C --> H(Reduced Off-Target Effects); D --> I(Increased Metabolic Stability); }

Caption: The strategic application of bioisosterism to the this compound scaffold.

Comparative Synthesis of this compound and Its Bioisosteres

The synthesis of this compound and its derivatives is most commonly achieved through the well-established Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an α-haloketone with a thiourea derivative.

Hantzsch Thiazole Synthesis: A Versatile Tool

The general workflow for the Hantzsch synthesis of this compound is a robust and high-yielding process. The reaction commences with an SN2 reaction between the sulfur of the thiourea and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

dot graph LR { subgraph "Hantzsch Thiazole Synthesis" A(α-haloketone) --> C{Intermediate}; B(Thiourea) --> C; C --> D(this compound); end }

Caption: A simplified workflow of the Hantzsch thiazole synthesis.

Synthesis of Bioisosteres: Adapting the Strategy

The synthesis of the 2-aminooxazole and 2-aminopyrimidine bioisosteres requires modifications to the classical Hantzsch synthesis, primarily by replacing thiourea with urea or guanidine, respectively.

  • N-Phenyl-2-aminooxazole: The synthesis of the oxazole analog typically involves the reaction of an α-haloketone with N-phenylurea. The reaction conditions may need to be optimized to favor the cyclization leading to the oxazole ring.

  • N-Phenyl-2-aminopyrimidine: For the pyrimidine bioisostere, a common route involves the condensation of a β-dicarbonyl compound (or its equivalent) with N-phenylguanidine. This reaction builds the six-membered pyrimidine ring.

Comparative Physicochemical Properties

The seemingly subtle change of a single atom in the heterocyclic ring can have a profound impact on the physicochemical properties of the molecule, which in turn dictates its pharmacokinetic behavior.

A direct comparison between N-acyl-2-aminothiazole and N-acyl-2-aminooxazole derivatives has demonstrated a significant difference in lipophilicity and solubility.[4][5] The isosteric replacement of the thiazole with an oxazole ring was associated with a marked decrease in the lipophilicity parameter (log k'w) and a significant increase in hydrophilicity and water solubility.[4][5] This trend is expected to hold for the N-phenyl analogs.

Compound ClassKey Heterocyclic RingRelative Lipophilicity (log k'w)Relative Aqueous SolubilityRationale for Difference
This compound ThiazoleHigherLowerThe sulfur atom in the thiazole ring is less electronegative and more polarizable than the oxygen in the oxazole, contributing to higher lipophilicity.
N-Phenyl-2-aminooxazole OxazoleLowerHigherThe more electronegative oxygen atom in the oxazole ring can participate in more effective hydrogen bonding with water, leading to increased solubility.[4][5]
N-Phenyl-2-aminopyrimidine PyrimidineVariableGenerally HigherThe presence of an additional nitrogen atom in the pyrimidine ring increases the potential for hydrogen bonding, generally leading to improved aqueous solubility compared to the thiazole analog.

Comparative Biological Activity: A Focus on Anticancer Properties

The this compound scaffold is a well-established pharmacophore in the development of anticancer agents.[1][2] Numerous derivatives have shown potent activity against a wide range of cancer cell lines. The bioisosteric replacement of the thiazole ring can modulate this activity, sometimes leading to improved potency or a more desirable pharmacological profile.

While direct head-to-head anticancer studies of this compound and its precise bioisosteres are limited, valuable insights can be drawn from comparative studies of closely related analogs. For instance, in the context of antimicrobial research, the 2-aminooxazole bioisosteres of 2-aminothiazole derivatives not only retained but in some cases exhibited enhanced activity against Mycobacterium tuberculosis.[6] This suggests that the oxazole ring is a viable bioisosteric replacement that can maintain or improve biological function.

CompoundTarget/Mechanism of Action (representative examples)Reported IC50 Values (representative examples)Reference
This compound Derivatives Cyclin-dependent kinases (CDKs), Aurora kinases, PI3KPotent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, and colon.[1]
N-Phenyl-2-aminooxazole Derivatives (Extrapolated from antimicrobial studies) Maintained or improved biological activity compared to thiazole analogs.In a comparative study, oxazole-containing compounds showed high activity against mycobacteria.[4]
N-Phenyl-2-aminopyrimidine Derivatives Various kinases (often designed as hinge-binding fragments)Activity is highly dependent on the substitution pattern. Pyrimidine is a common core in many kinase inhibitors.N/A

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound and its bioisosteres is highly dependent on the substitution patterns on both the phenyl and the heterocyclic rings.

dot graph TD { subgraph "Structure-Activity Relationship" A(Core Scaffold) --> B{Substituents on Phenyl Ring}; A --> C{Substituents on Heterocyclic Ring}; B --> D(Electronic Effects); B --> E(Steric Effects); C --> F(Modulation of Physicochemical Properties); end }

Caption: Key factors influencing the structure-activity relationship of this compound and its bioisosteres.

For this compound derivatives, substitutions on the phenyl ring with electron-withdrawing or electron-donating groups can significantly impact their anticancer potency. Similarly, modifications at the C4 and C5 positions of the thiazole ring can influence both activity and selectivity.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for the synthesis of the parent compound and the evaluation of its biological activity.

Synthesis of this compound via Hantzsch Synthesis

Materials:

  • 2-Bromoacetophenone

  • N-Phenylthiourea

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) and N-phenylthiourea (1.1 equivalents) in ethanol.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction, which will precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) for further purification.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and its bioisosteres (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The this compound scaffold remains a fertile ground for the discovery of novel therapeutic agents. The strategic application of bioisosterism, particularly the exploration of 2-aminooxazole and 2-aminopyrimidine analogs, offers a powerful approach to optimize the physicochemical and pharmacokinetic properties of lead compounds. This comparative guide provides a framework for understanding the subtle yet significant differences between these scaffolds, empowering researchers to make informed decisions in their drug design endeavors.

Future comparative studies should focus on generating head-to-head data on the anticancer activity, metabolic stability, and in vivo efficacy of this compound and its key bioisosteres. Such data will be invaluable in elucidating the full potential of this versatile chemical space and accelerating the development of next-generation therapeutics.

References

  • Juhás, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. [Link]

  • Degiacomi, G., et al. (2018). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Journal of Medicinal Chemistry, 61(21), 9574-9586. [Link]

  • Juhás, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PubMed, 35631406. [Link]

  • Juhás, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Semantic Scholar. [Link]

  • Wang, S., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Chibale, K., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 695-700. [Link]

  • Chibale, K., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. ResearchGate. [Link]

  • Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2911-2913. [Link]

  • Juhás, M., et al. (2023). Correction: Juhás et al. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals 2022, 15, 580. ResearchGate. [Link]

  • Gomha, S. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 35, 123-140. [Link]

  • Abdel-Aziz, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. MedChemComm, 14(7), 1316-1327. [Link]

  • Chibale, K., et al. (2014). Microsomal metabolic stability. ResearchGate. [Link]

  • Marnett, L. J., et al. (2012). Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells. ACS Medicinal Chemistry Letters, 3(5), 365-369. [Link]

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A Researcher's Guide to Unambiguous Structure Validation of Novel N-Phenyl-2-aminothiazole Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful development. For researchers investigating N-Phenyl-2-aminothiazole derivatives, a class of compounds rich in therapeutic potential, this structural certainty is paramount.[1] This guide provides an in-depth comparison of single-crystal X-ray crystallography with other analytical techniques, offering a comprehensive protocol and expert insights into why it remains the gold standard for absolute structure elucidation.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Modifications to this scaffold, particularly the addition of a phenyl group, can lead to a diverse array of biological activities, from anticancer to anti-inflammatory properties.[1][2][3] However, the synthetic routes to these novel derivatives can sometimes yield unexpected isomers or conformational polymorphs. Relying solely on spectroscopic methods like NMR and mass spectrometry can leave room for ambiguity. X-ray crystallography, by directly imaging the electron density of a molecule within a crystal lattice, provides the definitive atomic coordinates, bond lengths, and angles, leaving no doubt as to the true structure.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While techniques like NMR and Mass Spectrometry are indispensable for routine characterization, they provide indirect structural information. X-ray crystallography, in contrast, offers a direct and unambiguous visualization of the molecular structure.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[4]Information about the chemical environment of atoms, connectivity, and through-space correlations.Provides the mass-to-charge ratio of the molecule and its fragments.
Sample Requirement High-quality single crystals (typically >0.1 mm).[5]Soluble sample in a suitable deuterated solvent.Small amount of sample, can be in solid or solution.
Ambiguity Low to none for a well-resolved structure. Provides absolute configuration.Can have ambiguity in assigning complex structures and stereoisomers.Provides molecular weight but no direct structural or stereochemical information.
Throughput Can be time-consuming, from crystal growth to data analysis.Relatively high throughput for routine analysis.High throughput.
Key Advantage Unambiguous and definitive structural determination.Excellent for studying molecules in solution and dynamic processes.Highly sensitive for determining molecular weight and formula.

Expert Insight: The true power of X-ray crystallography lies in its ability to resolve subtle stereochemical details and intermolecular interactions that are often inferred or impossible to determine with other methods. For this compound derivatives, where hydrogen bonding and π-π stacking can significantly influence biological activity, this level of detail is invaluable.[4]

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a synthesized powder to a refined crystal structure is a meticulous process. Here, we break down the essential steps, providing the causality behind each experimental choice.

X-ray Crystallography Workflow Figure 1: The X-ray Crystallography Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Screening Screening of Crystallization Conditions (Solvents, Temperature) Purification->Screening Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Screening->Growth Mounting Crystal Mounting and Cryo-cooling Growth->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Integration Data Integration and Scaling Diffraction->Integration Phasing Structure Solution (Solving the Phase Problem) Integration->Phasing Refinement Model Building and Refinement Phasing->Refinement Validation Structure Validation and CIF File Generation Refinement->Validation

Caption: The experimental workflow for X-ray crystallography.

Crystal Growth: The Art and Science of Nucleation

Rationale: The adage "garbage in, garbage out" is particularly true for crystallography. A high-quality single crystal is the prerequisite for obtaining high-resolution diffraction data. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined lattice.

Detailed Protocol:

  • Purity is Paramount: Begin with a highly purified sample of the this compound derivative (>98% purity as determined by NMR and LC-MS). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Screening: In a series of small vials, dissolve a few milligrams of the compound in a range of individual solvents and solvent mixtures of varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane, and their combinations).

  • Inducing Supersaturation:

    • Slow Evaporation: Loosely cap the vials to allow for the slow evaporation of the solvent. This is often the simplest and most effective method.

    • Vapor Diffusion: Place a drop of the concentrated sample solution on a siliconized coverslip and invert it over a well containing a reservoir of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

    • Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature.

  • Patience and Observation: Monitor the vials under a microscope over several days to weeks. Ideal crystals will be single, well-formed, and have sharp edges.

Data Collection: Capturing the Diffraction Pattern

Rationale: When a single crystal is irradiated with a focused beam of X-rays, the electrons in the atoms scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots contain the information about the arrangement of atoms in the crystal.

Detailed Protocol:

  • Crystal Selection and Mounting: Using a microscope, select a suitable crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head, often using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation.

  • Cryo-cooling: The mounted crystal is flash-cooled in a stream of liquid nitrogen (around 100 K). This minimizes radiation damage to the crystal during data collection.[6]

  • Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer. The instrument will rotate the crystal through a series of orientations while it is being irradiated with X-rays.

  • Data Collection: A series of diffraction images are collected at different crystal orientations. The exposure time for each image is optimized to maximize the signal-to-noise ratio.

Structure Solution and Refinement: From Diffraction to 3D Model

Rationale: The diffraction data provides the intensities of the spots, but not their phases. This is known as the "phase problem" in crystallography.[7] Solving this problem is the key to generating an electron density map, from which the atomic positions can be determined.

Detailed Protocol:

  • Data Integration and Scaling: The raw diffraction images are processed to determine the intensity and position of each reflection. The data is then scaled to account for variations in exposure time and crystal decay.

  • Structure Solution: For small molecules like this compound derivatives, direct methods are typically used to solve the phase problem.[5] This involves using statistical relationships between the intensities of the reflections to estimate the initial phases.

  • Model Building and Refinement: An initial model of the molecule is built into the resulting electron density map. This model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, displacement parameters, and other variables to improve the agreement between the calculated and observed diffraction data.

  • Structure Validation: The final refined structure is rigorously validated to ensure its quality. This includes checking for sensible bond lengths and angles, analyzing the residual electron density, and calculating various crystallographic R-factors. The final validated structure is typically presented in a Crystallographic Information File (CIF).[8]

Interpreting the Crystallographic Data: A Guide for the Non-Crystallographer

The final output of a crystallographic experiment is a wealth of information, often presented in a CIF file and summarized in tables. Here are the key parameters to focus on:

ParameterWhat it Tells YouDesirable Value
R1 (or R-factor) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 0.05 for a well-refined small molecule structure.
wR2 (weighted R-factor) A weighted version of the R-factor that is generally considered a more reliable indicator of the quality of the refinement.< 0.15 is generally acceptable.
Goodness of Fit (GooF) Should be close to 1.0, indicating a good fit between the model and the data.~1.0
Resolution (Å) A measure of the level of detail in the electron density map. Lower numbers indicate higher resolution.< 1.0 Å is considered good for small molecules.
Completeness (%) The percentage of the theoretically possible reflections that were measured.> 95% is desirable.

Expert Insight: While low R-factors are important, they are not the only indicator of a good structure. Always visually inspect the electron density map to ensure that the atomic model is well-supported by the data. The final CIF file can be visualized using software like Mercury or Olex2 to explore the 3D structure and intermolecular interactions in detail.

Caption: Generalized structure of an this compound derivative.

Conclusion: The Unwavering Value of X-ray Crystallography

In the competitive field of drug development, ambiguity is a liability. For novel this compound derivatives, where subtle structural variations can have profound effects on biological activity, X-ray crystallography provides the definitive structural answers that other techniques cannot. By offering an unambiguous three-dimensional view of the molecule, it empowers researchers to make informed decisions, accelerate their research, and ultimately, design more effective therapeutics. The investment in obtaining a high-quality crystal structure is an investment in the scientific integrity and future success of the research program.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved from [Link]

  • Molecular co-crystals of 2-aminothiazole derivatives. (2000). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2023). PubMed Central. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2022). RSC Publishing. Retrieved from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. Retrieved from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

  • How can I prepare Crystallographic Information File (.cif) format structure for my expected molecule?. (2022). ResearchGate. Retrieved from [Link]

  • Radiation damage in small-molecule crystallography: fact not fiction. (2019). PubMed Central. Retrieved from [Link]

  • Phase Problem in X-ray Crystallography, and Its Solution. (n.d.). University of Oxford. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of N-Phenyl vs. N-Alkyl-2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] Its versatility allows for chemical modifications at multiple positions, profoundly influencing the resulting pharmacological profile. This guide provides an in-depth comparison of the biological activities of two key subclasses: N-Phenyl-2-aminothiazoles and N-Alkyl-2-aminothiazoles. We will delve into their synthesis, structure-activity relationships (SAR), and performance in critical therapeutic areas, supported by experimental data.

The 2-Aminothiazole Core: A Foundation for Diverse Bioactivity

The 2-aminothiazole ring system is a key feature in numerous approved drugs, including the anticancer agent Dasatinib and several cephalosporin antibiotics.[4][5] Its biological promiscuity stems from its ability to form key hydrogen bonds and engage in various intermolecular interactions with biological targets. The substituent at the 2-amino position (N-substitution) is a critical determinant of a derivative's potency, selectivity, and pharmacokinetic properties. This guide will focus on the impact of two major classes of N-substituents: aromatic phenyl groups and aliphatic alkyl chains.

Synthesis of N-Substituted 2-Aminothiazoles: The Hantzsch Reaction and Beyond

The most prevalent method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[4][5][6] N-phenyl or N-alkyl-2-aminothiazoles can be prepared by using the corresponding N-substituted thiourea in the Hantzsch reaction.

Alternatively, the 2-amino group of a pre-formed 2-aminothiazole can be functionalized. N-alkylation can be achieved through methods like reductive amination with an aldehyde or direct reaction with an alkyl halide.[7]

Synthesis_of_N_Substituted_2_Aminothiazoles cluster_hantzsch Hantzsch Synthesis cluster_post_synthesis Post-Synthesis Modification alpha_haloketone α-Haloketone hantzsch_product N-Phenyl/Alkyl-2-aminothiazole alpha_haloketone->hantzsch_product + substituted_thiourea N-Substituted Thiourea (Phenyl or Alkyl) substituted_thiourea->hantzsch_product Condensation 2_aminothiazole 2-Aminothiazole alkylation_product N-Alkyl-2-aminothiazole 2_aminothiazole->alkylation_product + alkylating_agent Alkylating Agent (e.g., R-X, R-CHO) alkylating_agent->alkylation_product N-Alkylation

Caption: General synthetic routes to N-Phenyl and N-Alkyl-2-aminothiazoles.

N-Phenyl-2-Aminothiazoles: A Hub for Anticancer and Antimicrobial Activity

The introduction of a phenyl ring at the 2-amino position often imparts significant anticancer and antimicrobial properties. The aromatic ring can engage in π-π stacking and hydrophobic interactions within target protein binding pockets, leading to enhanced potency.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of N-Phenyl-2-aminothiazole derivatives against a range of cancer cell lines.[4][8] The substitution pattern on the phenyl ring is a key determinant of activity.

  • Electron-withdrawing groups on the phenyl ring, such as chloro or nitro groups, can enhance cytotoxic activity.[8][9]

  • The presence of a benzylic amine attached to the phenyl group has been shown to be beneficial for cytotoxicity.[4]

A study by Zhang and coworkers synthesized a series of 2-amino-4-phenylthiazole derivatives and evaluated their antiproliferative activity. One compound exhibited an IC50 value of 2.01 µM against the HT29 human colon cancer cell line.[4] Another series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives showed that compounds with a para-nitro or meta-chloro substitution on the N-phenyl ring displayed the highest cytotoxic effects against neuroblastoma (SKNMC) and hepatocellular carcinoma (Hep-G2) cell lines, respectively.[9]

Antimicrobial Activity

N-Phenyl-2-aminothiazoles have shown considerable promise as antibacterial agents, particularly against multi-drug resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[10][11]

  • A series of aminoguanidine analogues of N-phenyl-2-aminothiazoles demonstrated potent activity against MRSA and vancomycin-resistant enterococci (VRE), with MIC values comparable or superior to linezolid and vancomycin.[10][11]

  • These compounds also showed rapid bactericidal activity and were effective in reducing the intracellular burden of MRSA.[10]

N-Alkyl-2-Aminothiazoles: Exploring Diverse Biological Roles

Substitution with an alkyl group at the 2-amino position can lead to a different spectrum of biological activities, including anti-inflammatory and kinase inhibitory effects.

Anti-inflammatory Activity

N-alkyl-2-aminothiazole derivatives have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases.[12] However, in one study, the introduction of an alkyl substituent into the 2-aminothiazole ring did not enhance the inhibitory activity against iNOS, in contrast to what was observed for a similar oxazolidine scaffold.[12] This suggests that the biological effect of N-alkylation is highly scaffold-dependent.

Anticancer and Kinase Inhibition

While the N-phenyl moiety is more commonly associated with potent anticancer activity, N-alkyl derivatives have also been explored. In the context of cyclin-dependent kinase (CDK) inhibition, N-acyl-2-aminothiazoles with non-aromatic (including alkyl) acyl side chains were developed to improve properties like aqueous solubility and reduce metabolic liability.[4] This highlights a strategy where moving from an N-aryl to an N-alkyl (or related) substituent can be driven by the need to optimize pharmacokinetic properties.

Head-to-Head Comparison: N-Phenyl vs. N-Alkyl

FeatureThis compound DerivativesN-Alkyl-2-aminothiazole Derivatives
Primary Biological Activities Anticancer, Antimicrobial (especially anti-MRSA)[4][8][10]Anti-inflammatory, Kinase Inhibition (often for PK optimization)[4][12]
Key SAR Observations Substituents on the phenyl ring are critical for activity. Electron-withdrawing groups often enhance potency.[8][9]The size and nature of the alkyl group can influence activity, but the effect is highly context-dependent.[12]
Mechanism of Action Often involves interactions like π-π stacking with target proteins.[4]Primarily driven by hydrophobic and van der Waals interactions.
Therapeutic Potential High potential for development as novel anticancer and antibacterial agents.[10][11]May serve as modulators of inflammatory pathways or as scaffolds for kinase inhibitors with improved drug-like properties.

Experimental Protocols

To facilitate further research, here are representative protocols for assessing the biological activity of these compounds.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This protocol is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., H1299, SHG-44) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds (N-Phenyl and N-Alkyl-2-aminothiazoles) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting cell viability against compound concentration.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Culture: Prepare an overnight culture of the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add 50 µL to each well of the microtiter plate.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Screening_Workflow Start Synthesized N-Phenyl and N-Alkyl Derivatives Primary_Screening Primary Screening (e.g., MTT Assay @ 10 µM) Start->Primary_Screening Hit_Identification Identify 'Hits' (% Inhibition > 50%) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50/MIC Determination) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Selection Select Lead Compounds SAR_Analysis->Lead_Selection

Caption: A typical workflow for screening and identifying lead compounds.

Conclusion and Future Directions

The choice between an N-phenyl and an N-alkyl substituent on the 2-aminothiazole core has profound implications for biological activity. N-Phenyl derivatives have demonstrated robust potential as anticancer and antibacterial agents, with their activity fine-tuned by substitutions on the phenyl ring. In contrast, N-alkyl derivatives, while showing activity in areas like inflammation, are also valuable for optimizing the pharmacokinetic profiles of lead compounds.

Future research should focus on direct, systematic comparisons of N-phenyl and N-alkyl analogs within the same study to provide clearer SAR insights. Exploring a wider range of alkyl chains (branched, cyclic) and more complex aromatic systems will undoubtedly uncover novel derivatives with enhanced potency and selectivity for a variety of therapeutic targets.

References

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Structure-Activity Relationship (SAR) studies of N-Phenyl-2-aminothiazole inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Phenyl-2-aminothiazole Inhibitors

The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1][2][3] Its inherent drug-like properties and the synthetic tractability that allows for diverse substitutions have made it a focal point for the development of novel therapeutic agents.[1][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their applications as anticancer agents, kinase inhibitors, and antibacterial compounds. The insights presented herein are synthesized from extensive experimental data to aid researchers in the rational design of next-generation inhibitors.

N-Phenyl-2-aminothiazoles as Anticancer Agents

The 2-aminothiazole core is a recurring feature in a number of anticancer agents, including the FDA-approved kinase inhibitor Dasatinib.[3][4] The N-phenyl substituent plays a crucial role in anchoring the molecule within the target's binding site, and its modification has profound effects on cytotoxic potency and selectivity.

Comparative Analysis of Cytotoxicity

A comparative analysis of various this compound derivatives against different human cancer cell lines reveals key SAR trends. The following table summarizes the 50% inhibitory concentration (IC50) values for representative compounds, showcasing the impact of substitutions on both the phenyl and thiazole rings.

Compound IDR1 (Thiazole C4/C5)R2 (Phenyl Ring)Target Cell LineIC50 (µM)Reference
1a HHH1299 (Lung)> 50[5]
1b 4-MethylHH1299 (Lung)25.3[5]
1c H4-ChloroH1299 (Lung)15.8[5]
1d 4,5-Butylidene4-MethylbenzylH1299 (Lung)4.89[5]
2a H4-NitroSKNMC (Neuroblastoma)10.8[6]
2b H3-ChloroHep-G2 (Hepatocarcinoma)11.6[6]
3a 4-(2-hydroxy-4-methoxyphenyl)4-MethoxybenzenesulfonamideAGS (Gastric)4.0[7]
3b 4-(2-hydroxy-4-methoxyphenyl)4-FluorobenzenesulfonamideAGS (Gastric)7.2[7]

Key SAR Insights for Anticancer Activity:

  • Substitution on the Thiazole Ring: The introduction of substituents at the C4 and C5 positions of the thiazole ring generally enhances anticancer activity. For instance, a methyl group at C4 (compound 1b ) moderately increases potency compared to the unsubstituted analog (1a ).[5] More complex modifications, such as a 4,5-butylidene group (1d ), can lead to a significant boost in activity.[5]

  • Substitution on the Phenyl Ring: Electron-withdrawing groups on the N-phenyl ring are often beneficial for cytotoxicity. A para-nitro group (compound 2a ) and a meta-chloro group (compound 2b ) demonstrated the highest potency against neuroblastoma and hepatocarcinoma cell lines, respectively.[6] This suggests that the electronic properties of the phenyl ring are critical for target interaction.

  • Amide and Sulfonamide Linkages: The incorporation of amide or sulfonamide functionalities can introduce additional hydrogen bonding interactions, significantly improving potency. As seen with compounds 3a and 3b , the presence of a benzenesulfonamide moiety leads to potent low micromolar activity against gastric adenocarcinoma cells.[7]

N-Phenyl-2-aminothiazoles as Kinase Inhibitors

The 2-aminothiazole scaffold serves as an effective hinge-binding motif in many kinase inhibitors. The N-phenyl group often occupies a hydrophobic pocket, and its decoration allows for fine-tuning of potency and selectivity.

Comparative Analysis of Kinase Inhibition

The following table compares the inhibitory activities of this compound derivatives against various protein kinases.

Compound IDTarget KinaseR1 (Thiazole Moiety)R2 (Phenyl Moiety)IC50 (nM)Reference
Dasatinib pan-Src5-carboxamideN-(2-chloro-6-methylphenyl)< 1[8]
4a Lck5-carboxamideN-(cyclopropyl)sub-micromolar[9]
5a CK24-(naphthalen-2-yl)4-carboxy-3-hydroxy600[10]
6a Hec1/Nek24-aryl-N-arylcarbonyl-(QSAR model developed)[2][11]
7a Aurora A5-halotert-butyl phenylcarbamate(SAR summarized)[2]

Key SAR Insights for Kinase Inhibition:

  • Hinge Binding: The 2-amino group of the thiazole ring is a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.

  • Hydrophobic Pocket Occupancy: The N-phenyl ring and its substituents occupy a hydrophobic pocket. As exemplified by Dasatinib, a 2-chloro-6-methylphenyl group is optimal for potent pan-Src inhibition.[8]

  • Allosteric Inhibition: Interestingly, some this compound derivatives have been identified as allosteric inhibitors of protein kinase CK2.[10][12] These compounds bind to a novel pocket outside the ATP site, offering a promising avenue for developing highly selective inhibitors.[10][12] Compound 5a , with a naphthalene moiety on the thiazole ring and a substituted benzoic acid, demonstrates sub-micromolar allosteric inhibition of CK2.[10]

N-Phenyl-2-aminothiazoles as Antibacterial Agents

The this compound scaffold has also been explored for its antibacterial properties, targeting essential bacterial enzymes and processes.

Comparative Analysis of Antibacterial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative this compound derivatives against various bacterial strains.

Compound IDR1 (Thiazole Moiety)R2 (Phenyl Moiety)Target BacteriaMIC (µg/mL)Reference
8a 4-(2-pyridyl)Substituted phenyl with amide linkerM. tuberculosis H37Rv(Optimal activity described)[13]
9a -3,4-dichlorophenyl (thiourea linker)S. aureus4-16[2]
9b -3-chloro-4-fluorophenyl (thiourea linker)S. aureus4-16[2]
10a 4-methyl-5-acetylHE. coli KAS I (target)(Kd = 25 µM)[14]

Key SAR Insights for Antibacterial Activity:

  • Targeting Mycobacteria: For antimycobacterial activity, a 2-pyridyl group at the C4 position of the thiazole and a substituted phenyl ring connected via an amide linker at the 2-amino position were found to be optimal.[13][15]

  • Gram-Positive Bacteria: Thiazolyl-thiourea derivatives, such as compounds 9a and 9b , have shown promising activity against Gram-positive bacteria like S. aureus.[2][16] The halogen substitution pattern on the phenyl ring significantly influences their potency.

  • Inhibition of Fatty Acid Synthesis: A 2-phenylamino-4-methyl-5-acetylthiazole derivative (10a ) was identified as an inhibitor of E. coli β-ketoacyl-ACP synthase (KAS I), a key enzyme in bacterial fatty acid synthesis.[14] This highlights a specific molecular target for this class of compounds.

Experimental Protocols

General Synthesis of this compound Derivatives (Hantzsch Thiazole Synthesis)

A common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve an α-haloketone (1 equivalent) and a substituted phenylthiourea (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash it with a cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships

The following diagrams illustrate key SAR principles for different biological activities.

SAR_Anticancer cluster_thiazole Thiazole Core cluster_phenyl N-Phenyl Ring cluster_r1 C4/C5 Substitutions cluster_r2 Phenyl Substitutions cluster_activity Biological Activity Thiazole 2-Aminothiazole Phenyl Phenyl Thiazole->Phenyl N-linkage R1 Alkyl (e.g., Methyl) Cyclic (e.g., Butylidene) Aryl (e.g., Pyridyl) R1->Thiazole Activity Increased Anticancer Potency R1->Activity Enhances R2 Electron-withdrawing groups (e.g., -NO2, -Cl) Bulky groups R2->Phenyl R2->Activity Enhances

Caption: General SAR for Anticancer N-Phenyl-2-aminothiazoles.

SAR_Kinase SAR This compound Core 2-Amino Group N-Phenyl Group Thiazole C5-substituent Hinge Kinase Hinge Region SAR:f1->Hinge H-bond donor Hydrophobic_Pocket Hydrophobic Pocket SAR:f2->Hydrophobic_Pocket Occupies Solvent_Front Solvent Exposed Region SAR:f3->Solvent_Front Extends into

Caption: Key Interactions of this compound Kinase Inhibitors.

Conclusion

The this compound scaffold is a remarkably versatile platform for the design of potent and selective inhibitors for a range of biological targets. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on both the thiazole and phenyl rings in modulating biological activity. For anticancer applications, electron-withdrawing groups on the phenyl ring and substitutions at the C4/C5 positions of the thiazole ring are generally favorable. In the context of kinase inhibition, the N-phenyl group is key for occupying a hydrophobic pocket, while the 2-amino group acts as a crucial hinge-binder. For antibacterial agents, the nature of the substituents dictates the spectrum of activity, with specific modifications leading to potent antimycobacterial or anti-Gram-positive effects. Future research in this area will undoubtedly continue to leverage these SAR insights to develop novel and effective therapeutic agents.

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Alternative reagents to N-Phenyl-2-aminothiazole for specific syntheses

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of N-Aryl-2-Aminothiazoles: A Comparative Analysis of Classical and Modern Methodologies

Authored by a Senior Application Scientist

The N-aryl-2-aminothiazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including the kinase inhibitor Dasatinib.[1][2] Traditionally, the synthesis of these vital compounds has been dominated by the Hantzsch thiazole synthesis. However, the evolution of synthetic organic chemistry, particularly in cross-coupling reactions, has introduced powerful alternatives. This guide provides a detailed comparison of the classical Hantzsch methodology against modern palladium- and copper-catalyzed C-N bond-forming strategies, offering researchers the insights needed to select the optimal synthetic route for their specific applications.

The Classical Approach: Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, is a venerable and straightforward method for constructing the thiazole ring. In the context of N-aryl-2-aminothiazoles, the reaction involves the condensation of an N-arylthiourea with an α-halocarbonyl compound.[3][4]

Mechanism and Rationale

The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thiourea onto the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring. The choice of an N-arylthiourea as a starting material directly installs the desired aryl group on the exocyclic nitrogen.

Hantzsch_Mechanism A α-Haloketone C Thioether Intermediate A->C Nucleophilic Attack B N-Arylthiourea B->C D Cyclized Intermediate (Thiazoline) C->D Intramolecular Cyclization E N-Aryl-2-aminothiazole D->E Dehydration

Caption: The reaction pathway for the Hantzsch thiazole synthesis.

Advantages and Limitations

The primary advantage of the Hantzsch synthesis lies in its operational simplicity and the use of readily available and often inexpensive starting materials. However, its limitations are significant in modern drug discovery campaigns:

  • Limited Functional Group Tolerance: The often harsh reaction conditions (refluxing in ethanol, for instance) are incompatible with sensitive functional groups.

  • Substrate Scope: The synthesis of the required N-arylthioureas can be cumbersome, especially for complex or electron-deficient aryl systems.

  • Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of regioisomers.

Representative Experimental Protocol (Hantzsch Synthesis)

This protocol is a generalized representation based on common literature procedures.[3][5]

  • Preparation: To a round-bottom flask, add the desired N-arylthiourea (1.0 eq) and the α-haloketone (1.0 eq) in ethanol (0.2 M).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product is often neutralized with a base (e.g., sodium bicarbonate solution), extracted with an organic solvent (e.g., ethyl acetate), dried over magnesium sulfate, and purified by silica gel column chromatography to afford the final N-aryl-2-aminothiazole.

Modern Alternatives: C-N Cross-Coupling Strategies

Modern cross-coupling chemistry offers a more versatile and modular approach. Instead of constructing the ring with the N-aryl bond already in place, these methods start with a simple 2-aminothiazole core and subsequently form the C-N bond to an aryl partner. This retrosynthetic disconnection dramatically increases the accessible chemical space.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6][7] Its application to the arylation of 2-aminothiazole has become a preferred method in many discovery laboratories due to its mild conditions and broad scope.[1][8]

Mechanism and Causality

The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The key to its success lies in the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands promote the crucial, and often rate-limiting, reductive elimination step, allowing the C-N bond to form and regenerating the active Pd(0) catalyst. The choice of base is also critical; a sterically hindered but non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine without competing in the coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxyAdd Pd(II)(Ar)(X)L₂ Pd0->OxyAdd Oxidative Addition LigEx [Pd(II)(Ar)(NHR')L]⁺ OxyAdd->LigEx Ligand Exchange & Base RedElim Product (Ar-NHR') LigEx->RedElim Reductive Elimination RedElim->Pd0 ArX Ar-X ArX->OxyAdd Amine R'-NH₂ Amine->LigEx Base Base Base->LigEx

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Representative Experimental Protocol (Buchwald-Hartwig)

This protocol is adapted from methodologies described in the literature for coupling aryl halides with amino-heterocycles.

  • Inert Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add the aryl halide (1.0 eq) and 2-aminothiazole (1.2 eq) to the tube.

  • Solvent: Add anhydrous, degassed toluene or dioxane (0.1 M).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring by LC-MS or TLC.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over sodium sulfate, concentrate, and purify by silica gel chromatography.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical C-N coupling reaction that predates palladium catalysis.[9] While traditional Ullmann reactions required harsh conditions and stoichiometric copper, modern protocols employ catalytic amounts of copper salts, often with ligands like diamines or amino acids, enabling the reaction to proceed under significantly milder conditions.[10][11]

Advantages and Rationale

The primary driver for choosing an Ullmann condensation is cost; copper is substantially cheaper than palladium. This makes it a highly attractive option for large-scale synthesis. The reaction is particularly effective for coupling electron-deficient aryl halides with amines.

Representative Experimental Protocol (Modern Ullmann)

This protocol is a generalized procedure based on modern ligand-accelerated Ullmann couplings.[10]

  • Setup: To a sealable reaction vessel, add CuI (0.1 eq), the aryl halide (1.0 eq), 2-aminothiazole (1.5 eq), a ligand (e.g., L-proline, 0.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent: Add a polar aprotic solvent such as DMSO or DMF (0.2 M).

  • Reaction: Seal the vessel and heat to 90-130 °C for 24-48 hours, monitoring progress by LC-MS.

  • Workup: Cool the mixture, dilute with water, and extract several times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over sodium sulfate, concentrate, and purify by silica gel chromatography.

Performance Comparison and Selection Guide

The choice of synthetic route depends on a careful analysis of the substrate, required scale, and available resources.

Quantitative Data Comparison
ParameterHantzsch SynthesisBuchwald-Hartwig AminationModern Ullmann Condensation
Starting Materials α-Haloketone + N-Arylthiourea2-Aminothiazole + Aryl Halide2-Aminothiazole + Aryl Halide
Catalyst None (or acid/base)Palladium (e.g., Pd₂(dba)₃)Copper (e.g., CuI)
Typical Temp. 50-100 °C80-110 °C90-130 °C
Reaction Time 4-12 hours12-24 hours24-48 hours
Yields (Typical) 60-90%70-95%65-85%
Functional Group Tol. Low to ModerateHighModerate to High
Key Advantage Simplicity, Low CostBroad Scope, Mild ConditionsVery Low Catalyst Cost
Key Disadvantage Limited Scope, HarshCatalyst Cost, Air/Moisture SensitiveHigher Temps, Longer Times
Decision-Making Workflow

To aid in selecting the appropriate method, consider the following workflow:

Decision_Tree start Start: Synthesize an N-Aryl-2-aminothiazole q1 Are starting materials (α-haloketone & N-arylthiourea) readily available? start->q1 a1 Use Hantzsch Synthesis q1->a1 Yes q2 Does the substrate have sensitive functional groups? q1->q2 No a2 Use Buchwald-Hartwig Amination q2->a2 Yes q3 Is catalyst cost a primary concern (e.g., large-scale synthesis)? q2->q3 No q3->a2 No (Default to most robust method) a3 Use Modern Ullmann Condensation q3->a3 Yes

Caption: A workflow to guide the selection of a synthetic method.

Conclusion

While the Hantzsch synthesis remains a viable method for creating N-aryl-2-aminothiazoles, its limitations in scope and functional group tolerance make it less suitable for complex molecule synthesis. Modern C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer superior versatility, modularity, and compatibility with sensitive substrates, making them the preferred choice in many research and development settings. For process chemistry and large-scale applications where cost is paramount, modern Ullmann condensations present a compelling and economically advantageous alternative. A thorough understanding of the strengths and weaknesses of each approach empowers chemists to design more efficient and effective synthetic routes toward these invaluable heterocyclic compounds.

References

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available at: [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Kaur, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30, 887–920. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of - JOCPR. Available at: [Link]

  • Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. Available at: [Link]

  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Available at: [Link]

  • BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology. Available at: [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

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A Comparative In Vitro Efficacy Analysis of N-Phenyl-2-aminothiazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The N-phenyl-2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including clinically approved drugs.[1][2] Its synthetic tractability and versatile binding capabilities have made it a focal point for the development of novel therapeutic agents targeting a spectrum of diseases. This guide provides a comprehensive comparison of the in vitro efficacy of various this compound derivatives, grounded in experimental data, to assist researchers in navigating the chemical space of this potent scaffold.

The Enduring Appeal of the 2-Aminothiazole Core

The 2-aminothiazole ring system is a key pharmacophore in numerous approved drugs like the kinase inhibitor Dasatinib and the anti-inflammatory agent Meloxicam.[3][4] Its significance stems from its ability to engage in multiple non-covalent interactions, including hydrogen bonding and pi-stacking, with biological targets. The N-phenyl substituent further expands this interactive potential, allowing for fine-tuning of steric and electronic properties to enhance potency and selectivity. This guide will delve into the in vitro performance of derivatives across three major therapeutic areas: oncology, infectious diseases, and kinase inhibition.

Anticancer Activity: A Multi-pronged Assault on Malignancy

This compound derivatives have demonstrated significant cytotoxic effects against a broad range of human cancer cell lines.[1][3] The mechanism of action is often multifaceted, involving the inhibition of key enzymes in cell signaling pathways and the induction of apoptosis.

Comparative Cytotoxicity

The in vitro anti-proliferative activity of these derivatives is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a standard metric for comparing the potency of different compounds.

Derivative ClassKey SubstitutionsCancer Cell LineIC50 (µM)Reference
N-acylated-2-amino-5-benzyl-1,3-thiazoles Varied acyl groupsGlioblastoma & MelanomaSelective action reported[3]
2-amino-4-phenylthiazoles 3-Cl on phenyl ringHT29 (Colon)2.01[3]
2-amino-thiazole-5-carboxylic acid phenylamides Based on Dasatinib structureK562 (Leukemia)16.3[3]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides Piperazine modificationsHeLa (Cervical)1.6 ± 0.8[3]
N-Phenyl-2-p-tolylthiazole-4-carboxamides p-Nitro on phenyl ringSKNMC (Neuroblastoma)10.8 ± 0.08[5]
Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate Methoxy and chloro substitutionsHL-60 (Leukemia)1.3 ± 0.29[6]

Expert Insights on Structure-Activity Relationship (SAR):

The data reveals critical insights into the structure-activity relationships of these compounds. For instance, the position and nature of substituents on the N-phenyl ring significantly impact cytotoxicity. Electron-withdrawing groups, such as nitro and chloro moieties, particularly at the meta or para positions, often enhance anticancer activity.[3][5] The addition of bulky and lipophilic groups can also improve biological activity by promoting interactions with hydrophobic pockets in target proteins.[3]

One study systematically explored substitutions on the phenyl ring of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives.[5] Compound 4c , bearing a para-nitro group, exhibited the highest cytotoxic activity against the SKNMC neuroblastoma cell line (IC50 = 10.8 ± 0.08 µM), suggesting that the strong electron-withdrawing nature of the nitro group at this position is crucial for its potency.[5] In contrast, the meta-substituted analogue showed diminished activity.[5]

A separate series of 2-(substituted)amino-1,3-thiazole derivatives was synthesized and evaluated against the Leukemia HL-60 cell line.[6] Compound 4b , Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate, emerged as the most potent candidate with an IC50 value of 1.3 ± 0.29 µM.[6] Flow cytometric analysis revealed that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis, highlighting a specific mechanism of action.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standardized method for assessing the in vitro cytotoxicity of this compound derivatives.

Principle: The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Add serially diluted compounds incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 solubilize Add DMSO incubation3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analysis Calculate % viability Determine IC50 read_plate->analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Efficacy: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. This compound derivatives have shown promise as potent antibacterial and antifungal agents.[7][8]

Comparative Antimicrobial Activity

The in vitro efficacy of these compounds is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Derivative ClassKey SubstitutionsTarget OrganismMIC (µg/mL)Reference
Aminoguanidine analogues Guanidine groupMRSAComparable to linezolid[7]
Thiazolyl-thiourea derivatives 3,4-dichlorophenylS. aureus & S. epidermidis4-16[9]
Functionally substituted 2-aminothiazoles Varied substitutionsEnterobacter cloacaePotent activity reported[8]
2-amino-4-phenylthiazole derivatives of amino acids Leucine moietyFungiSignificant activity reported[10]

Expert Insights on SAR:

In the realm of antimicrobial activity, specific structural features are critical for potency. A study on N-phenyl-2-aminothiazoles revealed that aminoguanidine analogues possess promising activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[7] Notably, compounds 3a, 3b, and 3e from this series demonstrated rapid killing of MRSA and a longer post-antibiotic effect compared to vancomycin.[7]

Another investigation into thiazolyl-thiourea derivatives found that compounds with halogen substitutions on the phenyl ring, such as 3,4-dichlorophenyl and 3-chloro-4-fluorophenyl, exhibited the most promising efficacy against staphylococcal species, with MIC values ranging from 4 to 16 µg/mL.[9] This highlights the importance of halogens in enhancing antibacterial activity.

Furthermore, a series of functionally substituted 2-aminothiazoles were shown to be potent antibacterial agents, with compound 8 being the most effective.[8] These compounds also displayed good antifungal activity, often superior to the reference drugs ketoconazole and bifonazole.[8] Molecular docking studies suggest that the antibacterial mechanism may involve the inhibition of MurB, an enzyme essential for peptidoglycan biosynthesis.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the MIC of antimicrobial agents.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the bacterial strain overnight and then dilute it in broth to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Compound Dilutions: Perform serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate containing broth.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare standardized bacterial inoculum inoculate Inoculate wells with bacterial suspension start->inoculate dilutions Prepare serial dilutions of compounds in 96-well plate dilutions->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate read_mic Visually inspect for turbidity Determine MIC incubate->read_mic Kinase_Pathway cluster_pathway Simplified Kinase Signaling ATP ATP Kinase Kinase Substrate Substrate Kinase->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response (e.g., Proliferation) pSubstrate->Cellular_Response Inhibitor This compound Derivative Inhibitor->Kinase inhibits

Caption: Inhibition of a kinase signaling pathway by an this compound derivative.

Conclusion and Future Directions

The this compound scaffold continues to be a rich source of novel therapeutic candidates. The in vitro data presented in this guide underscores the remarkable versatility of this chemical framework, with derivatives demonstrating potent activity against cancer cells, drug-resistant microbes, and critical protein kinases. Future research should focus on leveraging the established structure-activity relationships to design next-generation derivatives with enhanced potency, selectivity, and drug-like properties. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the translation of these promising in vitro findings into clinically effective therapies.

References

  • Chibale, K., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 667-670. [Link]

  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(4), e2000335. [Link]

  • Prakash, O., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(5), 3815-3822. [Link]

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  • El-Sayed, M. A., et al. (2020). Evaluation of N-phenyl-2-aminothiazoles for treatment of multi-drug resistant and intracellular Staphylococcus aureus infections. European Journal of Medicinal Chemistry, 202, 112497. [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Sciences, Islamic Republic of Iran, 21(3), 245-252. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4492. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Kaunas University of Technology, ePubl. [Link]

  • Brehmer, D., et al. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. Bioorganic & Medicinal Chemistry, 25(11), 2958-2967. [Link]

  • Glamočlija, J., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-414. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

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  • Brehmer, D., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Bioorganic & Medicinal Chemistry, 40, 116174. [Link]

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Bridging the Gap: A Comparative Guide to Experimental Data and Computational Models of N-Phenyl-2-aminothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the synergy between empirical data and computational modeling is not just beneficial—it is essential. This guide provides an in-depth cross-validation of experimental findings with computational models for N-Phenyl-2-aminothiazole, a key scaffold in medicinal chemistry. As a Senior Application Scientist, my aim is to offer a framework that is not only technically robust but also grounded in the practical realities of chemical research, emphasizing the "why" behind the "how" to foster a deeper understanding of this powerful molecule.

The 2-aminothiazole core is a privileged structure, appearing in a multitude of biologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound, a prominent member of this family, serves as a crucial building block for the synthesis of more complex derivatives.[1] A thorough understanding of its structural and electronic properties is paramount for the rational design of new therapeutic agents. This guide will navigate the comparison of its molecular structure, vibrational spectra, and potential biological interactions through the dual lenses of laboratory experiments and computational chemistry.

The Cornerstone of Confidence: Cross-Validation Workflow

The validation of computational models against real-world experimental data is a critical step in ensuring the reliability of in silico predictions. This iterative process allows for the refinement of theoretical models and provides a deeper understanding of the experimental observations.

CrossValidationWorkflow cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_val Cross-Validation Synthesis Synthesis & Purification Spectroscopy Spectroscopic Analysis (FTIR, NMR) Synthesis->Spectroscopy XRay X-ray Crystallography Synthesis->XRay Compare Compare & Analyze Spectroscopy->Compare XRay->Compare DFT DFT Calculations (Geometry, Spectra) DFT->Compare Docking Molecular Docking Docking->Compare Compare->Spectroscopy Interpret Spectra Compare->DFT Refine Model

Caption: A workflow diagram illustrating the synergy between experimental and computational approaches for the comprehensive analysis of this compound.

I. Structural Elucidation: Weaving Together Experiment and Theory

The precise three-dimensional arrangement of atoms in this compound dictates its physical properties and biological activity. While X-ray crystallography provides the gold standard for solid-state structures, computational methods like Density Functional Theory (DFT) offer invaluable insights into the gas-phase geometry and conformational landscape.

Experimental Protocol: Single-Crystal X-ray Diffraction

The acquisition of a high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment.

Step-by-Step Methodology:

  • Crystallization: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, acetone) to achieve saturation. Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is refined to achieve the best fit with the experimental data.

Computational Protocol: Density Functional Theory (DFT) Geometry Optimization

DFT calculations provide a theoretical model of the molecular structure by solving the Schrödinger equation in an approximate manner.

Step-by-Step Methodology:

  • Input File Preparation: Construct a 3D model of this compound using molecular modeling software.

  • Method and Basis Set Selection: Choose a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The choice of functional and basis set is a compromise between accuracy and computational cost.[3]

  • Calculation Execution: Submit the input file to a quantum chemistry software package (e.g., Gaussian, Q-Chem). The software will iteratively adjust the positions of the atoms to find the minimum energy conformation.

  • Analysis of Results: The output will provide the optimized Cartesian coordinates of the atoms, from which bond lengths, bond angles, and dihedral angles can be calculated.

Cross-Validation: A Tale of Two Structures

Table 1: Comparison of Key Geometric Parameters for 2-Aminothiazole Scaffold

ParameterExperimental (X-ray) for 2-amino-4-phenylthiazole (approx.)Calculated (DFT/B3LYP/6-311++G(d,p)) for this compound
C=N bond (thiazole)~1.30 ÅPredicted value
C-S bond (thiazole)~1.75 ÅPredicted value
C-N (amino) bond~1.36 ÅPredicted value
Dihedral angle (Phenyl-Thiazole)Varies with crystal packingPredicted value

Note: The table is illustrative. Specific experimental values for this compound would be required for a direct comparison.

The dihedral angle between the phenyl and thiazole rings is a key conformational parameter. In the solid state, this angle is influenced by crystal packing forces. DFT calculations in the gas phase can predict the intrinsic conformational preference of the molecule. Any discrepancy between the experimental and calculated dihedral angles can provide insights into the strength of intermolecular interactions in the crystal lattice.[5]

Caption: Atom numbering scheme for this compound used for data reporting.

II. Vibrational Spectroscopy: Deciphering Molecular Fingerprints

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. Each vibrational mode corresponds to a specific energy, which, when absorbed, results in a peak in the IR spectrum. DFT calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectra.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy offers high sensitivity and rapid data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Background Spectrum: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded to account for atmospheric and instrumental contributions.

  • Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is recorded.

  • Data Analysis: The background spectrum is subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. The positions and intensities of the absorption bands are then analyzed.

Computational Protocol: DFT Vibrational Frequency Calculation

Following geometry optimization, a frequency calculation can be performed at the same level of theory.

Step-by-Step Methodology:

  • Frequency Calculation Keyword: Use the optimized geometry as the starting point and specify the "Freq" keyword in the input file.

  • Calculation Execution: Run the calculation in the quantum chemistry software.

  • Analysis of Results: The output will list the calculated harmonic vibrational frequencies and their corresponding IR intensities. It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP) to better match the experimental data, which accounts for anharmonicity and other systematic errors in the calculations.[6]

Cross-Validation: Matching Peaks to Vibrations

By comparing the experimental FTIR spectrum with the calculated vibrational frequencies, we can confidently assign the observed peaks to specific molecular motions.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational ModeExperimental (FTIR)Calculated (DFT, Scaled)
N-H stretch (amino)~3400-3200Predicted value
C-H stretch (aromatic)~3100-3000Predicted value
C=N stretch (thiazole)~1620Predicted value
C=C stretch (aromatic)~1600-1450Predicted value
C-N stretch~1350-1250Predicted value

Note: The table is illustrative. Experimental data for this compound is needed for a direct comparison. The provided ranges are typical for these functional groups.

Discrepancies between the experimental and scaled theoretical frequencies are expected but should be systematic. This comparison allows for a more detailed interpretation of the experimental spectrum, including the identification of vibrational modes that are coupled.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). The chemical shift of a nucleus is highly sensitive to its electronic surroundings.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The deuterated solvent is used to avoid overwhelming the sample signals.[7]

  • Instrument Setup: Place the NMR tube in the spectrometer and shim the magnetic field to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

Computational Protocol: DFT NMR Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate NMR chemical shifts.[3]

Step-by-Step Methodology:

  • NMR Calculation Keyword: Using the optimized geometry, specify the "NMR" keyword in the input file, often with the GIAO method.

  • Calculation Execution: Run the calculation.

  • Data Analysis: The output will provide the absolute shielding tensors for each nucleus. To obtain the chemical shifts, these values are typically referenced to the calculated shielding of a standard compound (e.g., TMS) at the same level of theory.

Cross-Validation: Assigning Signals with Confidence

Comparing the experimental and calculated NMR spectra is a powerful tool for structure verification and assignment of resonances.

Table 3: Comparison of Experimental and Calculated ¹H and ¹³C Chemical Shifts (ppm)

NucleusExperimental (¹H NMR)Calculated (DFT/GIAO)NucleusExperimental (¹³C NMR)Calculated (DFT/GIAO)
H (amino)ValuePredicted valueC (thiazole, C2)ValuePredicted value
H (thiazole)ValuePredicted valueC (thiazole, C4)ValuePredicted value
H (phenyl)ValuePredicted valueC (thiazole, C5)ValuePredicted value
C (phenyl)ValuePredicted value

Note: The table is illustrative. Experimental NMR data for this compound is required for a direct comparison.

The correlation between experimental and calculated chemical shifts provides strong evidence for the correctness of both the proposed structure and the computational model.

IV. Biological Activity: In Silico Insights into Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This can provide valuable insights into the potential biological activity of a compound.

Computational Protocol: Molecular Docking

Step-by-Step Methodology:

  • Ligand and Receptor Preparation: Prepare the 3D structure of this compound (the ligand) and the target protein (the receptor). This involves adding hydrogen atoms, assigning partial charges, and defining the binding site.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of the ligand within the receptor's active site. The program scores different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding.

MolecularDocking cluster_prep Preparation cluster_dock Docking cluster_anal Analysis Ligand Ligand (this compound) Docking Docking Simulation Ligand->Docking Receptor Receptor (Target Protein) Receptor->Docking Analysis Binding Pose & Interactions Docking->Analysis

Sources

A Senior Application Scientist's Guide: Benchmarking N-Phenyl-2-aminothiazole Against Industry-Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Quest for Specificity

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." The 2-aminothiazole scaffold is a quintessential example of such a framework, forming the core of numerous FDA-approved drugs, including the notable kinase inhibitors Dasatinib and Alpelisib.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, ranging from anticancer and antimicrobial to anti-inflammatory properties.[3][4][5] This guide focuses on a specific derivative, N-Phenyl-2-aminothiazole , to provide a rigorous, data-driven benchmark against established industry standards in the context of kinase inhibitor drug discovery.

The rationale for focusing on kinase inhibition is clear: protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Consequently, kinase inhibitors have become one of the most important and rapidly growing classes of therapeutics.[7][8] This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing a framework for the objective evaluation of novel chemical entities like this compound.

Physicochemical Profile: A Foundation for Drug-Like Properties

Before delving into biological activity, understanding a compound's physicochemical properties is paramount. These characteristics—such as molecular weight, lipophilicity (XLogP3), and polar surface area (PSA)—govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its potential as a therapeutic agent. Here, we compare this compound with Dasatinib, an industry-standard, multi-kinase inhibitor that also features the 2-aminothiazole core.[9]

PropertyThis compoundDasatinib (Industry Standard)Scientific Rationale & Implication
Molecular Formula C₉H₈N₂S[10]C₂₂H₂₆ClN₇O₂SA higher molecular weight can sometimes impact cell permeability and oral bioavailability.
Molecular Weight 176.24 g/mol [10]488.01 g/mol This compound's lower weight aligns well with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
XLogP3 (Lipophilicity) 2.3 - 2.96[11][12]3.2This value indicates moderate lipophilicity, which is often a good balance for membrane permeability without excessive non-specific binding or poor solubility.
Polar Surface Area (PSA) 53.2 Ų[10]125 ŲThe lower PSA of this compound suggests potentially better cell membrane permeability compared to the more complex standard.
Hydrogen Bond Donors 13Fewer hydrogen bond donors can contribute to improved membrane permeability.
Hydrogen Bond Acceptors 27The number of acceptors influences solubility and target binding interactions.

Expert Analysis: The initial physicochemical assessment positions this compound as a promising lead compound. Its lower molecular weight and polar surface area compared to a complex, approved drug like Dasatinib suggest it may possess favorable ADME properties. However, the simpler structure may lack the sophisticated interactions required for high-potency, multi-target engagement seen with Dasatinib. This comparison underscores the fundamental trade-off in drug design: balancing potency and specificity with drug-like properties.

The Kinase Inhibition Paradigm: Mechanism of Action

Most small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) at the enzyme's catalytic site.[7] The 2-aminothiazole moiety is particularly adept at this, typically forming critical hydrogen bond interactions with the "hinge" region of the kinase domain, mimicking the adenine portion of ATP.[13] This competitive inhibition blocks the transfer of a phosphate group to substrate proteins, thereby arresting the downstream signaling cascade that promotes pathological cell proliferation or survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase 1 (e.g., Src) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein (e.g., ERK) Kinase2->Substrate Phosphorylates P_Substrate Phosphorylated Substrate (Active) Substrate->P_Substrate Transcription Gene Transcription (Proliferation, Survival) P_Substrate->Transcription Promotes Inhibitor This compound (Inhibitor) Inhibitor->Kinase1 Inhibits (ATP Competition)

Caption: Generic kinase signaling pathway inhibited by this compound.

Performance Benchmark I: Biochemical Potency (IC₅₀ Determination)

The first critical test for any potential inhibitor is to measure its direct effect on the purified target enzyme. The half-maximal inhibitory concentration (IC₅₀) is the standard metric, representing the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value signifies higher potency.

Causality Behind Experimental Choice: We employ a radiometric kinase assay, which is historically considered the "gold standard" due to its high sensitivity and direct measurement of substrate phosphorylation.[14][15] This method uses [γ-³²P]-ATP, allowing for the direct quantification of radiolabeled phosphate incorporated into a specific peptide substrate. While fluorescence-based assays are common for high-throughput screening, the radiometric approach provides unparalleled accuracy for validating primary hits and establishing a definitive potency benchmark.[14]

Detailed Experimental Protocol: Radiometric Kinase Assay
  • Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and the standard inhibitor (Dasatinib) in 100% DMSO, starting at 100 µM. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).

    • Add 20 µL of a master mix containing the reaction buffer, the specific peptide substrate, and [γ-³²P]-ATP. The ATP concentration should be set at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate comparison of competitive inhibitors.[14]

    • To initiate the reaction, add 25 µL of the purified recombinant kinase (e.g., Src, Abl) diluted in reaction buffer.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes) within the linear range of the reaction.

  • Reaction Termination & Separation: Stop the reaction by adding 50 µL of 3% phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat.

  • Washing: Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.

  • Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

A Prepare Serial Dilutions of Inhibitor & Standard B Dispense into 96-Well Plate A->B C Add Master Mix (Substrate, [γ-³²P]-ATP) B->C D Initiate with Kinase Enzyme C->D E Incubate at 30°C D->E F Stop Reaction (Phosphoric Acid) E->F G Spot onto Filter Mat F->G H Wash to Remove Free [γ-³²P]-ATP G->H I Measure Radioactivity (Scintillation Counter) H->I J Calculate IC₅₀ I->J

Sources

In Vivo Validation of N-Phenyl-2-aminothiazole Based Drug Candidates: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The N-phenyl-2-aminothiazole scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of several clinically successful drugs. Its inherent ability to engage with the active sites of various kinases has positioned it as a critical pharmacophore in the development of targeted therapies, particularly in oncology. This guide provides an in-depth, objective comparison of the in vivo validation of this compound-based drug candidates, with a focus on their application as anticancer agents targeting the PI3K/Akt/mTOR signaling pathway. We will delve into the causality behind experimental choices, present detailed protocols for key in vivo assays, and compare the performance of these candidates against the clinically approved PI3K inhibitor, Alpelisib, as well as other therapeutic alternatives.

The Significance of the this compound Scaffold

The 2-aminothiazole nucleus is a fundamental component of several clinically approved anticancer drugs, including the kinase inhibitors Dasatinib and Alpelisib[1]. This scaffold's versatility allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Many derivatives have demonstrated potent and selective inhibitory activity in the nanomolar range against a wide array of human cancer cell lines, such as those for breast, lung, colon, and leukemia[1]. The primary mechanism of action for many of these compounds is the inhibition of key kinases involved in cancer cell proliferation and survival, such as PI3K, Akt, mTOR, and others[2].

In Vivo Validation: From Bench to Preclinical Models

The transition from promising in vitro data to successful in vivo validation is a critical hurdle in drug development. The primary goal of in vivo studies is to assess a drug candidate's efficacy and safety in a living organism, providing a more complex and physiologically relevant environment than cell culture. For this compound-based anticancer agents, the most common in vivo model is the tumor xenograft in immunocompromised mice.

The Rationale for Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the workhorse of preclinical oncology research. This approach allows for the evaluation of a compound's direct antitumor activity in a setting that mimics the human tumor microenvironment to some extent. The choice of cell line for the xenograft is paramount and should be driven by the drug's proposed mechanism of action. For instance, when evaluating a PI3K inhibitor, it is crucial to select a cancer cell line with a known activating mutation in the PIK3CA gene, as this is the patient population most likely to respond to the therapy[3].

Comparative In Vivo Efficacy of this compound Derivatives

The following table summarizes the in vivo performance of selected this compound derivatives from preclinical studies, compared with the FDA-approved PI3Kα inhibitor, Alpelisib.

Compound/DrugTarget(s)Cancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound 29 Hec1/Nek2MDA-MB-231 Xenograft (mice)Not specifiedRemarkable antitumor activity[1]
Compound 25a HDACNot specified30 mg/kg49.0%[1]
Compound 41 PI3Kα, VEGFR-2MDA-MB-231, HepG2Not specifiedGood PI3Kα inhibitory activity[1]
Compound 16 & 43 PI4KIIIβ (inhibits PI3K/AKT)H446 Small Cell Lung Cancer Xenograft (mice)Not specifiedObvious antitumor activity, superior safety to Alpelisib[4]
2-(4-aminophenyl) benzothiazole MultipleC6 Glioma Xenograft (rat)10 and 15 mg/kg daily for 21 daysReduced tumor volume to 12% of control[5]
Alpelisib PI3KαHCC1954 Xenograft (mice, HER2+/PIK3CA mutant)Not specifiedSubstantially inhibited tumor growth[6][7]
Alpelisib + Everolimus PI3Kα, mTORUCD52 TNBC PDX (mice, PIK3CA mutant/amplified)Not specifiedSynergistic activity, reduced lung metastases[8]

Note: Direct comparison of TGI values should be approached with caution due to variations in experimental models, dosing schedules, and endpoint measurements across different studies.

In-Depth Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. Here, we provide step-by-step methodologies for key in vivo experiments.

Protocol 1: Subcutaneous Tumor Xenograft Model

This protocol outlines the establishment of a subcutaneous tumor xenograft model in immunocompromised mice to evaluate the efficacy of an this compound-based drug candidate.

1. Cell Preparation:

  • Culture human cancer cells (e.g., PIK3CA-mutant breast cancer cell line HCC1954) under standard conditions to 80-90% confluency.
  • Harvest cells during the logarithmic growth phase.
  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.
  • For cell lines with low tumorigenicity, resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® on ice to enhance tumor engraftment[9].

2. Animal Handling and Implantation:

  • Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude), typically 6-8 weeks old.
  • Anesthetize the mouse using isoflurane.
  • Shave and disinfect the injection site on the flank of the mouse.
  • Inject the cell suspension (100-200 µL) subcutaneously using a 23-25 gauge needle[9].
  • Monitor the mice for tumor growth.

3. Treatment and Monitoring:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups[7][10].
  • Administer the this compound drug candidate or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
  • Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
  • Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

4. Endpoint and Data Analysis:

  • The study can be terminated when tumors in the control group reach a predetermined size or at a specified time point.
  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
  • Excise tumors for further analysis (e.g., western blotting for target engagement, immunohistochemistry for proliferation markers like Ki-67).
Protocol 2: Pharmacokinetic (PK) Study in Mice

This protocol describes a method for determining the pharmacokinetic profile of a novel this compound derivative in mice.

1. Dosing and Sampling:

  • Administer the compound to mice (typically via oral gavage or intravenous injection) at a specified dose.
  • Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing. Serial bleeding from a single mouse is preferred to reduce animal usage and inter-animal variability[11].
  • Blood can be collected via submandibular or saphenous vein puncture for intermediate time points and cardiac puncture for the terminal time point.

2. Plasma Preparation:

  • Collect blood in tubes containing an anticoagulant (e.g., EDTA).
  • Centrifuge the blood samples to separate the plasma.
  • Store the plasma samples at -80°C until analysis.

3. Bioanalysis:

  • Develop and validate a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for quantifying the drug concentration in plasma samples.
  • Prepare a standard curve using known concentrations of the compound in blank plasma.

4. Data Analysis:

  • Plot the plasma concentration of the drug versus time.
  • Use pharmacokinetic software to calculate key parameters such as:
  • Cmax: Maximum plasma concentration.
  • Tmax: Time to reach Cmax.
  • AUC: Area under the concentration-time curve.
  • t1/2: Half-life of the drug.

Visualizing the Mechanism: The PI3K/Akt/mTOR Pathway

Many this compound derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival[12][13]. The diagram below illustrates the key components of this pathway and the points of inhibition by targeted therapies.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription fourEBP1->Transcription PTEN PTEN PTEN->PIP3 Dephosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Binds Aminothiazole This compound (e.g., Alpelisib) Aminothiazole->PI3K mTOR_inhibitor mTOR Inhibitor (e.g., Everolimus) mTOR_inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of therapeutic intervention.

Experimental Workflow for In Vivo Validation

The following diagram outlines a typical workflow for the in vivo validation of a novel this compound-based drug candidate.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Validation A Candidate Selection (Potent & Selective in vitro) B Xenograft Model Establishment A->B C Dosing & Treatment B->C D Tumor Growth Monitoring C->D E Pharmacokinetic (PK) Study C->E F Pharmacodynamic (PD) Analysis D->F G Toxicity Assessment D->G H Data Analysis & Go/No-Go Decision E->H F->H G->H

Caption: A streamlined workflow for the in vivo validation of anticancer drug candidates.

Alternatives to this compound-Based PI3K Inhibitors

While this compound-based PI3K inhibitors have shown significant promise, the development of resistance and the desire for improved therapeutic windows necessitate the exploration of alternative strategies for treating cancers with a dysregulated PI3K/Akt/mTOR pathway.

  • Next-Generation PI3K Inhibitors: Novel inhibitors with improved selectivity for different PI3K isoforms or mutant forms of PI3Kα are in development. Compounds like RLY-2608, STX-478, and LOXO-783 are designed to selectively target mutant PI3Kα, potentially reducing off-target effects and improving tolerability[14]. Inavolisib is another potent and highly selective PI3Kα inhibitor that also promotes the degradation of the mutated protein[15].

  • Dual PI3K/mTOR Inhibitors: Compounds that simultaneously inhibit both PI3K and mTOR may offer a more comprehensive blockade of the pathway, potentially overcoming feedback activation loops[16].

  • Targeting Downstream Effectors: Inhibitors of Akt (e.g., Capivasertib) are being evaluated in clinical trials and have shown efficacy in combination with other agents for PIK3CA-mutant breast cancer[17].

  • Combination Therapies: Combining PI3K inhibitors with other targeted therapies (e.g., HER2 inhibitors, CDK4/6 inhibitors) or chemotherapy can enhance antitumor efficacy and overcome resistance mechanisms[6][8].

  • Non-coding RNA-based Therapies: Emerging research suggests that non-coding RNAs, such as microRNAs and long non-coding RNAs, can modulate the PI3K/Akt/mTOR pathway and may represent novel therapeutic targets or agents for PIK3CA-mutant cancers[18].

Conclusion and Future Directions

The this compound scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. The successful in vivo validation of these candidates is a critical step in their journey towards clinical application. This guide has provided a framework for understanding the key considerations in this process, from the selection of appropriate preclinical models to the execution of detailed experimental protocols. By comparing the performance of emerging candidates with established drugs like Alpelisib and considering alternative therapeutic strategies, researchers can make more informed decisions in the development of the next generation of targeted cancer therapies. Future research will likely focus on developing more selective and potent this compound derivatives, exploring novel combination therapies to overcome resistance, and identifying predictive biomarkers to guide their clinical use.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Phenyl-2-aminothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of N-Phenyl-2-aminothiazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural instruction to explain the scientific rationale behind each step, ensuring a culture of safety and environmental stewardship in the laboratory. Our approach is grounded in the core principles of chemical waste management: rigorous safety protocols, meticulous segregation, secure storage, and scheduled disposal through certified channels.

Hazard Profile and Core Safety Directives

This compound and its structural analogs are classified as hazardous substances.[1][2][3] A thorough understanding of its risk profile is the foundation of its safe handling and disposal. The primary hazards include toxicity upon ingestion, skin and eye irritation, and the potential for respiratory irritation.[1][2][3] When heated to decomposition, it can emit toxic fumes containing nitrogen oxides (NOx) and sulfur oxides (SOx).[4][5]

Incompatibilities: A critical aspect of safe handling is preventing contact with incompatible materials. This compound waste must be kept separate from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides to prevent violent or hazardous reactions.[4][5][6]

Quantitative Hazard Summary

To provide a clear and immediate reference, the following table summarizes the key hazard information. Note that specific toxicity data for this compound is limited; therefore, data for the closely related and structurally similar compound 2-Amino-4-phenylthiazole is used as a conservative proxy.

Hazard ClassificationCategoryGHS StatementSource
Acute Toxicity, Oral Category 3H301: Toxic if swallowed[2][3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage[2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[2][3]

The Four Pillars of Compliant Disposal

A robust disposal plan is a self-validating system built on four essential pillars. This workflow ensures that waste is managed safely from the point of generation to its final disposition.

G cluster_workflow Disposal Workflow for this compound gen Point of Generation Waste is created (e.g., excess reagent, contaminated labware). ppe Safety First Don appropriate Personal Protective Equipment (PPE). gen->ppe seg Segregation Isolate from incompatible waste streams. Collect in a designated, non-halogenated solid waste container. ppe->seg store Secure Storage Store labeled container in a designated Satellite Accumulation Area (SAA). seg->store disp Scheduled Disposal Contact Environmental Health & Safety (EHS) for pickup by a licensed contractor. store->disp

Caption: Laboratory Waste Management Workflow.

Standard Operating Procedure (SOP) for Disposal

This section provides a detailed, step-by-step methodology for collecting and preparing this compound waste for final disposal.

Experimental Protocol: Waste Collection and Storage
  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE. This includes, at a minimum, chemical safety goggles, nitrile gloves, and a lab coat.[4] All handling of solid waste should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of fine particulates.[7]

  • Waste Container Selection:

    • Use a container made of a material compatible with this compound, such as a high-density polyethylene (HDPE) drum or a glass bottle.[8][9] The original chemical container is often the best choice for waste storage.[9][10]

    • The container must be in good condition, free of leaks, and have a tightly sealing lid.[8][9]

  • Waste Segregation and Collection:

    • Solid Waste: Collect solid this compound waste, including unused reagent and contaminated items like weigh boats or gloves, and place it directly into your designated hazardous waste container.[10][11] Do not mix this waste with other chemical streams, particularly liquids or incompatible solids.[4][8]

    • Contaminated Labware: Disposable labware (e.g., pipette tips, contaminated paper towels) should be collected in the same designated solid waste container.[10] Non-disposable glassware must be decontaminated. The first rinseate from cleaning this glassware should be collected as hazardous liquid waste.[12]

  • Container Labeling:

    • Immediately label the waste container.[11][12] The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • An accurate list of all contents by percentage.

      • The date the container was first used for waste accumulation.[12]

  • Temporary Storage (Satellite Accumulation Area - SAA):

    • Store the sealed waste container in a designated SAA, which should be at or near the point of waste generation.[4][10]

    • The SAA must be under the direct control of laboratory personnel.[10]

    • Ensure the container is stored with secondary containment (e.g., a spill tray) to prevent any potential leaks from reaching drains.[8][9]

    • Keep the container closed at all times except when adding waste.[12]

  • Arranging Final Disposal:

    • Once the container is full or you have no further need to accumulate this waste stream, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[4][7]

    • Do not store hazardous waste for longer than permitted by regulations (e.g., 90 days in some jurisdictions).[10] Your EHS office will manage the transfer to a licensed hazardous waste disposal company.

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Minor Spills (Contained, small quantity):

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated; if in a fume hood, keep the sash down.

    • Wearing your full PPE, gently dampen the solid spill material with a suitable solvent like 60-70% ethanol to prevent dust from becoming airborne.[5]

    • Carefully sweep or scoop the dampened material into a designated hazardous waste container.[4][5]

    • Use absorbent paper dampened with the same solvent to clean the spill area, placing the used paper into the waste container.[5]

    • Seal and label the container as hazardous waste and arrange for disposal.

  • Major Spills (Large quantity, uncontained):

    • Evacuate all personnel from the immediate area.[4]

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the contaminated area.

    • Provide details of the spilled substance to the emergency responders. Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Final Disposal Pathways: From Lab to Treatment

The ultimate fate of this compound waste is determined by licensed disposal facilities, adhering to strict environmental regulations set by bodies such as the U.S. Environmental Protection Agency (EPA).[10][13] The two primary methods are high-temperature incineration and secure landfilling.

G cluster_decision Waste Stream Decision & Final Disposition Waste This compound Waste Generated SolidWaste Segregate as Non-Halogenated Solid Organic Waste Waste->SolidWaste Incineration High-Temperature Incineration (Primary Method) SolidWaste->Incineration Destruction of Organics Landfill Secure Chemical Landfill (Post-Treatment/Stabilization) SolidWaste->Landfill If Incineration is not feasible & waste is treated Incineration->Landfill Disposal of Ash Ash Stabilized Ash

Caption: Decision tree for final waste disposal.

  • High-Temperature Incineration: This is the most common and effective method for destroying organic hazardous waste.[14] The process breaks down this compound into its constituent elements. However, because the compound contains nitrogen and sulfur, this process generates nitrogen oxides (NOx) and sulfur oxides (SOx).[4][15] Licensed incineration facilities are equipped with advanced flue-gas treatment systems ("scrubbers") to neutralize these acidic gases and prevent their release into the atmosphere.[15] The combustion of nitrogen-containing compounds can be managed with techniques like two-stage combustion to minimize NOx formation.[16]

  • Secure Chemical Landfill: Land disposal of untreated hazardous waste is strictly prohibited by regulations like the Resource Conservation and Recovery Act (RCRA).[13] Waste may only be placed in a hazardous waste landfill after it has been treated to meet specific standards.[13] These landfills are highly engineered facilities with double liners, leachate collection systems, and extensive monitoring to protect groundwater.[17] For this compound, this would typically involve the disposal of the stabilized ash residue from incineration.[18]

By adhering to these detailed procedures and understanding the scientific principles that underpin them, laboratory professionals can ensure the safe handling and disposal of this compound, upholding their commitment to personal safety, regulatory compliance, and environmental protection.

References

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Navigating the Safe Handling of N-Phenyl-2-aminothiazole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. N-Phenyl-2-aminothiazole, a synthetic intermediate with applications in pharmaceutical synthesis, requires a comprehensive understanding of its hazard profile to establish safe laboratory practices.[1] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans when working with this compound.

Understanding the Risks: The "Why" Behind the "What"

This compound and its structural analogs present several potential hazards that necessitate a multi-faceted approach to personal protection.[2] The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[1] Safety data for closely related compounds indicates that this class of chemicals can be toxic if swallowed or in contact with skin, cause serious eye irritation or damage, and lead to skin and respiratory irritation.[2][3][4] Therefore, the selection of PPE is not merely a procedural checkbox but a critical barrier against these potential health effects.

Core Personal Protective Equipment (PPE) Requirements

A thorough risk assessment is the foundation of any laboratory safety protocol. For this compound, the following PPE is essential to mitigate the identified hazards.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory to prevent contact with the eyes.[5] Given the risk of serious eye damage, a face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.[4]
Skin Protection Impervious gloves, such as nitrile, are required to prevent skin contact.[6] It is crucial to change gloves regularly, with recommendations typically ranging from every 30 to 60 minutes, or immediately if they become contaminated.[7] A lab coat or chemical-resistant apron must be worn to protect street clothing and underlying skin.[5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5] If dust or aerosols are likely to be generated, a NIOSH-approved N95 dust mask or a respirator with an appropriate chemical cartridge is necessary.[8]
Protective Clothing In addition to a lab coat, closed-toe shoes are a standard requirement in any laboratory setting to protect against spills. Long pants or skirts should be worn to ensure full leg coverage.
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure risks. The following steps provide a clear workflow for handling this compound from receipt to use.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination Prep_Area Designate a well-ventilated work area (fume hood). Gather_PPE Assemble all required PPE. Prep_Area->Gather_PPE Proceed to Handling Inspect_PPE Inspect PPE for integrity (no tears or cracks). Gather_PPE->Inspect_PPE Proceed to Handling Don_PPE Don PPE in the correct sequence (gown, mask, goggles, gloves). Inspect_PPE->Don_PPE Proceed to Handling Retrieve_Chemical Retrieve this compound from storage. Don_PPE->Retrieve_Chemical Proceed to Handling Weigh_Dispense Carefully weigh and dispense the solid compound, minimizing dust generation. Retrieve_Chemical->Weigh_Dispense Proceed to Cleanup Perform_Experiment Conduct the experimental procedure within the designated area. Weigh_Dispense->Perform_Experiment Proceed to Cleanup Clean_Work_Area Decontaminate the work surface with an appropriate solvent. Perform_Experiment->Clean_Work_Area Proceed to Cleanup Doff_PPE Doff PPE in the reverse order of donning, avoiding self-contamination. Clean_Work_Area->Doff_PPE Wash_Hands Wash hands thoroughly with soap and water. Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spills:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, contain the spill to prevent it from spreading.

    • For small spills, use an absorbent material to clean up the substance and place it in a sealed container for disposal.[5][9]

    • Avoid generating dust during cleanup.[5]

    • Ventilate the area.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[9][10] Get medical attention if irritation develops or persists.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][10]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Method: The waste should be disposed of through a licensed chemical waste disposal company.[9][11] It is often recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11]

  • Regulatory Compliance: Ensure that all disposal practices adhere to local, state, and federal regulations for hazardous waste.

By integrating these safety protocols into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment for everyone.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.